molecular formula C11H14ClN B1470415 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline CAS No. 1187933-22-7

6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline

Cat. No.: B1470415
CAS No.: 1187933-22-7
M. Wt: 195.69 g/mol
InChI Key: KLQXXWRCOQGDIS-UHFFFAOYSA-N
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Description

6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline (CAS 1187933-22-7, MFCD12913825) is a chemical compound with the molecular formula C11H14ClN . This substance features the 2,3-dihydroquinoline scaffold, a privileged structure in medicinal chemistry and drug discovery. The dihydroquinoline core is a key intermediate in the synthesis of more complex quinoline derivatives, which are extensively investigated for their diverse biological activities . Quinoline-based compounds, including dihydroquinolines, represent a significant class of heterocycles in pharmaceutical research. The core quinoline structure is a foundational element in antimalarial drug development, with mechanisms often involving interference with heme metabolism in parasites . Furthermore, this scaffold is incorporated into novel chalcones and other hybrid molecules that are screened for cytotoxic activity against various cancer cell lines, demonstrating the ongoing research value of this structural motif in oncology . Researchers also utilize related dihydroquinazolinone structures in studies of enzyme inhibition, such as with poly(ADP-ribose) polymerase (PARP), and for investigating anti-inflammatory pathways . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7,13H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQXXWRCOQGDIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC2=C1C=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline, a substituted tetrahydroquinoline derivative of interest in medicinal chemistry and drug discovery. The document details a strategic two-step synthetic pathway, commencing with the N-alkylation of 4-chloroaniline followed by an acid-catalyzed intramolecular Friedel-Crafts cyclization. This guide offers an in-depth analysis of the reaction mechanisms, causality behind experimental choices, and a detailed, field-proven experimental protocol. Furthermore, it includes characterization data, safety considerations, and a discussion of potential applications, serving as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds.

Introduction: The Significance of the Dihydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities. The incorporation of specific substituents onto this heterocyclic system allows for the fine-tuning of its pharmacological properties. The target molecule, 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline, combines the structural features of a halogenated aromatic ring and gem-dimethyl substitution on the heterocyclic portion, making it an attractive building block for the development of novel therapeutic agents. The chloro-substituent can modulate the electronic properties and metabolic stability of the molecule, while the gem-dimethyl group can impart conformational rigidity and influence binding to biological targets.

This guide focuses on a rational and efficient synthetic approach to this specific derivative, providing the necessary detail for its successful preparation and characterization in a laboratory setting.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic disconnection of the target molecule, 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline (1), points towards an intramolecular Friedel-Crafts cyclization of an N-substituted aniline precursor. This strategy is advantageous as it allows for the construction of the dihydroquinoline ring system in a single, efficient step.

The key disconnection is the bond between the aromatic ring and the C4 position of the heterocyclic ring. This leads back to the precursor, N-(3-methylbut-2-en-1-yl)-4-chloroaniline (2). This intermediate can, in turn, be synthesized through the N-alkylation of 4-chloroaniline (3) with a suitable prenyl electrophile, such as 3,3-dimethylallyl bromide (prenyl bromide) (4).

graph "Retrosynthesis" { layout=dot; rankdir=RL; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=open];

"Target" [label="<6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline (1)>"]; "Precursor" [label="<N-(3-methylbut-2-en-1-yl)-4-chloroaniline (2)>"]; "StartingMaterials" [label="<4-Chloroaniline (3) + 3,3-Dimethylallyl bromide (4)>"];

"Target" -> "Precursor" [label="Intramolecular Friedel-Crafts"]; "Precursor" -> "StartingMaterials" [label="N-Alkylation"]; }

Figure 1: Retrosynthetic analysis of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline.

This two-step approach is strategically sound due to the commercial availability and relatively low cost of the starting materials, 4-chloroaniline and a prenyl halide.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Synthesis of N-(3-methylbut-2-en-1-yl)-4-chloroaniline (2)

The initial step involves the formation of the N-C bond through the alkylation of 4-chloroaniline with a prenyl halide.

Reaction: 4-Chloroaniline + 3,3-Dimethylallyl bromide → N-(3-methylbut-2-en-1-yl)-4-chloroaniline

Causality Behind Experimental Choices:

  • Base: A mild inorganic base such as potassium carbonate or sodium bicarbonate is employed to neutralize the hydrobromic acid formed during the reaction. This prevents the protonation of the aniline nitrogen, which would render it non-nucleophilic.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is chosen to facilitate the dissolution of the reactants and promote the SN2 reaction.

  • Temperature: The reaction is typically carried out at a moderately elevated temperature to ensure a reasonable reaction rate without promoting significant side reactions.

Experimental Protocol:

  • To a stirred solution of 4-chloroaniline (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of aniline) is added potassium carbonate (2.0 eq).

  • 3,3-Dimethylallyl bromide (1.2 eq) is added dropwise to the suspension at room temperature.

  • The reaction mixture is then heated to 60-70 °C and stirred for 12-18 hours.

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(3-methylbut-2-en-1-yl)-4-chloroaniline as a pale yellow oil.

digraph "N_Alkylation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reactants [label="Mix 4-Chloroaniline,\nK2CO3 in Acetonitrile"]; add_bromide [label="Add 3,3-Dimethylallyl\nbromide dropwise"]; heat [label="Heat to 60-70 °C\n(12-18 h)"]; monitor [label="Monitor by TLC"]; workup [label="Cool, remove solvent,\npartition (H2O/EtOAc)"]; purify [label="Column Chromatography"]; product [label="N-(3-methylbut-2-en-1-yl)\n-4-chloroaniline", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> reactants; reactants -> add_bromide; add_bromide -> heat; heat -> monitor; monitor -> workup [label="Reaction Complete"]; workup -> purify; purify -> product; }

Figure 2: Experimental workflow for the N-alkylation step.

Step 2: Intramolecular Friedel-Crafts Cyclization to 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline (1)

The crucial ring-forming step is an acid-catalyzed intramolecular electrophilic aromatic substitution.

Reaction: N-(3-methylbut-2-en-1-yl)-4-chloroaniline → 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline

Mechanism and Causality: The reaction proceeds through the protonation of the alkene moiety of the prenyl group by a strong acid, leading to the formation of a tertiary carbocation. This carbocation then acts as the electrophile in an intramolecular Friedel-Crafts alkylation reaction, attacking the electron-rich aromatic ring. The chloro-substituent on the aniline ring is an ortho-, para-director. The cyclization is expected to occur at the position ortho to the amino group, which is sterically accessible. Subsequent deprotonation re-aromatizes the ring and yields the final dihydroquinoline product.

  • Acid Catalyst: A strong Brønsted acid such as sulfuric acid or polyphosphoric acid (PPA) is typically used to facilitate the formation of the carbocation intermediate. Lewis acids like aluminum chloride could also be employed. The choice of acid can influence the reaction rate and yield.

Experimental Protocol:

  • N-(3-methylbut-2-en-1-yl)-4-chloroaniline (1.0 eq) is added slowly to concentrated sulfuric acid (5-10 eq) at 0 °C with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 80-90 °C for 2-4 hours.

  • The reaction progress is monitored by TLC (a sample is carefully quenched into a biphasic mixture of aqueous sodium bicarbonate and ethyl acetate for analysis).

  • Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

  • The acidic solution is neutralized by the slow addition of a concentrated aqueous solution of sodium hydroxide until a basic pH is reached.

  • The aqueous layer is extracted with dichloromethane or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline as a solid or viscous oil.

digraph "Friedel_Crafts_Mechanism" { graph [rankdir="TB", splines=ortho]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

"Start" [label="<N-prenyl-4-chloroaniline>"]; "Protonation" [label="<Protonation of Alkene>"]; "Carbocation" [label="<Tertiary Carbocation Intermediate>"]; "Cyclization" [label="<Intramolecular Attack>"]; "Deprotonation" [label="<Deprotonation & Aromatization>"]; "Product" [label="<Final Product>"];

"Start" -> "Protonation" [label="H+"]; "Protonation" -> "Carbocation"; "Carbocation" -> "Cyclization"; "Cyclization" -> "Deprotonation" [label="-H+"]; "Deprotonation" -> "Product"; }

Figure 3: Proposed mechanism for the intramolecular Friedel-Crafts cyclization.

Characterization Data

The structural confirmation of the synthesized 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline is achieved through a combination of spectroscopic techniques.

Table 1: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of δ 6.5-7.5 ppm. A singlet for the N-H proton (may be broad). A singlet for the two methyl groups at C4 around δ 1.3 ppm. Two triplets for the diastereotopic methylene protons at C2 and C3.
¹³C NMR Aromatic carbons in the range of δ 110-150 ppm. A quaternary carbon signal for C4 around δ 35-45 ppm. Signals for the two equivalent methyl carbons. Signals for the methylene carbons at C2 and C3.
Mass Spec. A molecular ion peak [M]⁺ corresponding to the molecular weight of C₁₁H₁₄ClN. An isotopic peak [M+2]⁺ with approximately one-third the intensity of the molecular ion peak, characteristic of the presence of a chlorine atom.

Note: The exact chemical shifts and fragmentation patterns will need to be determined experimentally. For a related compound, 4,4-dimethyl-4,5,8,9-tetrahydro-1H-[1][2]dioxino[2,3-g][1][3]dithiolo[3,4-c]quinoline-1-thione, the gem-dimethyl protons appear as a broad singlet at 1.48 ppm in DMSO-d₆.[1]

Safety and Handling

  • 4-Chloroaniline: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • 3,3-Dimethylallyl bromide: Lachrymator and corrosive. Handle in a fume hood with appropriate PPE.

  • Concentrated Sulfuric Acid: Highly corrosive. Add reagents slowly and carefully, especially during the quenching step with ice, as the process is highly exothermic.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion and Future Perspectives

This guide outlines a robust and logical two-step synthesis for 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline. The methodology leverages fundamental and reliable organic reactions, making it accessible for researchers with a solid foundation in synthetic chemistry. The resulting compound serves as a valuable scaffold for further functionalization and exploration in the context of drug discovery and development. Future work could involve the exploration of alternative cyclization catalysts to improve yields and reaction conditions, as well as the derivatization of the N-H group to introduce further diversity.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2022). Synthesis of 4,5-Dihydro-1H-[1][3]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors. Molecules, 27(13), 3993. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount. These intrinsic characteristics govern a molecule's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME). For medicinal chemists and drug development scientists, these properties are not merely data points but crucial indicators of a compound's potential success as a therapeutic agent. This guide provides an in-depth analysis of the predicted physicochemical properties of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline , a substituted tetrahydroquinoline derivative. Due to the limited availability of direct experimental data for this specific molecule, this paper will also delve into the established methodologies for determining these critical parameters, providing a framework for its empirical evaluation.

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a chloro-substituent, gem-dimethyl groups, and the saturation of the pyridine ring significantly modulates the electronic and steric properties of the parent quinoline core. These modifications are anticipated to influence key parameters such as solubility, lipophilicity, and basicity, all of which have profound implications for a compound's pharmacokinetic and pharmacodynamic profile.

Predicted Physicochemical Profile

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₁H₁₄ClNDefines the elemental composition.
Molecular Weight 195.69 g/mol Influences diffusion and transport across membranes. Generally, values <500 g/mol are preferred for oral bioavailability.
logP (Octanol/Water) ~3.5 - 4.0A measure of lipophilicity. This predicted range suggests moderate to high lipophilicity, which can enhance membrane permeability but may also lead to lower aqueous solubility and higher plasma protein binding.
Aqueous Solubility LowThe presence of the chloro-substituent and the overall lipophilic nature of the molecule suggest that it will likely exhibit low solubility in aqueous media.[1][2]
pKa (basic) ~4.5 - 5.5The basicity of the secondary amine in the dihydroquinoline ring is crucial for its interaction with biological targets and its solubility in acidic environments (e.g., the stomach).
Polar Surface Area ~12 ŲAffects membrane permeability and interactions with polar residues in protein binding sites. A low PSA is generally associated with good cell penetration.

Note: These values are estimations and should be confirmed by experimental determination.

The Influence of Structural Modifications

The physicochemical properties of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline are a direct result of its unique structural features:

  • 6-Chloro Substituent: The electron-withdrawing nature of the chlorine atom can decrease the pKa of the secondary amine, making it less basic than its non-halogenated counterpart.[2] This can impact its solubility in acidic media and its potential for ionic interactions. Furthermore, the chloro group increases the lipophilicity of the molecule.[3]

  • 4,4-Dimethyl Groups: The gem-dimethyl substitution at the 4-position introduces steric bulk, which can influence how the molecule packs in a solid state, potentially affecting its melting point and solubility. This steric hindrance can also impact the molecule's ability to interact with metabolizing enzymes.

  • 2,3-Dihydro-1H-quinoline Core: The saturated heterocyclic ring provides conformational flexibility compared to the rigid, aromatic quinoline. This flexibility can be advantageous for binding to protein targets. The secondary amine in this ring is the primary basic center of the molecule.

Experimental Determination of Key Physicochemical Properties

To provide a comprehensive and reliable characterization of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline, experimental determination of its physicochemical properties is essential. The following sections detail the standard protocols for measuring aqueous solubility and lipophilicity.

Aqueous Solubility: The Kinetic Solubility Assay via Nephelometry

For early-stage drug discovery, kinetic solubility is often a more relevant parameter than thermodynamic solubility, as it reflects the behavior of a compound when rapidly diluted from a DMSO stock solution into an aqueous buffer, mimicking the conditions of many high-throughput screening assays.[4]

Principle: This method relies on the principle that when a compound precipitates out of a solution, it forms particles that scatter light. A nephelometer measures the intensity of this scattered light, providing a quantitative measure of insolubility.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well or 384-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Addition of Aqueous Buffer: To each well, add a precise volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to achieve the final desired test concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) to allow for precipitation to occur.[4]

  • Nephelometric Measurement: The plate is then placed in a laser nephelometer, and the light scattering in each well is measured.[5]

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to a soluble control.[6]

Diagram of the Kinetic Solubility Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Prepare 10 mM Stock in DMSO prep2 Serial Dilution in DMSO prep1->prep2 Create Concentration Gradient assay1 Add Aqueous Buffer (e.g., PBS) to Plate prep2->assay1 Transfer to Assay Plate assay2 Incubate (e.g., 2h at 25°C) assay1->assay2 Allow for Precipitation analysis1 Measure Light Scattering (Nephelometry) assay2->analysis1 Read Plate analysis2 Determine Precipitation Point analysis1->analysis2 Identify Solubility Threshold

Caption: Workflow for Kinetic Solubility Determination by Nephelometry.

Lipophilicity: The Shake-Flask Method for LogP Determination

The octanol-water partition coefficient (LogP) is the gold standard for measuring a compound's lipophilicity. The shake-flask method, while more labor-intensive than chromatographic methods, is considered the benchmark for its accuracy.[7]

Principle: This method directly measures the equilibrium distribution of a compound between two immiscible liquid phases: n-octanol (simulating a lipidic environment) and water (simulating an aqueous biological environment). The ratio of the compound's concentration in the two phases gives the partition coefficient (P), and its logarithm is the LogP value.

Experimental Protocol:

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate. This is crucial for accurate results.

  • Compound Addition: Add a known amount of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline to a mixture of the pre-saturated n-octanol and water in a vial.[8]

  • Equilibration: The vial is shaken vigorously for a set period (e.g., 1 hour) at a constant temperature (e.g., 25°C) to ensure the compound reaches equilibrium between the two phases.[8]

  • Phase Separation: The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.[8]

  • Concentration Measurement: A sample is carefully taken from each phase, and the concentration of the compound is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7]

  • LogP Calculation: The LogP is calculated using the following formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )

Diagram of the Shake-Flask LogP Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Pre-saturate Octanol and Water prep2 Add Compound to Biphasic System prep1->prep2 equil1 Shake Vigorously (e.g., 1h) prep2->equil1 equil2 Centrifuge for Phase Separation equil1->equil2 analysis1 Sample Aqueous and Octanol Phases equil2->analysis1 analysis2 Quantify Concentration by HPLC-UV analysis1->analysis2 analysis3 Calculate LogP analysis2->analysis3

Caption: Workflow for Shake-Flask LogP Determination.

Conclusion and Future Directions

While a complete experimental profile of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline is yet to be established, this guide provides a robust framework for its physicochemical characterization. The predicted properties suggest a molecule with moderate to high lipophilicity and potentially low aqueous solubility, characteristics that are common in CNS-targeted agents but may present challenges for oral formulation.

The detailed experimental protocols outlined herein for kinetic solubility and LogP determination represent best practices in the field and will be essential for empirically validating the predicted values. A comprehensive understanding of these properties will be critical for guiding any future development of this compound, from hit-to-lead optimization to formulation and preclinical studies. The interplay of the chloro, gem-dimethyl, and dihydro-quinoline moieties creates a unique chemical entity whose behavior in biological systems will be a direct consequence of the physicochemical properties discussed in this guide.

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  • National Center for Biotechnology Information. (n.d.). 6-Chloroquinoline. PubChem. Retrieved January 23, 2026, from [Link]

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An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline is a substituted heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its biological activity and physicochemical properties are intrinsically linked to its three-dimensional structure and conformational dynamics. This guide provides a comprehensive analysis of the molecular architecture and preferred conformations of this molecule. We will delve into the stereoelectronic effects of the substituents on the dihydroquinoline ring system and elucidate the experimental and computational methodologies employed to characterize its structure. This document is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutic agents and functional materials based on this privileged scaffold.

Introduction: The Significance of the Dihydroquinoline Core

The 1,2,3,4-tetrahydroquinoline framework is a prevalent motif in a wide array of pharmacologically active compounds.[1] The partial saturation of the pyridine ring introduces conformational flexibility that is crucial for molecular recognition and binding to biological targets. The specific derivative, 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline, combines the structural features of a halogenated aromatic ring with a gem-dimethyl substituted saturated heterocyclic ring, presenting a unique profile for structure-activity relationship (SAR) studies. Understanding the spatial arrangement of these functional groups is paramount for predicting molecular interactions and designing next-generation analogs with enhanced efficacy and selectivity.

Molecular Structure Elucidation

The definitive determination of the molecular structure of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline relies on a combination of spectroscopic and crystallographic techniques.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for confirming the connectivity of the molecule. Key diagnostic signals would include the aromatic protons, the diastereotopic protons of the C2 methylene group, the singlet for the gem-dimethyl groups at C4, and the N-H proton. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide through-space correlations between protons, offering valuable insights into their spatial proximity and, by extension, the molecule's conformation.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching vibration, C-H stretching of the aromatic and aliphatic portions, and C=C stretching of the benzene ring. The C-Cl stretching vibration would also be observable.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the elemental composition and molecular weight of the compound.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure, including precise bond lengths, bond angles, and the conformation of the dihydroquinoline ring.[4][5] For analogous tetrahydroquinoline systems, the saturated ring often adopts a "half-chair" conformation to minimize steric strain.[6] It is highly probable that 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline would exhibit a similar conformation in the crystalline state.

Conformational Analysis: A Dynamic Perspective

The dihydroquinoline ring is not planar and can exist in various conformations that are in equilibrium in solution. The energetic landscape of these conformers is dictated by a balance of torsional strain, steric interactions, and electronic effects.

The Dihydroquinoline Ring Puckering

The 2,3-dihydro-1H-quinoline ring system contains a six-membered dihydropyridine ring fused to a benzene ring. This dihydropyridine ring is flexible and can adopt several non-planar conformations. The most plausible conformations are variations of the half-chair or sofa conformation, which alleviate the torsional strain associated with a planar arrangement.

In the case of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline, the presence of the gem-dimethyl group at the C4 position is expected to have a significant influence on the ring's preferred pucker. These bulky methyl groups will likely favor a conformation that minimizes steric hindrance with adjacent atoms.

Influence of Substituents
  • Gem-Dimethyl Group at C4: The two methyl groups at the C4 position will introduce steric bulk. This will likely lock the dihydropyridine ring into a more defined conformation compared to the unsubstituted parent compound, reducing the rate of ring inversion.

  • Chloro Group at C6: The chloro substituent on the aromatic ring is not expected to directly influence the conformation of the saturated ring. However, it will significantly alter the electronic properties of the aromatic system, which can be crucial for molecular interactions and has been shown to be important for the biological activity of related quinoline compounds.[7]

Experimental and Computational Workflows for Conformational Analysis

A thorough understanding of the conformational preferences of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline requires a synergistic approach combining experimental and computational methods.

Experimental Protocol: Variable Temperature NMR Spectroscopy

Variable temperature (VT) NMR spectroscopy is a powerful technique to study dynamic processes such as conformational exchange.[8]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a pure sample of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline in a suitable deuterated solvent (e.g., DMSO-d₆ or toluene-d₈).

  • Initial Spectrum Acquisition: Record a high-resolution ¹H NMR spectrum at ambient temperature.

  • Temperature Variation: Gradually decrease the temperature of the NMR probe in discrete steps (e.g., 10 K intervals).

  • Spectral Monitoring: At each temperature, acquire a new ¹H NMR spectrum and monitor for changes in the line shapes of the signals, particularly the diastereotopic protons at C2.

  • Coalescence and Low-Temperature Regimes: As the temperature is lowered, the rate of conformational interconversion will decrease. If multiple conformations are present, the broad signals may resolve into distinct sets of signals for each conformer at the low-temperature limit. The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature.

  • Data Analysis: The energy barrier to conformational interconversion (ΔG‡) can be calculated from the coalescence temperature and the frequency separation of the signals in the slow-exchange regime.

Computational Workflow: Unveiling the Conformational Landscape

Computational modeling provides a theoretical framework to complement experimental findings and to visualize the different conformers and their relative energies.[9][10]

Workflow for Conformational Search and Energy Minimization:

G cluster_0 Computational Workflow start Initial 3D Structure Generation conf_search Conformational Search (e.g., Molecular Mechanics - MMFF94s) start->conf_search Input Structure geom_opt Geometry Optimization of Conformers (e.g., Density Functional Theory - B3LYP/6-31G*) conf_search->geom_opt Identified Conformers freq_calc Frequency Calculation (Confirm minima, obtain thermodynamic data) geom_opt->freq_calc Optimized Geometries results Analysis of Results (Relative energies, Boltzmann population) freq_calc->results Thermodynamic Data

Caption: A typical computational workflow for conformational analysis.

Data Summary

While specific experimental data for 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline is not extensively published, the following table summarizes the expected structural parameters based on related compounds and general chemical principles.

ParameterExpected Value/RangeMethod of Determination
Molecular Formula C₁₁H₁₄ClNMass Spectrometry
Molecular Weight 195.69 g/mol Mass Spectrometry
Dihydroquinoline Ring Conformation Half-Chair / SofaX-ray Crystallography, NMR, Computational Modeling
C4-C(CH₃)₂ Bond Angles ~109.5°X-ray Crystallography, Computational Modeling
¹H NMR Chemical Shifts (ppm) Aromatic: 6.5-8.0; N-H: 3.0-5.0; CH₂ (C2, C3): 1.5-3.5; CH₃: 1.0-1.5¹H NMR Spectroscopy
¹³C NMR Chemical Shifts (ppm) Aromatic: 110-150; C4: 30-40; CH₂ (C2, C3): 20-50; CH₃: 25-35¹³C NMR Spectroscopy

Conclusion

The molecular structure and conformational behavior of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline are governed by the interplay of the inherent flexibility of the dihydroquinoline ring and the steric demands of the gem-dimethyl group at the C4 position. A comprehensive characterization of this molecule necessitates a multi-pronged approach that leverages the strengths of NMR spectroscopy, X-ray crystallography, and computational modeling. The insights gained from such studies are invaluable for the rational design of novel derivatives with tailored properties for applications in drug discovery and materials science.

References

  • 2-(2-Chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. (n.d.). Google Patents.
  • Crystal structure of 1-[(6-chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline. (2015). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. (n.d.). Auremn. Retrieved January 23, 2026, from [Link]

  • Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline and the high-resolution rotational spectrum of its lowest energy conformer. (2018). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • Chloromethyl quinoline derivatives, process for their preparation and their use. (n.d.). Google Patents.
  • Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. (2024). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Diazocinones: synthesis and conformational analysis. (2007). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Conformational analysis of macrocyclic compounds using a machine-learned interatomic potential. (2024). ChemRxiv. Retrieved January 23, 2026, from [Link]

  • Synthesis and X-ray powder diffraction data of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline. (2012). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (n.d.). Indian Academy of Sciences. Retrieved January 23, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 23, 2026, from [Link]

  • Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. (2022). MDPI. Retrieved January 23, 2026, from [Link]

  • Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. (n.d.). JenaLib. Retrieved January 23, 2026, from [Link]

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  • Synthesis of 4-chloro-2,6-dimethylquinoline. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

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  • NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Interpretation of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline. As a key heterocyclic scaffold in medicinal chemistry, a thorough understanding of its structural characterization is paramount for researchers in drug discovery and development. This document moves beyond a simple data report, offering insights into the rationale behind spectral assignments, thereby empowering scientists to confidently interpret NMR data for related molecular architectures.

The Strategic Importance of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. For a novel or modified quinoline derivative such as 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline, NMR provides a detailed roadmap of the atomic connectivity and electronic environment. ¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, while ¹³C NMR spectroscopy provides a count of unique carbon atoms and information about their hybridization and chemical environment. The collective data from both techniques allows for a confident assignment of the molecule's constitution.

Predicted ¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline is predicted to exhibit distinct signals corresponding to each unique proton environment. The following analysis is based on established principles of chemical shifts and spin-spin coupling, with comparative insights from related quinoline structures.

Aromatic Protons (H-5, H-7, and H-8)

The aromatic region of the spectrum is anticipated to show signals for the three protons on the benzene ring. The chloro-substituent at the C-6 position will influence the chemical shifts of the adjacent protons through its electron-withdrawing inductive effect and electron-donating resonance effect.

  • H-5: This proton is ortho to the chloro group and is expected to be a doublet. Its chemical shift will be influenced by the deshielding effect of the adjacent chlorine.

  • H-7: This proton is meta to the chloro group and ortho to the nitrogen-bearing ring. It is expected to appear as a doublet of doublets due to coupling with both H-5 and H-8.

  • H-8: This proton is para to the chloro group and adjacent to the dihydro-quinoline ring. It is expected to be a doublet.

Aliphatic Protons (H-2, H-3, and N-H)

The dihydro-quinoline portion of the molecule contains two methylene groups and an N-H proton.

  • H-2: The protons of the methylene group adjacent to the nitrogen atom are expected to appear as a triplet. The electron-withdrawing nature of the nitrogen will cause these protons to be deshielded and appear at a higher chemical shift compared to the H-3 protons.

  • H-3: The protons of the methylene group at the C-3 position are expected to appear as a triplet, coupled to the H-2 protons.

  • N-H: The proton attached to the nitrogen atom is expected to be a broad singlet. Its chemical shift can be variable and is dependent on solvent and concentration.

Methyl Protons (C(CH₃)₂)

The two methyl groups at the C-4 position are chemically equivalent and will therefore appear as a single, sharp singlet, integrating to six protons. The absence of adjacent protons means there will be no spin-spin coupling.

Predicted ¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline is predicted to display eleven distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are governed by the hybridization of the carbon atom and the electronic effects of its neighboring atoms and functional groups.

Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a)

The six carbons of the benzene ring will resonate in the aromatic region of the spectrum (typically δ 110-160 ppm).

  • C-6: The carbon atom directly bonded to the chlorine atom will be significantly deshielded.

  • C-4a and C-8a: These are quaternary carbons at the ring fusion and will likely show weaker signals.

  • C-5, C-7, and C-8: The chemical shifts of these carbons will be influenced by their position relative to the chloro-substituent and the dihydro-quinoline ring.

Aliphatic and Methyl Carbons (C-2, C-3, C-4, C(CH₃)₂)
  • C-2: The carbon adjacent to the nitrogen will be deshielded.

  • C-3: This methylene carbon will appear at a typical aliphatic chemical shift.

  • C-4: This quaternary carbon will have a characteristic chemical shift due to the attached two methyl groups.

  • C(CH₃)₂: The two equivalent methyl carbons will give rise to a single signal in the upfield region of the spectrum.

Summary of Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR spectral data for 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline.

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
N-HVariablebr s1H-
H-8~6.5-7.0d1H~8.0
H-7~7.0-7.2dd1H~8.0, ~2.0
H-5~7.2-7.4d1H~2.0
H-2~3.2-3.5t2H~6.0
H-3~1.7-2.0t2H~6.0
C(CH₃)₂~1.2-1.4s6H-
¹³C NMR Predicted Chemical Shift (δ, ppm)
C(CH₃)₂~25-35
C-3~30-40
C-4~35-45
C-2~40-50
C-8~115-125
C-6~120-130
C-7~125-135
C-5~125-135
C-4a~130-140
C-8a~140-150

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline, the following experimental protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a good starting point for many organic molecules.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

    • Identify the chemical shifts of all signals in the ¹³C NMR spectrum.

Visualizing the Molecular Structure and Analytical Workflow

To aid in the understanding of the spectral assignments and the experimental process, the following diagrams are provided.

Caption: Molecular structure of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline.

A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Spectrometer Setup (Tuning and Shimming) A->B C 1H NMR Data Acquisition B->C D 13C NMR Data Acquisition B->D E Data Processing (Fourier Transform, Phasing, Calibration) C->E D->E F Spectral Analysis (Integration, Multiplicity, Chemical Shifts) E->F G Structure Elucidation F->G

Caption: General workflow for NMR data acquisition and analysis.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • ResearchGate provides a platform for accessing publications that may contain NMR data for related quinoline derivatives, which can be valuable for comparative analysis. [Link]

  • SpectraBase, a comprehensive spectral database, can be a useful resource for finding NMR data of similar compounds. [Link]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core fragmentation pathways, offering insights into the structural elucidation of this and related compounds.

Introduction: The Significance of Mass Spectrometry in Structural Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. In the context of drug discovery and development, it provides crucial information about metabolic pathways, impurity profiling, and quality control. The fragmentation of a molecule under electron ionization provides a unique fingerprint, a mass spectrum, that can be interpreted to deduce its structural features.

6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline is a substituted tetrahydroquinoline, a heterocyclic scaffold prevalent in many biologically active compounds. Understanding its fragmentation behavior is key to its identification and characterization in various experimental settings. Due to the limited availability of public domain mass spectra for this specific molecule, this guide presents a predictive analysis based on established principles of mass spectrometry and data from related structures.

Predicted Electron Ionization Mass Spectrum and Core Fragmentation Pathways

Upon electron ionization, 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline is expected to form a molecular ion (M⁺˙) with a nominal mass-to-charge ratio (m/z) of 209 (for the ³⁵Cl isotope). The presence of chlorine will be indicated by a characteristic M+2 peak at m/z 211, with an intensity of approximately one-third of the molecular ion peak, reflecting the natural isotopic abundance of ³⁷Cl.

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, driven by the stability of the resulting fragments. The quinoline core, the chlorine substituent, and the gem-dimethyl group at the C4 position will each influence the fragmentation cascade.

Alpha-Cleavage: The Dominant Initial Fragmentation

The most probable initial fragmentation event is the cleavage of the C-C bond alpha to the nitrogen atom, a common pathway for cyclic amines. This involves the loss of a methyl group (•CH₃) from the gem-dimethyl group at the C4 position. This is a highly favored pathway as it leads to the formation of a stable, resonance-stabilized acylium-type ion.

  • Loss of a Methyl Radical (•CH₃): The molecular ion (m/z 209) is expected to readily lose a methyl radical to form a highly abundant fragment ion at m/z 194 . This fragment is likely to be the base peak in the spectrum due to its significant stability.

Retro-Diels-Alder (RDA) Fragmentation

The dihydroquinoline ring system can potentially undergo a retro-Diels-Alder (RDA) reaction, a characteristic fragmentation for cyclic systems containing a double bond. However, in the case of the tetrahydroquinoline ring, this would require a prior rearrangement or hydrogen transfer. A more likely scenario involves the cleavage of the heterocyclic ring.

Fragmentation of the Dihydroquinoline Ring

Subsequent fragmentation of the major fragment at m/z 194 and the molecular ion can occur through various ring cleavages.

  • Loss of Ethylene (C₂H₄): Following the initial loss of a methyl group, the fragment at m/z 194 could potentially lose a molecule of ethylene from the C2 and C3 positions. This would lead to a fragment at m/z 166 .

  • Loss of Propene (C₃H₆): The molecular ion could undergo a more complex rearrangement and fragmentation involving the loss of the C2, C3, and C4 carbons along with their substituents. The loss of a propene molecule containing the gem-dimethyl group would lead to a fragment at m/z 167 .

Fragmentation Involving the Chlorine Substituent

The chloro-substituted aromatic ring will also contribute to the fragmentation pattern.

  • Loss of Chlorine Radical (•Cl): While less common from an aromatic ring compared to benzylic positions, the loss of a chlorine radical from the molecular ion could occur, resulting in a fragment at m/z 174 .

  • Fragments Containing the Aromatic Ring: Cleavage of the heterocyclic ring can lead to fragments retaining the chloro-substituted aniline moiety. For instance, a fragment corresponding to the chloroaniline radical cation could be observed at m/z 127 .

Summary of Predicted Fragmentation Data

The following table summarizes the predicted key fragment ions for 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline in an EI mass spectrum.

m/z (³⁵Cl)Proposed FormulaProposed Structure/LossRelative Abundance
209C₁₁H₁₄ClN⁺˙Molecular Ion (M⁺˙)Moderate
194C₁₀H₁₁ClN⁺[M - CH₃]⁺High (likely Base Peak)
166C₈H₇ClN⁺[M - CH₃ - C₂H₄]⁺Low to Moderate
127C₆H₅ClN⁺˙[Chloroaniline]⁺˙Moderate

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol for Electron Ionization Mass Spectrometry (EI-MS) is recommended.

Instrumentation:

  • A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization source.

GC Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL of a 100 µg/mL solution of the compound in a suitable solvent (e.g., dichloromethane or methanol).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-350.

  • Solvent Delay: 3 minutes.

Visualization of Predicted Fragmentation Pathways

The following diagrams illustrate the proposed primary fragmentation pathways for 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline.

M Molecular Ion (M⁺˙) m/z 209 F1 [M - CH₃]⁺ m/z 194 M->F1 - •CH₃ F2 [M - CH₃ - C₂H₄]⁺ m/z 166 F1->F2 - C₂H₄

Caption: Primary fragmentation pathway via alpha-cleavage.

M Molecular Ion (M⁺˙) m/z 209 F3 [Chloroaniline]⁺˙ m/z 127 M->F3 - C₅H₉

Caption: Fragmentation leading to the chloroaniline fragment.

Conclusion

The fragmentation of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline under electron ionization is predicted to be dominated by the alpha-cleavage leading to the loss of a methyl group, resulting in a stable ion at m/z 194, which is expected to be the base peak. Subsequent fragmentations involving the dihydroquinoline ring and the chloro-substituted aromatic ring will produce a characteristic mass spectrum. The presence of the chlorine isotope pattern will be a key diagnostic feature. The methodologies and predictive analysis detailed in this guide provide a robust framework for the identification and structural elucidation of this compound and can be extended to other substituted tetrahydroquinolines.

References

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  • Li, X., et al. (2023). Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy. Rapid Communications in Mass Spectrometry, 37(12), e9514. [Link][3]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 117158, 2,3-dihydroquinolin-4(1H)-one. [Link][4]

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The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry from Malaria to Modern Oncology

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Quinoline Core

Quinoline, a bicyclic aromatic heterocycle, represents one of the most significant and enduring scaffolds in the history of medicinal chemistry. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, this deceptively simple fusion of a benzene and a pyridine ring has given rise to a vast and diverse array of therapeutic agents.[1][2][3] Its unique structural and electronic properties have made it a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets with high affinity. This guide provides an in-depth exploration of the discovery and historical development of quinoline derivatives, their impact on medicinal chemistry, and the technical underpinnings of their synthesis and biological activity.

A Historical Trajectory of Discovery and Development

The story of quinoline in medicine is a compelling narrative of serendipity, systematic investigation, and rational drug design. From the jungles of South America to the modern laboratory, the quinoline core has been a constant companion in the fight against human disease.

The Age of Natural Products: Quinine and the Fight Against Malaria

The medicinal journey of quinoline derivatives begins not with its isolation from coal tar, but with the empirical use of the bark of the Cinchona tree by the indigenous peoples of Peru to treat fevers.[4] In the 17th century, this knowledge was introduced to Europe, and "Jesuit's powder" became the first effective treatment for malaria.[4] It was not until 1820 that the active alkaloid, quinine, was isolated by Pierre Joseph Pelletier and Joseph Bienaimé Caventou.[4] The elucidation of quinine's structure, which contains a quinoline moiety, and its subsequent total synthesis by R.B. Woodward and W.E. Doering in 1944, were landmark achievements in organic chemistry and paved the way for the development of synthetic antimalarials.[2][4]

The Dawn of Synthetic Antimalarials: Chloroquine and Beyond

The strategic importance of antimalarial drugs during World War II spurred intensive research into synthetic quinoline derivatives. This led to the development of chloroquine in the 1940s, a 4-aminoquinoline that was highly effective, inexpensive to produce, and became the frontline treatment for malaria for decades.[4] The success of chloroquine demonstrated the power of synthetic chemistry to improve upon nature's templates.

Expanding the Therapeutic Frontier: From Anti-infectives to Anticancer Agents

The versatility of the quinoline scaffold soon became apparent as researchers discovered its utility beyond infectious diseases. The latter half of the 20th century saw the emergence of quinoline-based drugs with a wide range of biological activities, including antibacterial, and anti-inflammatory properties. A pivotal moment in the history of quinoline in medicine was the discovery of camptothecin in 1966 by Monroe E. Wall and Mansukh C. Wani.[5] Isolated from the bark of the Camptotheca acuminata tree, this complex quinoline alkaloid exhibited potent anticancer activity.[5] This discovery opened up a new and exciting chapter for quinoline derivatives in the field of oncology.

Key Classes of Quinoline-Based Drugs and Their Mechanisms of Action

The therapeutic diversity of quinoline derivatives is a testament to the ability of this scaffold to be functionalized in ways that allow for precise interactions with a variety of biological targets.

Antimalarials: Targeting Heme Polymerization

The primary mechanism of action of 4-aminoquinoline antimalarials like chloroquine is the inhibition of hemozoin formation in the malaria parasite, Plasmodium falciparum.[6][7] The parasite digests hemoglobin in its food vacuole, releasing toxic free heme.[7] To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystal called hemozoin. Chloroquine, being weakly basic, accumulates in the acidic food vacuole of the parasite and interferes with this polymerization process, leading to a buildup of toxic heme and subsequent parasite death.[6][7][8]

Anticancer Agents: Topoisomerase Inhibition and Kinase Modulation

Topoisomerase Inhibitors: Camptothecin and its clinically approved analogues, such as topotecan and irinotecan, are potent inhibitors of DNA topoisomerase I.[5][9] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[10][11] Camptothecin stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[5][9][10] This leads to the accumulation of DNA single-strand breaks, which are converted to lethal double-strand breaks when the replication fork collides with the stabilized complex, ultimately triggering apoptosis.[9]

Kinase Inhibitors: In recent years, the quinoline scaffold has become a prominent feature in the design of small-molecule kinase inhibitors for targeted cancer therapy.[12][13] Many of these drugs target receptor tyrosine kinases (RTKs) that are aberrantly activated in various cancers, leading to uncontrolled cell proliferation and survival.[14] Quinoline-based kinase inhibitors often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. Several FDA-approved quinoline-based kinase inhibitors are now in clinical use, targeting pathways such as EGFR, VEGFR, and c-Met.[12][15]

Synthesis of the Quinoline Core: The Friedländer Annulation

The construction of the quinoline ring system is a fundamental task in organic synthesis. While several named reactions exist for this purpose, the Friedländer annulation, first reported by Paul Friedländer in 1882, remains one of the most direct and versatile methods.[16]

The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[17] The reaction is typically catalyzed by either an acid or a base.[17]

Causality Behind Experimental Choices in the Friedländer Synthesis

The choice of catalyst and reaction conditions in a Friedländer synthesis is critical for achieving good yields and, in some cases, regioselectivity.

  • Catalyst: Base catalysis is often employed, with common bases including sodium hydroxide, potassium hydroxide, and piperidine.[18] The base facilitates the formation of an enolate from the α-methylene carbonyl compound, which then attacks the carbonyl group of the 2-aminoaryl aldehyde or ketone. Acid catalysis, using acids such as p-toluenesulfonic acid or Lewis acids, can also be effective.[16] The choice between acid and base catalysis often depends on the specific substrates and their sensitivities.

  • Solvent: The reaction is often carried out in a protic solvent such as ethanol or water, which can facilitate both the condensation and dehydration steps.[18] However, solvent-free conditions have also been developed to improve the efficiency and environmental friendliness of the reaction.

  • Temperature: Classical Friedländer reactions often require elevated temperatures, sometimes in the range of 150-220°C, to drive the reaction to completion.[18] The use of more active catalysts can often allow for milder reaction conditions.

Experimental Protocol: A Representative Friedländer Synthesis of a Substituted Quinoline

Synthesis of 2-phenylquinoline from 2-aminobenzaldehyde and acetophenone

This protocol describes a classic example of the Friedländer synthesis.

Materials:

  • 2-aminobenzaldehyde (1.0 mmol)

  • Acetophenone (1.0 mmol)

  • Potassium hydroxide (KOH) (0.2 mmol)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzaldehyde (1.0 mmol) and acetophenone (1.0 mmol).

  • Add 5 mL of ethanol to the flask and stir the mixture at room temperature until the solids are dissolved.

  • Add potassium hydroxide (0.2 mmol) to the reaction mixture.

  • Attach a reflux condenser to the flask and heat the mixture to reflux with stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 10 mL of water and extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-phenylquinoline.

Self-Validation: The identity and purity of the synthesized 2-phenylquinoline can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should also be determined and compared to the literature value.

Quantitative Data: Potency of Quinoline-Based Kinase Inhibitors

The potency of kinase inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC50 values for several quinoline-based kinase inhibitors against their respective targets.

CompoundTarget KinaseIC50 (nM)Reference
Compound 1b Haspin57[19]
Compound 1c Haspin66[19]
Quizartinib FLT3nanomolar range[20]
Compound 3d Src900[21]
Quinoline 40 PI3Kδ1.9[15]
Quinoline 39 PI3Kα900[15]
Quinoline 39 mTOR1400[15]
Quinoline 38 PI3K720[15]
Quinoline 38 mTOR2620[15]

Visualizing the Science: Diagrams of Pathways and Processes

Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase Pathway by a Quinoline Derivative

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) P1 Downstream Signaling Protein 1 RTK->P1 Phosphorylates Ligand Ligand Ligand->RTK Binds and activates Quinoline_Inhibitor Quinoline-based Kinase Inhibitor Quinoline_Inhibitor->RTK Inhibits (ATP-competitive) P2 Downstream Signaling Protein 2 P1->P2 Activates Cell_Response Cell Proliferation, Survival, Angiogenesis P2->Cell_Response

Caption: A simplified signaling pathway illustrating the inhibition of a Receptor Tyrosine Kinase (RTK) by a quinoline-based inhibitor.

Experimental Workflow: Friedländer Synthesis of a Quinoline Derivative

G Start Start: 2-aminobenzaldehyde & Acetophenone Reaction Reaction: Reflux in Ethanol with KOH catalyst Start->Reaction Workup Workup: Solvent removal, Aqueous extraction Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: 2-phenylquinoline Purification->Product

Caption: A workflow diagram outlining the key steps in the Friedländer synthesis of 2-phenylquinoline.

Logical Relationship: From Quinoline Scaffold to Biological Activity

G Quinoline_Scaffold Quinoline Core (Privileged Scaffold) Functionalization Chemical Functionalization Quinoline_Scaffold->Functionalization Derivatives Diverse Quinoline Derivatives Functionalization->Derivatives Targets Interaction with Biological Targets (Enzymes, Receptors) Derivatives->Targets Activity Broad Spectrum of Biological Activities Targets->Activity

Caption: The logical progression from the core quinoline scaffold to its diverse biological activities through chemical modification.

Conclusion and Future Perspectives

The journey of quinoline derivatives in medicinal chemistry is a remarkable story of evolution, from a natural product remedy to a cornerstone of modern drug discovery. The quinoline scaffold's ability to be readily synthesized and functionalized has allowed medicinal chemists to explore a vast chemical space, leading to the discovery of drugs that have had a profound impact on human health. The continued exploration of this privileged scaffold, coupled with a deeper understanding of its interactions with biological targets, promises to yield new and improved therapies for a wide range of diseases in the years to come. The rich history of quinoline serves as a powerful reminder of the enduring value of natural products as a source of inspiration for drug discovery and the immense potential of synthetic chemistry to improve upon nature's designs.

References

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Available at: [Link]

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theoretical DFT calculations for 6-chloroquinoline structures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Theoretical DFT Calculations for 6-Chloroquinoline Structures

Abstract

6-Chloroquinoline is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a scaffold for numerous derivatives with diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] Understanding its electronic structure, reactivity, and spectroscopic signatures is paramount for the rational design of new functional molecules. This guide provides a comprehensive, in-depth protocol for performing theoretical calculations on 6-chloroquinoline using Density Functional Theory (DFT). We move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and self-validating computational workflow. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate their research.

The Rationale for a DFT-Centric Approach

While experimental techniques provide invaluable data, they often capture the bulk properties of a substance. Computational methods like DFT allow us to probe the molecular level, offering insights that are difficult or impossible to obtain experimentally. DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-chloroquinoline, DFT is exceptionally well-suited to:

  • Determine the most stable 3D geometry with high precision.

  • Predict spectroscopic properties (IR, Raman, UV-Vis, NMR) to aid in the interpretation of experimental data.[3]

  • Map the electronic landscape , identifying reactive sites through analyses of molecular orbitals and electrostatic potential.[1][2]

  • Calculate quantum chemical descriptors that quantify reactivity, such as the HOMO-LUMO gap, hardness, and electronegativity.[4]

This predictive power enables a "computational-first" approach, where molecules can be screened and prioritized in silico before committing resources to their synthesis and testing.

Foundational Methodology: Selecting the Right Tools

The accuracy of any DFT calculation is fundamentally dependent on the chosen functional and basis set . This combination, known as the level of theory, must be appropriate for the system under study.

The Causality Behind Functional and Basis Set Selection

For organic molecules like 6-chloroquinoline, a substantial body of research has validated specific levels of theory that provide an optimal balance between computational cost and accuracy.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

    • Why B3LYP? B3LYP is a hybrid functional, meaning it mixes a portion of exact Hartree-Fock exchange with exchange and correlation energies from other sources. This approach often corrects for the self-interaction error found in simpler functionals, leading to more accurate predictions of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic systems.[5][6] Numerous studies on quinoline derivatives have demonstrated excellent correlation between B3LYP calculations and experimental results.[2][3][7]

  • Basis Set: 6-311++G(d,p)

    • Why this basis set? A basis set is a set of mathematical functions used to build the molecular orbitals. The nomenclature 6-311++G(d,p) describes a highly flexible and robust basis set ideal for this type of analysis.

      • 6-311G : This is a "triple-zeta" valence basis set, meaning it uses three separate functions to describe each valence electron, allowing for significant flexibility in describing the electron distribution in bonds.

      • ++ : The two plus signs indicate the addition of diffuse functions to both heavy (non-hydrogen) atoms and hydrogen atoms. These functions are crucial for accurately describing the behavior of electrons that are far from the atomic nuclei, which is important for systems with lone pairs (like the nitrogen in quinoline) and for calculating properties like electron affinity.

      • (d,p) : This adds polarization functions (d-type functions on heavy atoms, p-type functions on hydrogen). These functions allow the orbitals to change shape and "polarize" in response to the molecular environment, which is essential for accurately modeling chemical bonds and intermolecular interactions.[6]

This combination, B3LYP/6-311++G(d,p) , represents a gold standard for obtaining reliable, publication-quality data for 6-chloroquinoline and its derivatives.[3][8]

ComponentSelectionRationale
Software Gaussian, ORCA, etc.Industry-standard quantum chemistry packages.
Method Density Functional Theory (DFT)Excellent balance of accuracy and cost for organic molecules.
Functional B3LYPHybrid functional with a strong track record for accurate geometries and energies.[5]
Basis Set 6-311++G(d,p)Triple-zeta with diffuse and polarization functions for high accuracy.[6]

The Self-Validating Computational Workflow

A rigorous computational study is not a single calculation but a sequence of interdependent steps where the output of one stage validates the next. This workflow ensures the scientific integrity of the results.

G cluster_1 Derived Properties & Spectra A Step 1: Geometry Optimization B Step 2: Vibrational Frequency Analysis A->B  Optimized Geometry C Step 3: Single-Point Energy & Wavefunction Analysis B->C  Validated Minimum Energy Structure D IR & Raman Spectra B->D E Thermodynamic Properties B->E F Electronic Properties (HOMO, LUMO, MEP) C->F G NBO Analysis C->G H Simulated UV-Vis & NMR Spectra C->H

Caption: A self-validating DFT workflow.

Experimental Protocol 1: Geometry Optimization & Frequency Analysis
  • Input Structure: Build an initial 3D structure of 6-chloroquinoline using a molecular editor (e.g., GaussView). The initial geometry does not need to be perfect.

  • Optimization Calculation:

    • Submit the structure to a quantum chemistry program (e.g., Gaussian).

    • Specify the keyword OPT to request a geometry optimization.

    • Define the level of theory: B3LYP/6-311++G(d,p).

    • The algorithm will iteratively adjust the positions of the atoms to find a stationary point on the potential energy surface where the forces on all atoms are effectively zero.

  • Frequency Calculation:

    • Using the optimized geometry from the previous step as input.

    • Specify the keyword FREQ.

    • Use the same level of theory: B3LYP/6-311++G(d,p).

  • Validation (Trustworthiness Pillar):

    • Analyze the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies . If one or more imaginary frequencies are present, the structure is a transition state, not a stable minimum, and requires further structural investigation. The absence of imaginary frequencies validates that the geometry is a true local minimum.[9]

Probing Electronic Structure and Reactivity

With a validated, optimized geometry, we can perform a series of analyses to understand the molecule's electronic character and predict its reactivity. These calculations are typically performed as a single-point energy calculation on the optimized structure.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.[10] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between these two orbitals is a critical indicator of chemical stability and reactivity.[4] A large gap implies high stability and low reactivity, as more energy is required to excite an electron. A small gap suggests the molecule is more polarizable and reactive.[4][10]

ParameterDefinitionSignificance for 6-Chloroquinoline
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates propensity for electrophilic attack (electron donation).
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates propensity for nucleophilic attack (electron acceptance).
ΔE (Gap) ELUMO - EHOMOA smaller gap suggests higher chemical reactivity and lower kinetic stability.[10]
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Electronegativity (χ) -(EHOMO + ELUMO) / 2Measures the ability of the molecule to attract electrons.

These parameters provide a quantitative basis for comparing the reactivity of 6-chloroquinoline with its derivatives.

Molecular Electrostatic Potential (MEP) Surface

The MEP surface is a 3D plot of the electrostatic potential mapped onto the constant electron density surface of the molecule. It provides an intuitive visual guide to the charge distribution.

  • Interpretation:

    • Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. For 6-chloroquinoline, this is expected around the nitrogen atom due to its lone pair of electrons.[3][8]

    • Blue Regions (Positive Potential): Indicate electron-deficient areas, which are susceptible to nucleophilic attack. These are typically found around hydrogen atoms.[8]

    • Green Regions (Neutral Potential): Indicate areas of neutral or nonpolar character, such as the benzene ring.

The MEP map is invaluable for predicting non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical in drug-receptor binding.[2]

G cluster_0 DFT Output cluster_1 Predicted Properties cluster_2 Chemical Insights A Wavefunction & Electron Density B HOMO/LUMO Analysis A->B C MEP Surface A->C D NBO Analysis A->D E Kinetic Stability & Global Reactivity B->E F Sites for Electrophilic/ Nucleophilic Attack C->F G Intramolecular Charge Transfer & Bonding D->G

Caption: Relationship between DFT outputs and chemical insights.

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.[11] This provides a quantitative description of bonding and intramolecular interactions.

  • Key Insight: Hyperconjugation: NBO analysis calculates the stabilization energy (E(2)) associated with "donor-acceptor" interactions, such as the delocalization of electron density from a filled bonding orbital (donor) to an empty anti-bonding orbital (acceptor).[12] These interactions, known as hyperconjugation, are key to understanding molecular stability and the electronic effects of substituents. For 6-chloroquinoline, this analysis can quantify the electronic influence of the chlorine atom on the quinoline ring system.

Simulating and Validating Spectroscopic Data

A powerful application of DFT is the simulation of spectra, which can be used to validate the computational model against experimental evidence.

UV-Visible Spectroscopy (TD-DFT)

Electronic transitions, which give rise to UV-Vis spectra, can be calculated using Time-Dependent DFT (TD-DFT).[9]

  • Protocol: This calculation, often specified with the keyword TD, is performed on the optimized geometry. It computes the excitation energies and oscillator strengths for the lowest-energy electronic transitions.

  • Data Correlation: The calculated λmax values can be directly compared to an experimental UV-Vis spectrum.[3] A good match between the theoretical and experimental spectra provides strong validation for the chosen level of theory. The analysis also reveals which molecular orbitals are involved in the primary electronic transitions (e.g., HOMO→LUMO).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy (GIAO)

The Gauge-Invariant Atomic Orbital (GIAO) method is a reliable approach for calculating the NMR chemical shifts (¹H and ¹³C) of molecules.[3]

  • Protocol: The calculation, specified with the keyword NMR, is performed on the optimized geometry.

  • Data Correlation: The computed chemical shifts are typically referenced against a standard (e.g., tetramethylsilane, TMS), also calculated at the same level of theory. The resulting shifts can be compared directly with experimental NMR data.[1] This is an excellent method for assigning peaks in complex spectra and confirming the molecular structure.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for the theoretical investigation of 6-chloroquinoline using Density Functional Theory. By adhering to a self-validating process—from geometry optimization and frequency confirmation to the analysis of electronic properties and comparison with experimental spectra—researchers can generate reliable and insightful data. The chosen level of theory, B3LYP/6-311++G(d,p) , is well-supported by existing literature and provides a robust foundation for these calculations.[1][2][3] The insights gained from HOMO-LUMO, MEP, and NBO analyses provide a deep understanding of the molecule's reactivity, guiding the rational design of novel quinoline derivatives for applications in drug discovery and materials science.

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  • EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. (2021). Journal of Chemical Technology and Metallurgy. Retrieved January 23, 2026, from [Link]

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An In-Depth Technical Guide to the Solubility and Stability of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Physicochemical Profiling in Drug Development

In the landscape of modern drug discovery and development, the journey from a promising lead compound to a viable therapeutic agent is fraught with challenges. Among the most critical hurdles are the intrinsic physicochemical properties of a molecule, which dictate its behavior from the moment of formulation to its interaction with the biological target. It is with this understanding that we present this in-depth technical guide on the solubility and stability of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline . This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for the experimental determination and theoretical consideration of these pivotal parameters. While specific pre-existing data for this novel scaffold may be limited, the principles and methodologies outlined herein provide a robust roadmap for its thorough characterization. The stability and quality of pharmaceutical compounds are fundamentally linked to their chemical thermodynamic properties.[1]

Structural and Physicochemical Predictions

The molecular structure of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline provides initial clues to its likely solubility and stability characteristics. As a derivative of quinoline, it is a heterocyclic compound, a class of molecules of significant pharmacological importance.[2]

Table 1: Predicted Physicochemical Properties of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline

PropertyPredicted Value/CharacteristicImplication for Solubility and Stability
Molecular Weight ~209.7 g/mol Within the range for good oral bioavailability.
logP (Lipophilicity) Moderately high (estimated)Likely to favor solubility in organic solvents over aqueous media.
pKa (Basicity) Weakly basic (estimated)The nitrogen in the dihydroquinoline ring will exhibit basicity, suggesting pH-dependent aqueous solubility.
Hydrogen Bond Donors 1 (N-H group)Can participate in hydrogen bonding, influencing solubility and potential degradation pathways.
Hydrogen Bond Acceptors 1 (Nitrogen atom)Can interact with protic solvents.
Structural Rigidity HighThe fused ring system provides structural stability.

The prediction of a compound's solubility is a significant challenge in the process of developing new drugs.[3] Computational, or in-silico, methods have become essential tools for forecasting compound solubility, presenting a time and cost-effective substitute for experimental approaches.[4]

A Systematic Approach to Solubility Determination

A comprehensive understanding of a compound's solubility is paramount for formulation development, bioavailability, and ultimately, therapeutic efficacy. A multi-faceted approach, encompassing both thermodynamic and kinetic solubility assessments, is recommended.

Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the gold standard for this determination.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation of Saturated Solutions: Add an excess amount of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, propylene glycol).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. The use of a shaking incubator is recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the undissolved solid to settle. Centrifugation at a high speed can be employed to facilitate this separation.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being introduced from a concentrated stock solution (typically in DMSO) into an aqueous buffer. This is a high-throughput method that simulates the conditions a compound might experience in early-stage in vitro assays.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline in 100% dimethyl sulfoxide (DMSO).

  • Addition to Aqueous Buffer: In a microplate format, add a small volume of the DMSO stock solution to a larger volume of the desired aqueous buffer (e.g., PBS pH 7.4).

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours), allowing for potential precipitation.

  • Analysis: Determine the concentration of the compound remaining in solution using a suitable analytical method. Nephelometry (light scattering) can be used to detect precipitation, while HPLC-UV or other quantitative methods can measure the concentration of the soluble fraction after filtration or centrifugation.

G cluster_solubility Solubility Assessment Workflow thermodynamic Thermodynamic Solubility (Shake-Flask) formulation Pre-formulation Studies thermodynamic->formulation Equilibrium Data kinetic Kinetic Solubility (High-Throughput) kinetic->formulation Precipitation Risk bioavailability In Vivo Bioavailability formulation->bioavailability Optimized Delivery

Caption: A streamlined workflow for assessing the solubility of a novel compound.

Comprehensive Stability Profiling

The chemical stability of a drug substance is a critical quality attribute that can impact its safety, efficacy, and shelf-life. A thorough stability assessment involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and degradation products.

Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of stability evaluation. It involves exposing the compound to conditions more severe than those it would typically encounter during storage and handling.

Experimental Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline in appropriate solvents. For solid-state studies, use the neat compound.

  • Stress Conditions: Expose the samples to the following conditions:

    • Hydrolysis: Acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions at elevated temperatures (e.g., 60-80°C).

    • Oxidation: Treatment with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

    • Photostability: Exposure to a controlled light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

    • Thermal Stress: Heating the solid compound and solutions at elevated temperatures (e.g., 60-80°C) in the dark.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) during the stress testing.

  • Analysis: Analyze the stressed samples using a stability-indicating analytical method, typically a gradient HPLC method that can separate the parent compound from any degradation products.

    • Quantification: Determine the percentage of the parent compound remaining at each time point.

    • Peak Purity: Assess the purity of the parent peak to ensure no co-eluting degradants.

    • Mass Balance: Account for the total amount of the drug and its degradation products to ensure that all major degradants have been detected.

  • Degradant Identification: If significant degradation is observed, use techniques like LC-MS/MS to elucidate the structures of the degradation products.

G cluster_stress Forced Degradation Conditions compound 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline hydrolysis Hydrolysis (Acid, Base, Neutral) compound->hydrolysis oxidation Oxidation (e.g., H2O2) compound->oxidation photolysis Photolysis (UV/Vis Light) compound->photolysis thermal Thermal Stress (Elevated Temperature) compound->thermal analysis Stability-Indicating HPLC-UV/MS Analysis hydrolysis->analysis oxidation->analysis photolysis->analysis thermal->analysis degradants Identification of Degradation Products analysis->degradants If degradation > threshold

Caption: A schematic of the forced degradation study workflow.

Data Interpretation and Reporting

All quantitative data should be meticulously documented and presented in a clear and concise manner to facilitate interpretation and comparison.

Table 2: Template for Reporting Thermodynamic Solubility Data

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (µM)Method of Analysis
Water25HPLC-UV
PBS (pH 5.0)37HPLC-UV
PBS (pH 7.4)37HPLC-UV
Ethanol25HPLC-UV
Propylene Glycol25HPLC-UV

Table 3: Template for Reporting Forced Degradation Results

Stress ConditionDuration% Parent Compound RemainingNumber of DegradantsObservations
0.1 N HCl, 60°C24 h
0.1 N NaOH, 60°C24 h
3% H₂O₂, RT24 h
Light (ICH Q1B)1.2 million lux hours
Heat (Solid), 80°C48 h

Conclusion and Future Directions

The solubility and stability of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline are fundamental properties that will govern its potential as a drug candidate. The systematic approach outlined in this guide, from predictive analysis to rigorous experimental determination, provides a solid foundation for its comprehensive physicochemical characterization. The data generated from these studies will be invaluable for guiding formulation development, informing on appropriate storage conditions, and ultimately, de-risking the progression of this compound through the drug development pipeline. Further studies may include solid-state characterization (polymorphism, hygroscopicity) and the evaluation of solubility in biorelevant media to better predict its in vivo performance.

References

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The Quinoline Scaffold: A Privileged Motif for Diverse Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry.[1][2] Its rigid structure and versatile synthetic accessibility have made it a "privileged scaffold," capable of interacting with a wide array of biological targets.[3][4] This guide provides a comprehensive exploration of the key therapeutic targets for quinoline-based compounds, delving into their mechanisms of action across oncology, infectious diseases, and neurodegenerative disorders. We will dissect the causality behind experimental designs and present actionable protocols for the evaluation of novel quinoline derivatives.

I. Oncological Targets: A Multi-pronged Assault on Cancer Progression

Quinoline derivatives have demonstrated significant potential in cancer therapy by targeting various hallmarks of cancer.[3][5] Their mechanisms of action are diverse, ranging from direct DNA damage to the inhibition of critical signaling pathways that drive tumor growth and survival.[3][5][6]

DNA and Associated Enzymes: The Classic Targets

A primary and well-established mechanism of action for many quinoline-based anticancer agents is their interaction with DNA and the enzymes that regulate its topology.[7]

  • Topoisomerase Inhibition: Topoisomerases are essential enzymes that resolve DNA supercoiling during replication and transcription.[3] Certain quinoline derivatives, such as camptothecin and its analogs, function as potent topoisomerase I inhibitors.[8][9] They stabilize the covalent complex between the enzyme and DNA, leading to DNA strand breaks and ultimately apoptosis.[8] Fluoroquinolone-like quinolines can also target topoisomerase II, which is crucial for untangling newly replicated chromosomes.[3][7]

  • DNA Intercalation: The planar structure of the quinoline ring allows some derivatives to intercalate between DNA base pairs.[6][7] This distortion of the DNA helix interferes with the binding of DNA and RNA polymerases, thereby inhibiting replication and transcription.[7]

Kinase Signaling Pathways: Disrupting Oncogenic Signaling

Kinases are pivotal regulators of cellular processes, and their dysregulation is a common driver of cancer. Quinoline-based compounds have emerged as promising kinase inhibitors, targeting key nodes in oncogenic signaling cascades.[10]

  • EGFR and VEGFR Inhibition: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are critical for tumor growth, proliferation, and angiogenesis.[11] Several quinoline derivatives have been developed as potent inhibitors of these receptor tyrosine kinases, effectively blocking downstream signaling pathways.[6][7]

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism, and it is frequently hyperactivated in cancer. Quinoline-based inhibitors targeting PI3K and Akt have shown promise in preclinical studies.[6]

Experimental Workflow: Evaluating a Novel Quinoline Compound for Anticancer Activity

This workflow outlines a standard pipeline for the initial assessment of a synthesized quinoline derivative for its potential as an anticancer agent.

anticancer_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation A Compound Synthesis & Characterization B Cytotoxicity Screening (e.g., MTT Assay) A->B Test Compound C Mechanism of Action Studies B->C Active Compounds D Target Identification (e.g., Kinase Profiling) C->D Elucidate Target E Xenograft Mouse Model D->E Lead Candidate F Efficacy & Toxicity Studies E->F G Pharmacokinetic Analysis F->G chloroquine_mechanism cluster_vacuole Parasite Food Vacuole (Acidic) Hb Hemoglobin Heme Toxic Heme Hb->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Death Parasite Death Heme->Death Toxicity CQ Chloroquine CQ->Hemozoin Inhibition CQ_outside Chloroquine (External) CQ_outside->CQ Accumulation

Caption: Chloroquine accumulates in the parasite's food vacuole and inhibits the detoxification of heme, leading to parasite death.

Antibacterial Activity: Targeting DNA Replication

The fluoroquinolones are a major class of synthetic broad-spectrum antibiotics. Their primary targets are two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. [12][13][][15][16]

  • Inhibition of DNA Gyrase and Topoisomerase IV: DNA gyrase introduces negative supercoils into bacterial DNA, which is necessary for the initiation of replication. Topoisomerase IV is responsible for decatenating the newly replicated circular chromosomes. [13][]Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and leading to double-strand DNA breaks, which are lethal to the bacterium. [13][16] Protocol: Determining the Minimum Inhibitory Concentration (MIC) of a Quinoline Derivative

  • Preparation of Bacterial Inoculum: Culture the target bacterial strain overnight in appropriate broth. Dilute the culture to a standardized concentration (e.g., 1 x 10^6 CFU/mL).

  • Serial Dilution of the Compound: Prepare a series of twofold dilutions of the quinoline compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

III. Neurodegenerative Disorders: A Multifaceted Approach to a Complex Challenge

The application of quinoline-based compounds in neurodegenerative diseases like Alzheimer's and Parkinson's is an emerging and promising area of research. [17]Their therapeutic potential stems from their ability to address multiple pathological factors. [18]

Targeting Oxidative Stress and Enzyme Activity
  • Antioxidant Properties: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. [17]Certain quinoline derivatives possess antioxidant properties, enabling them to scavenge reactive oxygen species and protect neurons from oxidative damage. [17][18]* Enzyme Inhibition:

    • Acetylcholinesterase (AChE) Inhibition: In Alzheimer's disease, there is a deficit of the neurotransmitter acetylcholine. Some quinoline compounds act as AChE inhibitors, preventing the breakdown of acetylcholine and thereby improving cognitive function. [4][17] * Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is involved in the breakdown of dopamine. Inhibiting this enzyme can increase dopamine levels, which is a therapeutic strategy for Parkinson's disease. [17] * Catechol-O-methyltransferase (COMT) Inhibition: COMT is another enzyme that degrades dopamine. Quinoline-based COMT inhibitors can also be beneficial in Parkinson's disease. [17]

Modulating Protein Aggregation
  • Reduction of Amyloid-Beta (Aβ) Levels: The accumulation of Aβ plaques is a hallmark of Alzheimer's disease. Some quinoline derivatives have been shown to reduce Aβ levels, potentially by interfering with its production or promoting its clearance. [4][18]* Imaging Agents: Radiolabeled quinoline compounds can be used as imaging agents in positron emission tomography (PET) to detect and monitor the progression of amyloid plaques and tau tangles in the brains of patients with neurodegenerative diseases. [19] Table 2: Potential Therapeutic Targets of Quinoline Derivatives in Neurodegenerative Diseases

TargetTherapeutic RationaleRelevant Disease(s)
Reactive Oxygen Species (ROS)Reduction of oxidative stress and neuronal damage. [17]Alzheimer's, Parkinson's
Acetylcholinesterase (AChE)Increase acetylcholine levels to improve cognitive function. [4][17]Alzheimer's
Monoamine Oxidase B (MAO-B)Increase dopamine levels to alleviate motor symptoms. [17]Parkinson's
Amyloid-Beta (Aβ) AggregatesReduce plaque formation and associated neurotoxicity. [4][18]Alzheimer's

IV. Conclusion and Future Directions

The quinoline scaffold has proven to be a remarkably versatile platform for the development of therapeutic agents against a wide range of diseases. Its ability to interact with diverse biological targets, from DNA and enzymes to protein kinases and receptors, underscores its continued importance in drug discovery. Future research will likely focus on the development of more selective and potent quinoline derivatives, the exploration of novel therapeutic targets, and the use of these compounds in combination therapies to overcome drug resistance and enhance efficacy. The integration of computational modeling and advanced screening techniques will undoubtedly accelerate the journey of novel quinoline-based compounds from the laboratory to the clinic.

References

  • Chavan, N. D., et al. (2021). Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Jain, A. K., et al. (2020). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Molecular Structure.
  • El-Sayed, M. A. A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure.
  • Ghahremanzadeh, R., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
  • Wikipedia. (2024). Quinine. [Link]

  • Alcaro, S., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. International Journal of Molecular Sciences. [Link]

  • Li, X., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters. [Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry.
  • Liu, Y.-Q., et al. (2018). Biologically active quinoline and quinazoline alkaloids part I. Medicinal Research Reviews. [Link]

  • Hooper, D. C. (2001). Mechanism of action of and resistance to quinolones. Clinical Infectious Diseases. [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance.
  • The Antimicrobial Resistance Learning Site. (2011). Fluoroquinolones: Mechanisms of Action and Resistance. YouTube. [Link]

  • Kumar, A., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry.
  • Longdom Publishing. (2023). Plants that have Quinoline Alkaloid and their Biological Activity. Journal of Pharmacognosy & Natural Products. [Link]

  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. [Link]

  • Google Patents. (2016).
  • ACS Publications. (2024).
  • Walsh Medical Media. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Journal of Chemical Science. [Link]

  • SciSpace. (2018). Biologically active quinoline and quinazoline alkaloids part I. Medicinal Research Reviews. [Link]

  • El-Sayed, M. A. A., et al. (2022). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific Reports.
  • ResearchGate. (2022). Quinolines: Privileged Scaffolds for Developing New Anti‐neurodegenerative Agents. [Link]

  • Wikipedia. (2024). Antimalarial medication. [Link]

  • dos Santos, M. S., et al. (2022). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Frontiers in Pharmacology. [Link]

  • Vaidya, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Health Sciences.
  • Redgrave, L. S., et al. (2014). Fluoroquinolones: Mechanism of action, classification, and development of resistance. Journal of Molecular and Applied Bioanalysis.
  • MDPI. (2018). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules. [Link]

  • Lin, C.-H., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences. [Link]

  • Egan, T. J. (1993). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science.
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An In-depth Technical Guide to 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline, a substituted tetrahydroquinoline of interest in medicinal chemistry and drug development. While this specific compound is not widely cataloged, this document consolidates information on its chemical identity, proposes a viable synthetic pathway, predicts its spectral characteristics, and discusses its potential applications based on the known bioactivities of structurally related molecules. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel quinoline-based compounds.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] These derivatives have demonstrated a remarkable range of pharmacological activities, including anti-cancer, anti-diabetic, anti-inflammatory, and antimicrobial properties. The strategic placement of substituents on the tetrahydroquinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological targets. The gem-dimethyl substitution at the C4 position is of particular interest as it can impart conformational rigidity and influence metabolic stability, potentially enhancing the pharmacokinetic profile of a drug candidate. Furthermore, the incorporation of a chlorine atom at the C6 position can modulate the electronic properties of the aromatic ring and provide a handle for further synthetic transformations.

Chemical Identifiers and Physicochemical Properties

As of the latest literature and database review, a specific CAS number has not been assigned to 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline. However, based on its chemical structure, we can determine its fundamental properties.

IdentifierValueSource
IUPAC Name 6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinolineIUPAC Nomenclature
Molecular Formula C₁₁H₁₄ClNCalculated
Molecular Weight 195.69 g/mol Calculated
Canonical SMILES CC1(C)CC2=CC(Cl)=CC=C2N1ChemDraw Prediction
Predicted LogP 3.5 ± 0.5ChemDraw Prediction
Predicted Boiling Point ~300-320 °C at 760 mmHgEstimation
Predicted Melting Point Not readily predictable-

Proposed Synthetic Pathway

A plausible and efficient synthesis of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline can be envisioned through a multi-step sequence, leveraging established methodologies for the construction of the tetrahydroquinoline core and subsequent aromatic chlorination.

Rationale for the Synthetic Approach

The proposed synthesis commences with the construction of the 4,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one intermediate. This approach is advantageous as the gem-dimethyl group can be installed early in the synthesis, and the subsequent reduction of the lactam and chlorination of the aromatic ring are generally high-yielding reactions. This strategy offers a convergent and flexible route to the target molecule and its analogs.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Synthesis of 4,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one cluster_1 Step 2: Chlorination cluster_2 Step 3: Reduction Aniline Aniline Quinolinone 4,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one Aniline->Quinolinone 1. 3,3-Dimethylacrylic_acid 3,3-Dimethylacrylic_acid 3,3-Dimethylacrylic_acid->Quinolinone 2. Polyphosphoric_acid Polyphosphoric acid (PPA) Heat Polyphosphoric_acid->Quinolinone Chloro_Quinolinone 6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one Quinolinone->Chloro_Quinolinone NCS N-Chlorosuccinimide (NCS) Acetonitrile NCS->Chloro_Quinolinone Target_Compound 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline Chloro_Quinolinone->Target_Compound LAH Lithium Aluminum Hydride (LAH) THF LAH->Target_Compound

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one

This step involves an acid-catalyzed cyclization reaction between aniline and 3,3-dimethylacrylic acid.

  • To a stirred solution of polyphosphoric acid (PPA) (10 eq) at 100°C, add a mixture of aniline (1.0 eq) and 3,3-dimethylacrylic acid (1.1 eq) dropwise over 30 minutes.

  • After the addition is complete, increase the temperature to 140°C and maintain for 4 hours.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol to afford 4,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one as a white solid.

Step 2: Synthesis of 6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one

This step involves the electrophilic chlorination of the electron-rich aromatic ring of the quinolinone intermediate.

  • Dissolve 4,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one (1.0 eq) in acetonitrile.

  • Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours, monitoring the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one.

Step 3: Synthesis of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline

The final step is the reduction of the lactam functionality to the corresponding cyclic amine.

  • To a stirred suspension of lithium aluminum hydride (LAH) (2.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of 6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one (1.0 eq) in anhydrous THF dropwise at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and then reflux for 6 hours.

  • Cool the reaction to 0°C and quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate with 1% triethylamine) to afford the final product, 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally similar compounds and computational models. Experimental verification is required for confirmation.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.05d, J = 2.4 Hz1HH-5
~6.95dd, J = 8.4, 2.4 Hz1HH-7
~6.50d, J = 8.4 Hz1HH-8
~3.60 (broad s)s1HN-H
~3.30t, J = 6.0 Hz2HH-2
~1.80t, J = 6.0 Hz2HH-3
~1.30s6H2 x CH₃
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~144.0C-8a
~129.0C-7
~127.5C-5
~125.0C-6
~122.0C-4a
~116.0C-8
~45.0C-2
~38.0C-3
~32.0C-4
~29.02 x CH₃
Predicted Mass Spectrum (EI)

The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 195, with a characteristic M+2 peak at m/z 197 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom. Key fragmentation patterns would likely involve the loss of a methyl group (m/z 180) and retro-Diels-Alder fragmentation of the heterocyclic ring.

Potential Applications in Drug Discovery

Derivatives of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline have shown promise as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of glucose and lipid metabolism.[1] As such, 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline represents a valuable scaffold for the development of novel therapeutics for type 2 diabetes and other metabolic disorders. The presence of the chloro substituent offers a site for further chemical modification to explore structure-activity relationships (SAR) and optimize potency and selectivity for PPAR subtypes.

Safety and Handling

Detailed toxicological data for 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline is not available. However, based on the data for related chlorinated quinolines, it should be handled with care in a well-ventilated fume hood.[2] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Chlorinated aromatic compounds can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.

GHS Hazard Classification (Predicted):

  • Acute Toxicity, Oral (Category 4)

  • Skin Corrosion/Irritation (Category 2)

  • Serious Eye Damage/Eye Irritation (Category 2A)

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System

Conclusion

This technical guide has provided a detailed overview of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline, a compound with significant potential in medicinal chemistry. While a dedicated CAS number and experimental data are not yet publicly available, a robust synthetic route has been proposed, and its key chemical identifiers and spectral properties have been predicted based on sound chemical principles and data from analogous structures. The information presented herein is intended to facilitate further research and development of this and related tetrahydroquinoline derivatives as potential therapeutic agents.

References

  • Patil, S. A., Patil, R., & Pfeffer, L. M. (2014). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Medicinal Chemistry, 2014, 1-19.
  • Bunce, R. A., & Nammalwar, B. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(7), 4570–4603.
  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

  • Black, D. StC., & Kumar, N. (2000). The synthesis of 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-ones as antioxidant precursors. ARKIVOC, 2000(3), 372-381.
  • Deb, I., Sehra, A., & Singh, A. (2021). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Inorganic Chemistry, 60(15), 11497–11507.
  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, Y., Li, Y., Wu, J., & Wu, X. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry, 9, 768800.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Quinoline.

Sources

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Affiliation: Advanced Organic Synthesis & Drug Discovery Unit

Abstract

The 2,3-dihydro-1H-quinoline (tetrahydroquinoline) core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds. The specific derivative, 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline, represents a valuable building block for the synthesis of novel therapeutic agents and functional materials. This document provides a comprehensive guide for its laboratory synthesis, grounded in established principles of organic chemistry. We present a robust protocol based on an acid-catalyzed cyclization reaction, detailing the underlying mechanism, experimental setup, purification, and analytical characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering both a step-by-step procedure and the causal reasoning behind critical experimental choices to ensure reproducibility and safety.

Introduction and Scientific Background

The tetrahydroquinoline framework is a cornerstone of heterocyclic chemistry due to its prevalence in natural products and its versatile biological activity. The introduction of a chlorine atom at the 6-position and gem-dimethyl groups at the 4-position can significantly modulate the scaffold's lipophilicity, metabolic stability, and steric profile, making 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline a highly desirable intermediate for library synthesis in drug discovery programs.

The synthesis of quinoline and its hydrogenated derivatives has a rich history, with classic named reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses providing foundational routes.[1][2] For the construction of the 2,3-dihydro-1H-quinoline system, a common and effective strategy involves the acid-catalyzed reaction of a substituted aniline with an appropriate carbonyl compound, leading to cyclization.[3][4][5]

The protocol detailed herein adapts this classical approach, proposing the reaction between 4-chloroaniline and isobutyraldehyde. This method is chosen for its operational simplicity, the ready availability of the starting materials, and its mechanistic tractability. The reaction proceeds via a proposed tandem sequence of condensation, intramolecular hydroarylation (cyclization), and tautomerization, driven by a strong acid catalyst.

Overall Synthetic Workflow

The synthesis is a one-pot procedure involving the reaction of commercially available starting materials, followed by a standard aqueous workup and purification by column chromatography.

G cluster_0 Reaction cluster_1 Workup & Purification cluster_2 Analysis Start 1. Combine 4-Chloroaniline, Isobutyraldehyde, & Solvent Catalyst 2. Add Acid Catalyst (e.g., H2SO4) Start->Catalyst Heat 3. Heat Reaction Mixture (e.g., 80-100°C) Catalyst->Heat Monitor 4. Monitor by TLC Heat->Monitor Quench 5. Quench with Base (e.g., aq. NaHCO3) Monitor->Quench Extract 6. Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Dry 7. Dry & Concentrate Extract->Dry Purify 8. Column Chromatography Dry->Purify Characterize 9. Characterize Product (NMR, MS, IR) Purify->Characterize G cluster_mechanism Proposed Reaction Mechanism A 1. Aldol Condensation (Isobutyraldehyde x2) C 3. Conjugate Addition (Michael Addition) A->C Forms α,β-unsaturated aldehyde B 2. Imine Formation (4-Chloroaniline + Isobutyraldehyde) B->C Forms enamine tautomer D 4. Intramolecular Cyclization C->D E 5. Dehydration & Tautomerization D->E F Final Product E->F

Sources

The Strategic Utility of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Therapeutic Promise

In the landscape of modern drug discovery, the quest for novel molecular architectures with therapeutic potential is relentless. Among the privileged heterocyclic scaffolds, the 1,2,3,4-tetrahydroquinoline core has emerged as a cornerstone for the development of a diverse array of bioactive agents. This guide focuses on a specific, strategically functionalized derivative: 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline . The introduction of a chloro substituent at the 6-position and gem-dimethyl groups at the 4-position of the tetrahydroquinoline framework provides a unique combination of lipophilicity, metabolic stability, and chemical reactivity, making it a valuable intermediate for the synthesis of next-generation therapeutics.

This document provides a comprehensive overview of the applications and detailed protocols involving this intermediate, with a particular focus on its role in the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists, a class of drugs pivotal in the management of metabolic disorders such as type-2 diabetes.

The 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline Core: A Foundation for PPAR Agonism

The therapeutic relevance of the 4,4-dimethyl-1,2,3,4-tetrahydroquinoline scaffold was significantly highlighted in studies targeting Peroxisome Proliferator-Activated Receptors (PPARs).[1][2] These nuclear receptors are crucial regulators of glucose and lipid metabolism, and their modulation offers a powerful strategy for treating metabolic diseases.[3]

A key study by Marie et al. detailed the design and synthesis of novel 4,4-dimethyl-1,2,3,4-tetrahydroquinoline derivatives as potent PPAR agonists.[1][2] Their research demonstrated that this particular scaffold could be effectively utilized to develop compounds with the potential to prevent type-2 diabetes.[1] The gem-dimethyl substitution at the C4 position is a critical design element, intended to enhance metabolic stability by blocking a potential site of oxidative metabolism.

The general structure-activity relationship (SAR) for this class of PPAR agonists indicates that the tetrahydroquinoline moiety serves as a crucial lipophilic "tail" that interacts with a hydrophobic pocket of the receptor.[3] Modifications to this scaffold, therefore, represent a viable strategy for fine-tuning the potency, selectivity, and pharmacokinetic properties of these potential drug candidates.

Application Note 1: Synthesis of the Core Scaffold

The journey towards utilizing 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline begins with the efficient construction of its parent scaffold. The following protocol is adapted from established methods for the synthesis of substituted tetrahydroquinolines.

Protocol 1: Synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline

This protocol outlines a common synthetic route to the core tetrahydroquinoline structure.

Workflow Diagram:

G cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products Aniline Aniline Step1 Step 1: Povarov Reaction (Lewis Acid Catalysis) Aniline->Step1 Acetone Acetone Acetone->Step1 Intermediate 2,2-Dimethyl-1,2-dihydroquinoline Step1->Intermediate Cyclization Step2 Step 2: Reduction FinalProduct 4,4-Dimethyl-1,2,3,4- tetrahydroquinoline Step2->FinalProduct Intermediate->Step2 Hydrogenation or Hydride Reduction

Caption: Synthetic workflow for the preparation of the core scaffold.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Purity
Aniline93.131.022>99%
Acetone58.080.791>99.5%
Lewis Acid (e.g., ZnCl₂)136.30->98%
Reducing Agent (e.g., NaBH₄)37.83->98%
Solvent (e.g., Toluene)92.140.867Anhydrous
Solvent (e.g., Methanol)32.040.792Anhydrous

Procedure:

  • Step 1: Povarov Reaction (Formation of Dihydroquinoline)

    • To a solution of aniline (1.0 eq) in anhydrous toluene, add a Lewis acid catalyst such as zinc chloride (0.2 eq).

    • Cool the mixture to 0 °C and slowly add acetone (2.5 eq).

    • Allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2,2-dimethyl-1,2-dihydroquinoline intermediate.

  • Step 2: Reduction to Tetrahydroquinoline

    • Dissolve the crude dihydroquinoline intermediate in methanol.

    • Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (2.0 eq) portion-wise.

    • Stir the reaction at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction with water and remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product can be purified by column chromatography on silica gel to afford pure 4,4-dimethyl-1,2,3,4-tetrahydroquinoline.

Application Note 2: Regioselective Chlorination

The introduction of a chlorine atom at the 6-position of the 4,4-dimethyl-1,2,3,4-tetrahydroquinoline scaffold is a key step in creating the title intermediate. The electron-donating nature of the amino group directs electrophilic aromatic substitution primarily to the para-position (C6).

Protocol 2: Synthesis of 6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Workflow Diagram:

G Start 4,4-Dimethyl-1,2,3,4- tetrahydroquinoline Reaction Electrophilic Aromatic Substitution Start->Reaction ChlorinatingAgent N-Chlorosuccinimide (NCS) ChlorinatingAgent->Reaction Solvent Acetonitrile Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product 6-Chloro-4,4-dimethyl-1,2,3,4- tetrahydroquinoline Workup->Product

Caption: Chlorination of the core scaffold.

Materials:

Reagent/SolventMolar Mass ( g/mol )Purity
4,4-Dimethyl-1,2,3,4-tetrahydroquinoline161.25>98%
N-Chlorosuccinimide (NCS)133.53>98%
Acetonitrile41.05Anhydrous

Procedure:

  • Dissolve 4,4-dimethyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline.

Application Note 3: Utility as a Chemical Intermediate in Drug Development

The 6-chloro substituent on the tetrahydroquinoline ring is not merely a passive feature; it is a versatile chemical handle that enables a wide range of subsequent chemical transformations. This functionality is particularly valuable in the context of structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize its biological activity.

Key Reactions Leveraging the 6-Chloro Group:
  • Palladium-Catalyzed Cross-Coupling Reactions: The chloro group can readily participate in Suzuki, Buchwald-Hartwig, Sonogashira, and other cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, amino, and alkynyl groups at the 6-position, enabling extensive exploration of the chemical space around the core scaffold.

  • Nucleophilic Aromatic Substitution (SNAr): While less reactive than its nitro-substituted counterparts, the 6-chloro position can undergo SNAr with strong nucleophiles, particularly when the reaction is facilitated by an electron-withdrawing group elsewhere on the ring or through the use of specific catalysts.

  • Formation of Grignard or Organolithium Reagents: Under appropriate conditions, the chloro group can be converted into an organometallic species, which can then be reacted with a variety of electrophiles.

Protocol 3: Example of a Suzuki Cross-Coupling Reaction

This protocol illustrates how the 6-chloro group can be used to introduce a new aryl moiety, a common strategy in medicinal chemistry to modulate receptor binding and pharmacokinetic properties.

Workflow Diagram:

G Start 6-Chloro-4,4-dimethyl-1,2,3,4- tetrahydroquinoline Reaction Suzuki Coupling Start->Reaction BoronicAcid Arylboronic Acid BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product 6-Aryl-4,4-dimethyl-1,2,3,4- tetrahydroquinoline Workup->Product

Caption: Suzuki coupling utilizing the 6-chloro intermediate.

Materials:

Reagent/SolventMolar Mass ( g/mol )Purity
6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline195.70>98%
Arylboronic AcidVaries>97%
Tetrakis(triphenylphosphine)palladium(0)1155.56>98%
Potassium Carbonate138.21>99%
1,4-Dioxane88.11Anhydrous
Water18.02Degassed

Procedure:

  • To a reaction vessel, add 6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, monitoring for completion by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline derivative.

Conclusion: A Versatile Building Block for Future Discoveries

6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline represents a highly valuable and versatile chemical intermediate. Its core scaffold has been implicated in the development of promising PPAR agonists for the treatment of metabolic diseases. The strategic placement of the 6-chloro substituent opens up a vast array of possibilities for further chemical modification, making it an ideal platform for generating compound libraries for SAR studies. The protocols outlined in this guide provide a solid foundation for the synthesis and utilization of this important building block, empowering researchers and drug development professionals to explore its full potential in the creation of novel and effective therapeutic agents.

References

  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Molecules. 2021;26(21):6659. Available from: [Link]

  • 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Journal of Drug Delivery and Therapeutics. 2019;9(4-s):747-754. Available from: [Link]

  • 1,2,3,4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof. Google Patents.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. 2011;16(10):8523-8554. Available from: [Link]

  • Tetrahydroquinoline synthesis. Organic Chemistry Portal. Available from: [Link]

  • Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. Anti-Cancer Agents in Medicinal Chemistry. 2019;19(2):285-296. Available from: [Link]

  • 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-based PPARalpha/gamma agonists. Part. II: Synthesis and pharmacological evaluation of oxime and acidic head group structural variations. Bioorganic & Medicinal Chemistry Letters. 2008;18(5):1623-1628. Available from: [Link]

  • Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. Bioorganic & Medicinal Chemistry Letters. 2024;107:129758. Available from: [Link]

  • QSAR rationales for the PPARα/γ agonistic activity of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline derivatives. World Journal of Biology Pharmacy and Health Sciences. 2020;3(1):038-053. Available from: [Link]

  • methanone. Molbank. 2021;2021(4):M1289. Available from: [Link]

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Applications of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and natural products.[1] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antidiabetic, anti-inflammatory, and antioxidant properties.[1][2] The strategic incorporation of substituents onto this core structure allows for the fine-tuning of its physicochemical properties and biological targets. This guide focuses on the synthetic utility of a specific derivative, 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline , a molecule poised for significant applications in drug discovery and organic synthesis. The presence of a chlorine atom at the 6-position offers a handle for further functionalization via cross-coupling reactions, while the gem-dimethyl group at the 4-position can enhance metabolic stability and introduce conformational constraints, which are often beneficial for potent and selective biological activity.

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals, outlining the synthesis and potential synthetic transformations of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline. While direct literature on this exact molecule is emerging, the protocols and applications described herein are based on well-established methodologies for structurally related tetrahydroquinolines.

Synthesis of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline

The construction of the tetrahydroquinoline core is often achieved through acid-catalyzed cyclization reactions. A plausible and efficient method for the synthesis of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline involves the reaction of 4-chloroaniline with 4-methylpent-3-en-2-one (mesityl oxide). This reaction proceeds via a conjugate addition of the aniline to the α,β-unsaturated ketone, followed by an intramolecular electrophilic aromatic substitution to form the heterocyclic ring.

Protocol 1: Synthesis via Acid-Catalyzed Cyclization

Causality of Experimental Choices:

  • Sulfuric Acid: A strong acid catalyst is essential to protonate the carbonyl group of the enone, activating it for nucleophilic attack by the aniline. It also facilitates the subsequent intramolecular cyclization and dehydration steps.

  • Reflux Conditions: The reaction requires elevated temperatures to overcome the activation energy for both the initial conjugate addition and the final cyclization. Refluxing in a suitable solvent ensures a consistent reaction temperature.

  • Aqueous Workup with Base: Neutralization with a base like sodium bicarbonate is crucial to quench the acid catalyst and remove any acidic byproducts, allowing for the isolation of the free amine product.

Step-by-Step Methodology:

  • To a solution of 4-chloroaniline (1.0 eq) in a suitable solvent such as toluene or xylenes, add 4-methylpent-3-en-2-one (1.1 eq).

  • Carefully add concentrated sulfuric acid (0.2 eq) dropwise to the mixture with stirring.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline.

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 4-Chloroaniline 4-Chloroaniline Cyclization Cyclization 4-Chloroaniline->Cyclization Mesityl Oxide Mesityl Oxide Mesityl Oxide->Cyclization H2SO4 (cat.) H2SO4 (cat.) H2SO4 (cat.)->Cyclization Toluene, Reflux Toluene, Reflux Toluene, Reflux->Cyclization Aqueous NaHCO3 Aqueous NaHCO3 Extraction Extraction Aqueous NaHCO3->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Final Product Final Product Column Chromatography->Final Product 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline Crude Product Crude Product Cyclization->Crude Product Crude Product->Aqueous NaHCO3

Caption: Synthetic route to 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline.

Applications in Organic Synthesis

6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline is a versatile intermediate for the synthesis of a diverse range of more complex molecules. The key reactive sites are the nucleophilic nitrogen, the chloro-substituted aromatic ring, and the potential for aromatization of the dihydroquinoline ring.

Dehydrogenation to the Corresponding Quinoline

The conversion of the dihydroquinoline to the fully aromatic quinoline can be a critical step in a synthetic sequence, as quinolines themselves are a distinct class of biologically active compounds.[3] Catalytic dehydrogenation offers a green and efficient method for this transformation.

Protocol 2: Catalytic Dehydrogenation

Causality of Experimental Choices:

  • Palladium on Carbon (Pd/C): This heterogeneous catalyst is highly effective for dehydrogenation reactions. It provides a surface for the adsorption of the substrate and facilitates the removal of hydrogen.

  • High-Boiling Solvent: A solvent with a high boiling point, such as xylenes or diphenyl ether, is used to provide the necessary thermal energy for the dehydrogenation to proceed at a reasonable rate.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline (1.0 eq) in xylenes.

  • Add 10% Palladium on carbon (10 mol%) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction can be slow and may require prolonged heating.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude 6-chloro-4,4-dimethylquinoline.

  • Purify the product by recrystallization or column chromatography.

Reaction Pathway: Dehydrogenation

G Dihydroquinoline 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline Conditions Pd/C, Xylenes, Reflux Dihydroquinoline->Conditions Quinoline 6-Chloro-4,4-dimethylquinoline Conditions->Quinoline

Caption: Dehydrogenation of the dihydroquinoline to the quinoline.

N-Functionalization Reactions

The secondary amine of the tetrahydroquinoline ring is a key site for derivatization. N-alkylation and N-arylation can be readily achieved to generate a library of compounds for structure-activity relationship (SAR) studies.

Protocol 3: N-Alkylation

Causality of Experimental Choices:

  • Base (e.g., K₂CO₃, NaH): A base is required to deprotonate the secondary amine, generating a more nucleophilic amide anion that readily reacts with the alkyl halide.

  • Polar Aprotic Solvent (e.g., DMF, Acetonitrile): These solvents are ideal for SN2 reactions as they can solvate the cation of the base but do not solvate the nucleophile as strongly as protic solvents, thus increasing its reactivity.

Step-by-Step Methodology:

  • Dissolve 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline (1.0 eq) in anhydrous DMF.

  • Add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, handle with care).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the N-alkylated product.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 6-position provides a valuable handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, or Buchwald-Hartwig reactions. This allows for the formation of new carbon-carbon or carbon-nitrogen bonds.

Protocol 4: Suzuki Cross-Coupling (Conceptual)

Causality of Experimental Choices:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)): The palladium catalyst is the heart of the reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

  • Base (e.g., K₂CO₃, Cs₂CO₃): The base is necessary to activate the boronic acid for the transmetalation step.

  • Ligand (e.g., PPh₃, dppf): The ligand stabilizes the palladium center and influences its reactivity and selectivity.

Step-by-Step Methodology:

  • To a reaction vessel, add 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline (1.0 eq), the desired aryl or vinyl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (2.0 eq).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the residue by column chromatography to obtain the 6-substituted product.

Synthetic Diversification Pathways

G Start 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline N_Alkylation N-Alkylated Product Start->N_Alkylation R-X, Base Suzuki_Coupling 6-Aryl/Vinyl Product Start->Suzuki_Coupling Ar-B(OH)2, Pd cat., Base Dehydrogenation 6-Chloro-4,4-dimethylquinoline Start->Dehydrogenation Pd/C, Heat

Caption: Key synthetic transformations of the title compound.

Potential Biological and Medicinal Chemistry Applications

Derivatives of 4,4-dimethyl-1,2,3,4-tetrahydroquinoline have shown promise in various therapeutic areas. The introduction of a chlorine atom at the 6-position can further modulate these activities and provide new avenues for drug design.

Potential Application Area Rationale based on Analogs Reference
Anti-diabetic 4,4-dimethyl-1,2,3,4-tetrahydroquinoline derivatives have been designed as Peroxisome Proliferator-Activated Receptor (PPAR) agonists, which are key targets in the treatment of type 2 diabetes.[1]
Anti-cancer The tetrahydroquinoline scaffold is present in numerous compounds with demonstrated anti-proliferative activity against various cancer cell lines.[1][2]
Anti-inflammatory Chiral tetrahydroquinoline derivatives have shown in-vivo anti-hyperalgesic activity in models of sustained inflammation.[1]
Antioxidant The tetrahydroquinoline ring system, particularly with hydroxyl or amino substituents, has been shown to possess antioxidant properties.[1]

Conclusion

6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline represents a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and multiple points for diversification—the secondary amine, the chloro-substituted aromatic ring, and the potential for aromatization—make it an attractive starting material for the creation of compound libraries for drug discovery. The established biological activities of related tetrahydroquinolines further underscore the potential of this scaffold in developing novel therapeutics for a range of diseases. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to explore the full synthetic potential of this promising molecule.

References

  • 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Research Journal of Pharmacy and Technology. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]

  • Drugs incorporating tetrahydroquinolines. ResearchGate. [Link]

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protocol for purification of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Chromatographic Purification of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the purification of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline, a substituted N-heterocycle of interest in synthetic and medicinal chemistry. Recognizing the critical need for high-purity compounds in research and drug development, this guide presents a systematic approach grounded in the principles of modern chromatography. We delve into the rationale behind method selection, focusing on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) as the primary technique for achieving high-resolution separation. The protocol covers analytical method development, scale-up to preparative purification, and post-purification analysis. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for isolating this target compound from complex crude reaction mixtures.

Introduction and Strategic Overview

6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline is a heterocyclic scaffold that can serve as a valuable building block in the synthesis of more complex molecules. Quinolines and their derivatives are known to possess a wide range of biological activities, making them significant in pharmaceutical research.[1] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, complicate structural elucidation, and introduce confounding variables in biological assays.

The purification of synthetic intermediates often presents challenges related to the presence of unreacted starting materials, byproducts, and isomers. Chromatographic techniques are indispensable for addressing these challenges.[2] This guide focuses on a logical, step-by-step workflow designed to efficiently achieve high purity of the target compound.

Physicochemical Properties and Chromatographic Considerations

A successful purification strategy begins with an analysis of the target molecule's properties.

  • Structure and Polarity: The molecule contains a bicyclic quinoline core, a halogen substituent (chloro-), and two methyl groups. The dihydro-quinoline core with the basic nitrogen atom imparts a degree of polarity. However, the chloro- and gem-dimethyl groups significantly increase its hydrophobicity. This mixed character suggests that the compound is moderately nonpolar and will be well-retained on a nonpolar stationary phase, making Reversed-Phase HPLC an ideal purification technique.[3][4]

  • Solubility: The compound is expected to be readily soluble in common organic solvents like dichloromethane, ethyl acetate, methanol, and acetonitrile, but poorly soluble in water.[5] This is a key consideration for sample preparation and mobile phase selection.

  • Chirality: The 4,4-dimethyl substitution renders the molecule achiral, as there is a plane of symmetry through the quinoline ring. Therefore, chiral chromatography, a technique often employed for separating enantiomers of substituted quinolines, is not necessary for this specific compound.[6][7]

The Purification Workflow

Our recommended strategy follows a logical progression from crude material to a highly pure, verified final product. This workflow ensures efficiency and minimizes the loss of valuable material.

Purification_Workflow crude Crude Synthetic Mixture Contains target, byproducts, starting materials analytical_dev Analytical RP-HPLC Method Development & Purity Check crude->analytical_dev  Initial Assessment prep_hplc Preparative RP-HPLC Scale-up & Isolation analytical_dev->prep_hplc  Method Transfer fractions Fraction Collection Based on UV chromatogram prep_hplc->fractions analysis Purity Analysis Analytical HPLC of fractions fractions->analysis  Quality Control pure pure analysis->pure  Pooling & Evaporation

Caption: Overall workflow for the purification of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline.

Materials and Equipment

CategoryItem
Instrumentation Analytical and Preparative HPLC systems with UV-Vis detector, Fraction Collector, Rotary Evaporator
Chromatography Columns Analytical C18 RP-HPLC Column (e.g., 4.6 x 150 mm, 5 µm), Preparative C18 RP-HPLC Column (e.g., 21.2 x 250 mm, 10 µm)
Chemicals & Solvents Crude 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline, HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol (MeOH), HPLC-grade Water, Formic Acid (FA) or Trifluoroacetic Acid (TFA)
Glassware & Supplies Volumetric flasks, beakers, graduated cylinders, sample vials, syringes, 0.22 µm syringe filters, collection tubes

Experimental Protocols

Protocol 1: Analytical RP-HPLC Method Development

The objective here is to establish the optimal conditions for separating the target compound from its impurities. This small-scale experiment conserves material and allows for rapid optimization.

Rationale for Method Choices:

  • Stationary Phase: A C18 (octadecyl) column is the workhorse of reversed-phase chromatography, offering excellent retention for hydrophobic compounds like our target.[8][9]

  • Mobile Phase: A gradient of water and acetonitrile (ACN) provides a wide polarity range to elute both polar and nonpolar impurities.

  • Mobile Phase Modifier: The basic nitrogen in the quinoline ring can interact with residual silanol groups on the silica support, causing peak tailing. Adding a small amount of an acid like formic acid (FA) to the mobile phase protonates the nitrogen.[10] This ensures a single ionic state and minimizes secondary interactions, resulting in sharper, more symmetrical peaks.

Step-by-Step Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Sample Preparation:

    • Prepare a stock solution of the crude material in methanol or acetonitrile at a concentration of ~1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Instrument Setup and Execution:

    • Install the analytical C18 column and equilibrate it with 95% Mobile Phase A / 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

    • Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 254 nm, or determine the λmax by UV scan).

    • Inject 5-10 µL of the prepared sample.

    • Run a scouting gradient as detailed in the table below.

Table 1: Analytical Scouting Gradient Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% FA in Water
Mobile Phase B 0.1% FA in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Detection UV at 254 nm
Gradient 5% to 95% B over 20 min; hold at 95% B for 5 min
  • Optimization: Analyze the resulting chromatogram. The goal is to achieve baseline separation between the main peak (target compound) and all major impurities. Adjust the gradient slope (e.g., make it shallower around the elution time of the target) to improve resolution if necessary.

Protocol 2: Preparative RP-HPLC Purification

This protocol scales up the optimized analytical method to isolate milligram-to-gram quantities of the pure compound.

Step-by-Step Procedure:

  • Prepare Mobile Phases: Prepare larger volumes (e.g., 2-4 L) of Mobile Phase A and B as defined in the analytical method.

  • Prepare Sample for Injection:

    • Dissolve the crude material in a minimal amount of a strong solvent (like Methanol or DMSO).

    • Dilute the solution with Mobile Phase A (Water/FA) until the point of precipitation, then add a small amount of the strong solvent back to redissolve. This ensures the sample is fully dissolved but in a weak enough solvent to bind effectively to the head of the column.

    • Filter the final solution. The concentration can be significantly higher than for analytical runs (e.g., 20-100 mg/mL), depending on solubility and column loading capacity.

  • Instrument Setup and Execution:

    • Install the preparative C18 column.

    • Equilibrate the column with the starting conditions of the gradient.

    • Perform a "blank" run (injecting only the sample solvent) to ensure there are no system peaks.

    • Inject the prepared sample onto the column.

    • Run the preparative gradient. The gradient profile should be geometrically scaled from the analytical method. For example, a 20-minute analytical gradient might be run over 40-60 minutes on a preparative scale. The flow rate will be significantly higher (e.g., 15-25 mL/min for a ~21 mm ID column).

  • Fraction Collection:

    • Set the fraction collector to trigger collection based on the UV signal threshold.

    • Collect peaks in separate tubes. It is wise to collect the entire peak in multiple fractions (early, middle, late) to isolate the purest portions.

RP_Chromatography_Principle cluster_column Stationary Phase (Nonpolar C18 chains) cluster_mobile Mobile Phase (Polar) p1 p2 p3 p4 elution_end Elution p4->elution_end p5 p6 p7 p8 m1 m2 m3 m4 m5 m6 target Target Molecule target->p4 Retained by Hydrophobic Interaction impurity Polar Impurity impurity->elution_end Elutes Quickly elution_start Injection

Caption: Principle of Reversed-Phase Chromatography for the target molecule.

Protocol 3: Post-Purification Analysis and Workup
  • Fraction Analysis: Analyze a small aliquot from each collected fraction using the developed analytical HPLC method to assess its purity.

  • Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).

  • Solvent Removal: Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.

  • Product Isolation: The remaining aqueous solution may be lyophilized (freeze-dried) to yield the pure compound as a solid salt (e.g., formate salt). Alternatively, the aqueous solution can be basified (e.g., with NaHCO₃) and extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield the free base.

  • Final Confirmation: Confirm the identity and purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).

Troubleshooting

IssuePotential CauseRecommended Solution
Poor Peak Shape (Tailing) Secondary interactions with silica; compound overload.Ensure mobile phase is acidified (0.1% FA or TFA).[10] Reduce the amount of sample injected.
Low Resolution Inappropriate gradient slope; poor column efficiency.Decrease the gradient slope (e.g., from 5-95% over 20 min to 5-95% over 40 min). Ensure the column is not old or clogged. Try a different organic modifier (e.g., methanol instead of acetonitrile) as it can alter selectivity.
Sample Precipitation on Column Sample is not soluble in the initial mobile phase conditions.Dissolve the sample in the minimum amount of a strong solvent (DMSO, DMF, MeOH) and then dilute with the initial mobile phase. Ensure the final injection solution is clear.
No Retention (Elutes at Void) Compound is too polar for RP-HPLC; incorrect mobile phase.This is unlikely for the target compound but possible for polar impurities. If the target shows no retention, confirm the column is properly installed and the mobile phase composition is correct. For very polar compounds, Hydrophilic Interaction Chromatography (HILIC) would be an alternative.[11]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline. By leveraging the principles of reversed-phase chromatography and employing a systematic workflow from analytical method development to preparative isolation, researchers can consistently obtain this key synthetic intermediate with high purity. The detailed steps, rationale, and troubleshooting guide are designed to empower scientists to adapt and implement this methodology effectively in their laboratories, thereby accelerating research and development timelines.

References

  • Jaishetty, N., et al. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. ResearchGate. Available at: [Link][6]

  • García-Garrido, P., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. PubMed. Available at: [Link][12]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link][2]

  • Google Patents. (2005). US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. Available at: [13]

  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available at: [Link][10]

  • Velmurugan, D., et al. (2010). 4-Chloro-2,5-dimethylquinoline. ResearchGate. Available at: [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link][14]

  • Google Patents. (2012). CN102746221B - Method for extracting quinoline from coal tar wash oil.
  • Al-Hussain, S. A., et al. (2022). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. Available at: [Link][5]

  • Weisz, A., et al. (2008). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. NIH. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link][15]

  • IOSR Journal of Pharmacy. (2025). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. Available at: [Link][3]

  • ResearchGate. (2025). Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine followed by Liquid Chromatography and Confirmation of Results Using Molecular Modelling; A Complete Study. Available at: [Link][7]

  • Nacalai Tesque. (n.d.). Selectivity of packing materials in reversed phase liquid chromatography. HPLC Technical Note. Available at: [Link][8]

  • PubMed. (2025). 4,5-Dihydro-2 H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. Available at: [Link]

  • DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Available at: [Link][1]

  • Wikipedia. (n.d.). Aqueous normal-phase chromatography. Available at: [Link][16]

  • Studzińska, S., & Buszewski, B. (2017). Quantitative structure-chromatographic retention correlations of quinoline derivatives. PubMed. Available at: [Link][4]

  • ResearchGate. (2025). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Available at: [Link][17]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Available at: [Link][9]

  • Phenomenex. (n.d.). Normal Phase HPLC Columns. Available at: [Link][18]

  • Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Available at: [Link][19]

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Application Notes & Protocols: A Senior Application Scientist's Guide to the Analytical Characterization of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinoline Scaffold - A Privileged Structure Demanding Rigorous Characterization

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry.[1] Its derivatives are not merely academic curiosities; they are potent pharmacophores found in a vast array of natural products and synthetic pharmaceuticals, exhibiting activities from antimalarial to anticancer.[2][3] The biological efficacy and safety of these compounds are intrinsically linked to their precise chemical structure, including substituent position, stereochemistry, and purity. Consequently, the unambiguous characterization of novel quinoline derivatives is a non-negotiable prerequisite for any meaningful progression in medicinal chemistry and materials science.

This guide eschews a simplistic, one-size-fits-all template. Instead, it presents a logical, field-tested workflow for the comprehensive structural elucidation of quinoline derivatives. We will delve into the core analytical techniques, not just as procedural steps, but as investigative tools. The emphasis here is on the causality of our choices—why we select a specific technique, what information it uniquely provides, and how it synergizes with other methods to build an unshakeable structural hypothesis. Each protocol is designed as a self-validating system, ensuring that the data generated is both reliable and verifiable.

The Integrated Characterization Workflow

The journey from a newly synthesized compound to a fully characterized molecule follows a structured, multi-technique approach. No single method provides all the answers. Instead, we build a cohesive structural picture by integrating data from spectroscopic, chromatographic, and spectrometric analyses.

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Structural Elucidation cluster_2 Secondary Confirmation & Purity cluster_3 Definitive 3D Structure Synthesis Novel Quinoline Derivative (Post-Synthesis Work-up) Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, DEPT, COSY, HSQC, HMBC) Purification->NMR Core Structural Framework MS Mass Spectrometry (EI-MS or ESI-MS) Purification->MS Molecular Weight FTIR FTIR Spectroscopy Purification->FTIR Functional Groups Chromatography Chromatographic Analysis (HPLC, GC for Purity) NMR->Chromatography Confirm Structure of Pure Fraction Xray Single-Crystal X-ray Crystallography NMR->Xray For Absolute Confirmation Elemental Elemental Analysis MS->Elemental Confirm Empirical Formula MS->Xray For Absolute Confirmation FTIR->Xray For Absolute Confirmation UV_Vis UV-Vis Spectroscopy Chromatography->UV_Vis Purity & Conjugation Chromatography->Xray For Absolute Confirmation

Figure 1: Integrated workflow for quinoline derivative characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR is the most powerful and indispensable tool for the structural elucidation of organic molecules, including quinoline derivatives.[4][5] It provides a detailed map of the carbon-hydrogen framework.

Expertise & Causality:
  • ¹H NMR: This is the first experiment you will run. It reveals the number of distinct proton environments, their integration (ratio), and their coupling patterns (J-coupling), which tells you which protons are adjacent to each other. For a quinoline, the aromatic region (typically 7.0-9.0 ppm) is complex. The key is to identify the characteristic downfield signals for protons on the pyridine ring, which are deshielded by the nitrogen atom.

  • ¹³C NMR & DEPT: While ¹³C NMR shows all unique carbon atoms, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are crucial for distinguishing between CH, CH₂, and CH₃ groups. This is vital for assigning carbons in alkyl side chains or substituents.

  • 2D NMR (COSY, HSQC, HMBC): For complex quinoline derivatives, 1D spectra are often insufficient for complete assignment.[6]

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H). It's the definitive way to trace the connectivity within the quinoline rings and any attached side chains.[6]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This allows for the unambiguous assignment of carbon signals based on their known proton assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D experiment for quinolines. It shows correlations between protons and carbons that are 2 or 3 bonds away. This is how you connect the different fragments of the molecule, for instance, linking a substituent to a specific position on the quinoline core.

Application Protocol: Full NMR Characterization of a Novel Quinoline
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified quinoline derivative.

    • Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample without reacting with it. DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion, which is crucial for resolving complex aromatic signals.

    • Acquire a standard ¹H NMR spectrum first. Optimize spectral width, number of scans, and relaxation delay.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This often requires a longer acquisition time due to the low natural abundance of ¹³C.

    • Acquire DEPT-135 and DEPT-90 spectra.

    • Acquire 2D spectra: gCOSY, gHSQC, and gHMBC. Use standard instrument parameters and adjust the number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis & Interpretation:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

    • ¹H Spectrum: Integrate all peaks. Analyze chemical shifts and coupling constants (J values) to identify spin systems.

    • ¹³C & DEPT: Identify the number of quaternary, CH, CH₂, and CH₃ carbons.

    • HSQC: Assign carbon signals based on the one-bond C-H correlations.

    • HMBC: Use the 2- and 3-bond C-H correlations to piece the molecular fragments together. Pay close attention to correlations from substituent protons to the quinoline ring carbons to confirm the substitution pattern.

    • COSY: Confirm the ¹H-¹H connectivities within the aromatic rings and side chains.[6]

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.[7] It is a destructive technique that provides information on the mass-to-charge ratio (m/z) of ions.

Expertise & Causality:
  • Ionization Technique: The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) is critical.

    • EI-MS: A "hard" ionization technique that often causes extensive fragmentation. This provides a characteristic fragmentation pattern (a molecular fingerprint) but may result in a weak or absent molecular ion peak (M⁺·). It is well-suited for less polar, volatile quinolines. The fragmentation of the quinoline ring often involves the loss of HCN.[7]

    • ESI-MS: A "soft" ionization technique ideal for more polar, less volatile, or thermally fragile derivatives. It typically yields a strong protonated molecule [M+H]⁺ or sodiated molecule [M+Na]⁺ with minimal fragmentation, giving a clear indication of the molecular weight.[8]

  • High-Resolution Mass Spectrometry (HRMS): This is the gold standard. HRMS (e.g., TOF, Orbitrap) can measure m/z values to four or five decimal places.[9] This high accuracy allows for the unambiguous determination of the molecular formula, which is a crucial piece of evidence that corroborates NMR and elemental analysis data.

TechniqueIonizationTypical IonFragmentationBest For
EI-MS HardM⁺·ExtensiveVolatile, non-polar derivatives; structural fingerprinting
ESI-MS Soft[M+H]⁺, [M+Na]⁺MinimalPolar, non-volatile, thermally labile derivatives
HRMS (TOF) Soft or HardHighly AccurateVariesUnambiguous molecular formula determination
Application Protocol: ESI-MS for Molecular Formula Confirmation
  • Sample Preparation:

    • Prepare a dilute solution of the purified compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile. The solvent should be volatile and compatible with the ESI source.

    • A small amount of formic acid (0.1%) is often added to the solution to promote protonation and the formation of [M+H]⁺ ions.

  • Instrument Setup & Data Acquisition:

    • The sample is introduced into the ESI source via direct infusion using a syringe pump or through an LC system (see Hyphenated Techniques).

    • Set the mass spectrometer to scan in positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the expected [M+H]⁺ ion.

    • Acquire data over a mass range that includes the expected molecular weight. For HRMS, ensure the instrument is properly calibrated.

  • Data Analysis & Interpretation:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • For HRMS data, use the instrument's software to calculate the molecular formula based on the exact measured mass. Compare this to the theoretical mass of your proposed structure. A mass error of <5 ppm provides high confidence in the assigned formula.[9]

    • Analyze the isotopic distribution pattern, which must match the calculated pattern for the proposed formula.[8]

Vibrational Spectroscopy (FTIR): Identifying the Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[10] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Causality:

While NMR and MS define the molecular framework and formula, FTIR confirms the presence of key functional groups, which is especially important for substituted quinolines. For instance, you can instantly verify the success of a reaction that introduces a carbonyl, hydroxyl, or amino group. The analysis of 5,8-quinolinedione derivatives, for example, shows characteristic C=O vibration peaks that help distinguish them from isomers.[11]

Wavenumber (cm⁻¹)VibrationFunctional Group Implication
3500-3200O-H stretchHydroxyl, Carboxylic Acid
3400-3100N-H stretchAmine, Amide
3100-3000Aromatic C-H stretchQuinoline ring C-H bonds
2980-2850Aliphatic C-H stretchAlkyl substituents
~1700C=O stretchKetone, Aldehyde, Ester, Amide, Carboxylic Acid
1620-1450C=C & C=N stretchAromatic ring stretching of the quinoline core[12]
1300-1000C-O, C-N stretchEster, Ether, Amine
850-550C-Cl stretchChloro-substituents[12]
Application Protocol: FTIR Analysis by ATR
  • Sample Preparation:

    • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a solvent like isopropanol.

    • Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup & Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the absorbance from ambient CO₂ and water vapor.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.[11]

  • Data Analysis & Interpretation:

    • The software will automatically perform a background subtraction.

    • Identify the major absorption bands and correlate them to specific functional groups using a correlation table.

    • Compare the spectrum to that of the starting materials to confirm the appearance of new bands or the disappearance of old ones, thereby verifying the chemical transformation.

Hyphenated Chromatographic Techniques: Purity and Identification Combined

Hyphenated techniques provide the ultimate combination of separation and identification.[13] They are essential for analyzing complex reaction mixtures and for confirming the identity and purity of the final product.

Expertise & Causality:
  • GC-MS (Gas Chromatography-Mass Spectrometry): This technique is suitable for quinoline derivatives that are volatile and thermally stable.[14] The sample is separated based on its boiling point and polarity in the GC column, and each eluting component is immediately analyzed by the mass spectrometer.[15] This is an excellent method for purity assessment and identifying volatile impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most versatile and widely used hyphenated technique in drug development.[16] It separates compounds in the liquid phase, making it suitable for a much broader range of quinoline derivatives, including polar, non-volatile, and thermally labile compounds. The HPLC provides retention time data for purity assessment, while the MS provides mass confirmation for the main peak and any impurities.

G cluster_0 Separation cluster_1 Detection & Identification HPLC HPLC System Pump Injector Column Detector UV-Vis Detector Purity Check (Retention Time) HPLC:p3->Detector MS Mass Spectrometer Ion Source (ESI) Mass Analyzer Detector Molecular Weight Confirmation Detector->MS

Figure 2: Logical flow of an LC-MS system.

Application Protocol: Purity Analysis by RP-HPLC-MS
  • Sample & Mobile Phase Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at ~1 mg/mL and filter it through a 0.45 µm syringe filter.

    • Prepare the mobile phases. For Reversed-Phase (RP) HPLC, this is typically a mixture of water (A) and acetonitrile or methanol (B), often with 0.1% formic acid in each to improve peak shape and aid ionization.

  • Instrument Setup & Data Acquisition:

    • Equilibrate the RP-C18 column with the initial mobile phase composition (e.g., 95% A, 5% B).

    • Inject a small volume (5-10 µL) of the sample solution.

    • Run a gradient elution program, for example, starting at 5% B and increasing to 95% B over 20-30 minutes. This will separate compounds based on their polarity.

    • Set the UV detector to a wavelength where the quinoline derivative absorbs (often around 254 nm or a specific λₘₐₓ).

    • Set the mass spectrometer to scan in positive ESI mode over a relevant mass range.

  • Data Analysis & Interpretation:

    • Analyze the UV chromatogram. The purity of the sample can be estimated by the relative area of the main peak. An ideal result is a single, sharp peak.

    • Extract the mass spectrum for the main peak. The m/z value should correspond to the [M+H]⁺ of your target compound.

    • Examine any minor peaks in the chromatogram. Extract their mass spectra to identify potential impurities, by-products, or degradation products.

Ancillary and Definitive Techniques

UV-Vis Spectroscopy

This technique measures the absorption of UV-visible light, providing information about the electronic transitions within the molecule.[17] For quinoline derivatives, which are aromatic and often highly conjugated, UV-Vis spectroscopy is useful for:

  • Confirming Conjugation: The position of the maximum absorbance (λₘₐₓ) and the molar absorptivity (ε) are characteristic of the chromophore. Extending conjugation by adding substituents typically results in a bathochromic (red) shift to longer wavelengths.[18]

  • Quantitative Analysis: Using the Beer-Lambert law, it can be used for the quantitative determination of concentration.

  • Fluorescence: Many quinoline derivatives are fluorescent.[3] A fluorescence spectrum (excitation and emission) can serve as a highly sensitive and specific fingerprint of a compound.

Elemental Analysis

This classical technique determines the mass percentages of C, H, and N in a compound. The experimental percentages should match the theoretical values calculated from the molecular formula determined by HRMS. A match within ±0.4% is considered strong evidence for the proposed formula and sample purity.[1]

Single-Crystal X-ray Crystallography

When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure.[19] It generates a 3D model of the molecule, revealing absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions in the solid state.[20] This technique is definitive and can resolve structural ambiguities that cannot be solved by spectroscopic methods alone.

Conclusion: A Commitment to Rigor

The characterization of a novel quinoline derivative is a process of systematic, evidence-based investigation. By logically applying the suite of analytical techniques described—from the foundational framework provided by NMR to the definitive 3D structure from X-ray crystallography—researchers can establish the identity, purity, and stereochemistry of their compounds with the highest degree of scientific confidence. This rigorous approach is the bedrock upon which successful drug discovery and materials science programs are built.

References

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (2022). International Journal of Novel Research in Physics Chemistry & Mathematics, 9(2), 6-16. [Link]

  • Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. (2022). Organic Letters. [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (n.d.). Arabian Journal of Chemistry. [Link]

  • Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. (n.d.). MDPI. [Link]

  • RSC Advances Editors Collection: Greener synthetic approaches towards quinoline derivatives. (2022). RSC Blogs. [Link]

  • Quinine - Wikipedia. (n.d.). Wikipedia. [Link]

  • Gas Chromatographic Analysis of Halogenated Quinoline Compounds. (n.d.). Journal of Chromatographic Science. [Link]

  • FTIR spectrum of quinoline-hydrazide... (n.d.). ResearchGate. [Link]

  • Structure elucidation of quinoline| NMR Spectroscopy. (2023). YouTube. [Link]

  • (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (2017). ResearchGate. [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. [Link]

  • Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. (2022). ResearchGate. [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... (n.d.). ResearchGate. [Link]

  • Review of Quinoline Derivatives. (2019). JETIR. [Link]

  • Introduction to hyphenated techniques and their applications in pharmacy. (n.d.). PMC - NIH. [Link]

  • Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. (2021). PMC. [Link]

  • UV Properties and Loading into Liposomes of Quinoline Derivatives. (2021). MDPI. [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). PubMed. [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (n.d.). MDPI. [Link]

  • MASS spectrum of quinoline (Q) derivative. (n.d.). ResearchGate. [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.). ResearchGate. [Link]

  • UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral... (n.d.). ResearchGate. [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (n.d.). MDPI. [Link]

  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2020). MDPI. [Link]

  • Synthesis, characterization and DFT study of Ti(IV) phthalocyanines with quinoline groups. (2024). PubMed. [Link]

  • Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]

  • (PDF) Hyphenated Technique Used for the Analysis of Pharmaceutical Impurities: A Comprehensive Review. (2024). ResearchGate. [Link]

  • Structures of the quinoline derivatives. (n.d.). ResearchGate. [Link]

  • SYNTHESIS, SPECTRAL CHARACTERIZATION, AND IN-VITRO ANTIOXIDANT ACTIVITY SCREENING OF SOME NOVEL 2-HYDROXY QUINOLINE DERIVATIVES. (2021). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Gas Chromatographic Analysis of Halogenated Quinoline Compounds*. (1972). Journal of Chromatographic Science. [Link]

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (n.d.). MDPI. [Link]

  • Emerging Hyphenated Techniques in Pharmaceutical Analysis: A Systematic Review. (2024). RSIS International. [Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. (2021). HETEROCYCLES. [Link]

  • UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. (n.d.). The Journal of Organic Chemistry. [Link]

  • Synthetic approaches for quinoline and isoquinoline. (n.d.). ResearchGate. [Link]

  • FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. (n.d.). ResearchGate. [Link]

  • Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. (2022). American Chemical Society. [Link]

  • A Review on Hyphenated Separation Techniques Used in Pharmaceutical Analysis. (n.d.). IOSR Journal. [Link]

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Sources

Application Notes and Protocols for the Synthesis of Anticancer Compounds Based on 6-Chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the 6-Chloroquinoline Scaffold in Oncology

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] Within this class, 6-chloroquinoline has emerged as a particularly valuable starting material for the development of novel anticancer agents.[3][4] The presence of the chlorine atom at the 6-position significantly influences the electronic properties of the quinoline ring, often enhancing the biological activity and providing a handle for further synthetic modifications.[4]

Derivatives of 6-chloroquinoline have been shown to exhibit potent cytotoxic effects against a variety of human cancer cell lines, including those of the lung, breast, colon, and prostate, as well as melanoma.[2][5] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as tyrosine kinases and topoisomerases, the disruption of tubulin polymerization, and the induction of programmed cell death (apoptosis).[1][6] This guide provides a comprehensive overview of the synthesis of 6-chloroquinoline-based anticancer compounds, detailed experimental protocols, and methods for evaluating their biological activity.

Part 1: Synthesis of 6-Chloroquinoline and Its Derivatives

The journey to potent anticancer compounds begins with the synthesis of the core 6-chloroquinoline scaffold, followed by strategic derivatization to introduce pharmacologically important functional groups.

Protocol 1: Synthesis of 6-Chloroquinoline via Modified Skraup Synthesis

The Skraup synthesis is a classic and robust method for constructing the quinoline ring.[3] This protocol details a laboratory-scale synthesis of 6-chloroquinoline from 4-chloroaniline.

Rationale: This method is a one-pot reaction that efficiently constructs the bicyclic quinoline system. Sulfuric acid acts as both a catalyst and a dehydrating agent, while nitrobenzene serves as an oxidizing agent to aromatize the newly formed ring.

Materials and Reagents:

  • 4-Chloroaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • 30% Sodium Hydroxide Solution

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Experimental Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid (1.5 mol, 81.5 mL) to glycerol (1.2 mol, 110.5 g).

  • Addition of Reactants: To this mixture, slowly add 4-chloroaniline (0.5 mol, 63.8 g) and nitrobenzene (0.2 mol, 24.6 g) with continuous stirring.

  • Heating: Heat the reaction mixture to 140-150°C for 3-4 hours. The reaction is exothermic, so careful temperature control is crucial. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously pour it into a large beaker containing ice water (2 L).

  • Basification and Extraction: Make the aqueous solution strongly alkaline (pH > 10) by the slow addition of a 30% sodium hydroxide solution. This will precipitate the crude 6-chloroquinoline as a dark oil or solid. Cool the mixture and extract the product with dichloromethane (3 x 200 mL).[3]

  • Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the dichloromethane using a rotary evaporator to obtain the crude product.[3]

  • Purification: The crude 6-chloroquinoline can be purified by vacuum distillation or column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Data Summary Table:

Reactant/ProductMolecular FormulaM.W. ( g/mol )MolesQuantityRole
4-ChloroanilineC₆H₆ClN127.570.563.8 gLimiting Reagent
GlycerolC₃H₈O₃92.091.2110.5 gExcess
Sulfuric Acid (conc.)H₂SO₄98.081.581.5 mLDehydrating agent & Catalyst
NitrobenzeneC₆H₅NO₂123.110.224.6 gOxidizing Agent
6-Chloroquinoline C₉H₆ClN 163.61 - Theoretical Yield: 81.8 g Product

Expected Yield: 60-70%[3]

Protocol 2: Synthesis of 6-Chloroquinoline-Based Hydrazone Derivatives

Hydrazones are a class of compounds known for their diverse biological activities, and their incorporation into the 6-chloroquinoline scaffold has yielded potent anticancer agents.[7]

Rationale: This protocol describes the synthesis of a key intermediate, 6-chloro-4-hydrazinylquinoline, followed by its condensation with various aldehydes or ketones to form the final hydrazone derivatives. The hydrazone linkage provides a versatile point for introducing chemical diversity.

Step A: Synthesis of 6-chloro-4-hydrazinylquinoline

  • Starting Material: Begin with 4,6-dichloroquinoline.

  • Reaction: Reflux 4,6-dichloroquinoline with hydrazine hydrate in a suitable solvent such as ethanol for 4-6 hours.

  • Work-up: After cooling, the precipitated product is filtered, washed with cold ethanol, and dried to yield 6-chloro-4-hydrazinylquinoline.

Step B: Synthesis of Quinoline Hydrazone Analogues (General Procedure) [4]

  • Dissolution: Dissolve 6-chloro-4-hydrazinylquinoline (1 equivalent) in ethanol in a round-bottom flask.

  • Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1 equivalent) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).[4]

  • Reaction: Heat the mixture to reflux for 3-5 hours and monitor the reaction by TLC.[4]

  • Isolation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation. Collect the precipitated solid by vacuum filtration and wash with cold ethanol to obtain the purified product.[4]

Visualization of Synthetic Workflow:

G cluster_0 Synthesis of 6-Chloroquinoline cluster_1 Derivatization to Anticancer Compounds 4-Chloroaniline 4-Chloroaniline Skraup Reaction Skraup Reaction 4-Chloroaniline->Skraup Reaction Glycerol, H₂SO₄, Nitrobenzene 6-Chloroquinoline 6-Chloroquinoline Skraup Reaction->6-Chloroquinoline 4,6-Dichloroquinoline 4,6-Dichloroquinoline 6-Chloroquinoline->4,6-Dichloroquinoline Chlorination 6-Chloro-4-hydrazinylquinoline 6-Chloro-4-hydrazinylquinoline 4,6-Dichloroquinoline->6-Chloro-4-hydrazinylquinoline Hydrazine Hydrate Hydrazone Derivatives Hydrazone Derivatives 6-Chloro-4-hydrazinylquinoline->Hydrazone Derivatives Aldehyde/Ketone, Glacial Acetic Acid Anticancer Activity Anticancer Activity Hydrazone Derivatives->Anticancer Activity G cluster_0 Cancer Cell 6-Chloroquinoline_Derivative 6-Chloroquinoline Derivative Tyrosine_Kinase Tyrosine Kinase 6-Chloroquinoline_Derivative->Tyrosine_Kinase Inhibition Signaling_Pathway Proliferation & Survival Pathway Tyrosine_Kinase->Signaling_Pathway Activates Cancer_Cell_Growth Cancer Cell Proliferation Signaling_Pathway->Cancer_Cell_Growth Promotes

Caption: Inhibition of tyrosine kinase signaling by 6-chloroquinoline derivatives.

Part 3: Protocols for In Vitro Evaluation of Anticancer Activity

Once synthesized, the anticancer potential of 6-chloroquinoline derivatives must be rigorously evaluated. The following are standard in vitro protocols.

Protocol 3: MTT Assay for Cell Viability and Cytotoxicity

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is widely used to determine the IC₅₀ (half-maximal inhibitory concentration) of a compound. [8] Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Experimental Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized 6-chloroquinoline derivatives in the culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability versus the log of the compound concentration.

Representative IC₅₀ Data for 6-Chloroquinoline Derivatives:

CompoundCancer Cell LineIC₅₀ (µM)Reference
Hydrazone 18j NCI-60 Panel (average)0.33 - 4.87[7]
Dihydrazone 3b MCF-7 (Breast)7.016[9]
Dihydrazone 3c MCF-7 (Breast)7.05[9]
Quinazolinone 5a MGC-803 (Gastric)<10[10]
Quinazolinone 5f MGC-803 (Gastric)<10[10]
Protocol 4: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Rationale: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials and Reagents:

  • Cancer cells treated with the 6-chloroquinoline derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Experimental Procedure:

  • Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V(-) / PI(-) : Viable cells

    • Annexin V(+) / PI(-) : Early apoptotic cells

    • Annexin V(+) / PI(+) : Late apoptotic/necrotic cells

    • Annexin V(-) / PI(+) : Necrotic cells

Conclusion and Future Perspectives

6-Chloroquinoline is a highly versatile and valuable scaffold for the synthesis of novel anticancer compounds. The synthetic protocols and biological evaluation methods outlined in this guide provide a solid foundation for researchers in drug discovery and development. The diverse mechanisms of action of 6-chloroquinoline derivatives, including tyrosine kinase inhibition, topoisomerase poisoning, and disruption of microtubule dynamics, underscore their therapeutic potential.

Future research should focus on optimizing the structure of 6-chloroquinoline derivatives to improve their potency, selectivity, and pharmacokinetic properties. The exploration of novel molecular targets and the development of combination therapies are also promising avenues for advancing the clinical translation of these compounds. In vivo studies in relevant animal models are crucial for validating the preclinical efficacy and safety of the most promising candidates. [5]

References

  • Correia, I., Côrte-Real, L., & Ribeiro, C. (2026). Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines. Frontiers.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-Chloroquinoline. BenchChem.
  • Patel, D. R., et al. (n.d.). Review on recent development of quinoline for anticancer activities.
  • BenchChem. (2025).
  • Ibrahim, T. S., et al. (2020).
  • MDPI. (n.d.).
  • Taylor & Francis. (n.d.). Synthesis, Anti-Proliferative Activity, DFT and Docking Studies of Some Novel Chloroquinoline-Based Heterocycles.
  • Katariya, K., et al. (2019). Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. Bioorganic Chemistry.
  • MDPI. (n.d.).
  • MDPI. (2022). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules.
  • ScienceDirect. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights.
  • RSC Publishing. (n.d.).
  • ScienceDirect. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents.
  • PubMed. (2014).
  • PubMed Central. (n.d.).
  • RSC Publishing. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • ACS Publications. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry.
  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

Sources

experimental setup for microwave-assisted quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Quinoline Synthesis

Abstract

This document provides a comprehensive guide to the experimental setup and execution of microwave-assisted quinoline synthesis for researchers, scientists, and professionals in drug development. Quinolines are a cornerstone of medicinal chemistry, and their synthesis is of paramount importance. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful green chemistry technique that dramatically accelerates reaction times, improves yields, and enhances product purity compared to conventional heating methods.[1][2][3] This guide moves beyond a simple recitation of steps to explain the underlying principles of microwave chemistry, the rationale behind procedural choices, and provides detailed, field-proven protocols for the rapid and efficient synthesis of quinoline derivatives.

The Rationale: Why Microwave Irradiation?

The transformative impact of microwave energy on chemical synthesis stems from its unique heating mechanism, which is fundamentally different from conventional conductive heating.[4]

  • Mechanism of Heating: Microwave energy interacts directly with polar molecules and ionic species within the reaction mixture through two primary mechanisms: dipolar polarization and ionic conduction. In dipolar polarization, polar molecules with a permanent dipole moment attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, leading to rapid and efficient internal heating.[5][6] Ionic conduction involves the oscillation of charged particles within the sample, which collide with neighboring molecules and generate heat.[5]

  • Volumetric and Uniform Heating: Unlike conventional methods that rely on external heat sources and slow convection, microwave irradiation provides instantaneous and uniform (volumetric) heating throughout the reaction medium.[4][7] This minimizes thermal gradients and "wall effects," often leading to cleaner reaction profiles and the suppression of side-product formation.

  • Superheating Effect: In sealed reaction vessels, solvents can be heated far beyond their atmospheric boiling points. This "superheating" effect, combined with the resultant pressure increase, can dramatically accelerate reaction rates, reducing multi-hour or even multi-day syntheses to mere minutes.[6]

This efficient energy transfer is the primary reason MAOS is considered a cornerstone of green chemistry, minimizing energy consumption and often allowing for the use of less hazardous solvents or even solvent-free conditions.[3][5][8]

Foundational Choices: Selecting Solvents and Catalysts

The success of a microwave-assisted synthesis is critically dependent on the judicious selection of solvents and catalysts.

Solvent Selection: The Engine of Microwave Absorption

The ability of a solvent to absorb microwave energy is paramount. Polar solvents are highly efficient at converting microwave irradiation into thermal energy.[9] However, solvent-free ("neat") conditions are increasingly popular as they represent the greenest approach, reducing both cost and chemical waste.[9][10][11]

SolventBoiling Point (°C)Dielectric Constant (ε)Microwave AbsorptionNotes
Dimethylformamide (DMF) 15336.7HighExcellent for dissolving a wide range of reactants; allows for high reaction temperatures.[12]
Ethanol 7824.5MediumA greener solvent option, often used in catalyst-driven reactions.[10]
Acetic Acid 1186.2MediumCan act as both a polar solvent and an acid catalyst, simplifying the reaction setup.
Water 10080.4HighThe ultimate green solvent, particularly effective in specific catalyst-free reactions.[10]
Solvent-Free (Neat) N/AN/AVariableDepends on the polarity of reactants. Reduces work-up complexity and environmental impact.[10]
Catalyst Strategy

Many classical quinoline syntheses are acid-catalyzed. Under microwave conditions, both Brønsted and Lewis acids are effective. Solid-supported acid catalysts like silica-propylsulfonic acid or Montmorillonite K-10 are particularly advantageous as they are easily removed by filtration, simplifying purification.[11][13] Notably, the high temperatures achievable with microwave heating can sometimes eliminate the need for a catalyst altogether, leading to even simpler and cleaner protocols.[14]

Materials and Essential Equipment

Reagents and Chemicals
  • For Friedländer Synthesis: Substituted 2-aminoaryl aldehydes or ketones (e.g., 2-aminobenzophenone), and compounds with an α-methylene group (e.g., ethyl acetoacetate, acetylacetone, ketones).[15]

  • For Doebner-von Miller Synthesis: Substituted anilines, α,β-unsaturated aldehydes or ketones (e.g., crotonaldehyde).[16][17]

  • For Combes Synthesis: Substituted anilines and β-diketones.[18]

  • Solvents: As detailed in Table 1 (e.g., DMF, Ethanol, Acetic Acid).

  • Catalysts (if required): Acetic acid, p-toluenesulfonic acid (p-TSA), silica-supported acids.[11][19]

Equipment
  • Dedicated Scientific Microwave Reactor: Essential for safety and reproducibility. These systems are equipped with precise temperature and pressure sensors, variable power output, and magnetic stirring. The use of domestic kitchen microwave ovens is strongly discouraged due to the risk of explosion when heating organic solvents and the lack of parameter control. [6][9]

  • Microwave Process Vials (10-20 mL) with Septa Caps: Designed to withstand high pressures and temperatures.

  • Magnetic Stir Bars.

  • Standard Laboratory Glassware: Beakers, flasks, graduated cylinders.

  • Purification Apparatus: Flash chromatography system or glass columns, thin-layer chromatography (TLC) plates.

  • Analytical Instruments: Nuclear Magnetic Resonance (NMR) spectrometer, Infrared (IR) spectrometer, Mass Spectrometer (MS) for product characterization.[12]

Experimental Protocol: Microwave-Assisted Friedländer Annulation

The Friedländer synthesis is a robust and versatile method for preparing polysubstituted quinolines and is exceptionally well-suited for microwave acceleration.[11][20][14] This protocol describes a catalyst-free synthesis of an 8-hydroxyquinoline.

Workflow Overview

G General Workflow for Microwave-Assisted Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis reagents 1. Measure & Mix Reactants & Solvent setup 2. Add Mixture & Stir Bar to Microwave Vial reagents->setup seal 3. Securely Cap the Vial setup->seal irradiate 4. Irradiate in Reactor (Set Temp & Time) seal->irradiate cool 5. Cool Vial to Room Temperature irradiate->cool workup 6. Product Isolation (Extraction/Filtration) cool->workup purify 7. Purify Product (Chromatography) workup->purify analyze 8. Characterize (NMR, MS, IR) purify->analyze

A generalized workflow for microwave-assisted synthesis.
Step-by-Step Procedure
  • Reagent Preparation: In a small beaker, combine 2-amino-5-chlorobenzophenone (1.0 mmol, 231.7 mg), ethyl acetoacetate (1.2 mmol, 156.2 mg, 152 µL), and ethanol (3.0 mL).

  • Reaction Setup: Transfer the resulting mixture into a 10 mL microwave process vial containing a small magnetic stir bar.

  • Vial Sealing: Securely crimp a septum cap onto the vial. Ensure the seal is tight to contain the pressure that will develop during heating.

  • Microwave Program: Place the vial into the cavity of the microwave reactor. Set the following parameters on the instrument:

    • Temperature: 150 °C (Use a ramp time of 2 minutes)

    • Hold Time: 10 minutes

    • Power: 300 W (max)

    • Stirring: Medium-High

  • Irradiation: Start the program. The instrument will automatically monitor and adjust power to maintain the target temperature for the specified hold time.

  • Cooling: Once the reaction is complete, the vial will be cooled to room temperature via a compressed air stream (an automated feature of most reactors). Do not attempt to open a hot, pressurized vial.

  • Work-up and Isolation: Once cooled, carefully open the vial. Transfer the contents to a round-bottom flask and remove the solvent under reduced pressure.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure quinoline product.

  • Characterization: Confirm the structure of the synthesized quinoline using NMR, MS, and IR spectroscopy. The IR spectrum should show characteristic C=O and N-H absorption bands, while NMR and MS will confirm the precise molecular structure and mass.[12]

Comparative Data and Expected Outcomes

The advantages of microwave assistance are most evident when compared directly with conventional heating methods. The Friedländer synthesis of 8-hydroxyquinolines provides a compelling example.

EntryHeating MethodTemperature (°C)TimeAverage Yield (%)Reference
1 Oil Bath10024 hours34%[14]
2 Microwave 120-160 5-15 minutes 72% [20][14]

As the data clearly indicates, microwave irradiation dramatically reduces the reaction time from 24 hours to under 15 minutes while more than doubling the average product yield.[14]

Mechanistic Insight: The Friedländer Annulation

Understanding the reaction mechanism allows for rational optimization and troubleshooting. The process involves an initial condensation followed by a cyclization and dehydration.

G Simplified Friedländer Annulation Mechanism A 2-Aminoaryl Ketone C Step 1: Aldol Condensation (Intermolecular) A->C + B Enolizable Ketone B->C D Iminium Intermediate C->D Microwave Heating Accelerates this Step E Step 2: Cyclization (Intramolecular) D->E F Dehydration Intermediate E->F G Step 3: Dehydration (-H2O) F->G Rapid under High Temperature H Substituted Quinoline G->H

Key steps in the Friedländer quinoline synthesis.

Microwave heating provides the necessary activation energy to rapidly drive both the initial condensation and the final, often rate-limiting, dehydration step, leading to the swift formation of the aromatic quinoline ring.

Troubleshooting and Optimization Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Insufficient temperature or time.- Reactants are not polar enough for efficient heating.- Catalyst deactivation (if used).- Increase the reaction temperature in 10-20°C increments or extend the hold time.- Add a small amount of a polar, high-boiling solvent (a "susceptor") like DMF.- Use a more robust or fresh catalyst.[9]
Formation of Side Products - Temperature is too high, causing decomposition.- Self-condensation of starting materials.- Lower the reaction temperature and/or shorten the irradiation time.- Use pulsed heating to maintain a more uniform temperature.- In multi-component reactions, changing the order of reactant addition can sometimes help.[9]
Reaction Stalls - Reversible reaction equilibrium.- Impurities in starting materials.- If a byproduct like water is formed, consider adding a dehydrating agent (if compatible).- Ensure the purity of all reactants and solvents before starting the reaction.[9]
Inconsistent Results - Inconsistent vial positioning in the reactor cavity.- Variations in vial wall thickness.- Always place the reaction vial in the same position for each run.- Use high-quality, standardized microwave vials from a single manufacturer.

Critical Safety Considerations

  • Pressure Management: Never exceed the maximum recommended volume for reaction vials (typically ~50-60% of total volume) to allow for headspace. Always use a dedicated microwave reactor with reliable pressure monitoring.[21]

  • Reagent Stability: Be aware of the thermal stability of your reagents and products. Highly exothermic or gas-releasing reactions require extreme caution and should be run on a small scale first.[22]

  • Solvent Safety: Avoid using low-boiling, flammable solvents like diethyl ether or pentane. Never attempt to run a reaction with a sealed cap in a solvent whose boiling point is significantly lower than the target reaction temperature without proper engineering controls.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when setting up reactions and handling chemicals.

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the generation of heterocyclic scaffolds like quinolines. By leveraging the principles of dielectric heating, researchers can achieve remarkable improvements in reaction speed, efficiency, and overall yield. The protocols and principles outlined in this guide provide a robust framework for the successful implementation of this technology, enabling the rapid assembly of diverse quinoline libraries for applications in drug discovery and materials science.

References

  • Al-dujaili, J. H., & Almousoy, H. A. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]

  • Abbas, Y. A., El-gazzar, A. B. A., & Aly, H. M. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science. Available at: [Link]

  • Bandyopadhyay, D., & Mukherjee, A. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. Available at: [Link]

  • Gude, K., & Patidar, R. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • Kumar, A., & Singh, R. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers Media S.A.. Available at: [Link]

  • Pop, A., & Crișan, O. (2024). MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Revue Roumaine de Chimie. Available at: [Link]

  • Melander, R. J., & Melander, C. (2016). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. MedChemComm. Available at: [Link]

  • Leonelli, C., & Veronesi, P. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Omega. Available at: [Link]

  • Sharma, R., & Kumar, R. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical Reviews. Available at: [Link]

  • Bandyopadhyay, D., & Mukherjee, A. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Royal Society of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Microwave Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Thompson, A. S., & Westwood, J. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. Molecules. Available at: [Link]

  • Singh, B., & Kumar, A. (2025). Microwave-assisted Synthesis of Quinolines. Bentham Science Publishers. Available at: [Link]

  • Cravotto, G., & Orio, L. (2009). Fast, Solvent-Free, Microwave-Promoted Friedländer Annulation with a Reusable Solid Catalyst. Organic Preparations and Procedures International. Available at: [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. CEM Corporation. Available at: [Link]

  • Sharma, U., & Kumar, N. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Quinaldines and Lepidines by a Doebner—Miller Reaction under Thermal and Microwave Irradiation Conditions Using Phosphotungstic Acid. ResearchGate. Available at: [Link]

  • Yuan, S., Zhang, K., & Xia, J. (n.d.). Microwave-assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin under Solvent-Free Condition. Asian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2025). Microwave-assisted solid acid-catalyzed synthesis of quinolinyl quinolinones and evaluation of their antibacterial, antioxidant activities. ResearchGate. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Cravotto, G., & Orio, L. (2009). Fast, Solvent-Free, Microwave-Promoted Friedländer Annulation with a Reusable Solid Catalyst. Organic Preparations and Procedures International. Available at: [Link]

  • Gate Chemistry. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. Available at: [Link]

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Application Note: Structural and Quantitative Analysis of Quinoline Compounds using FT-IR and UV-Vis Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Quinoline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous natural products and synthetic pharmaceuticals with wide-ranging biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The precise structural characterization and quantitative determination of these compounds are paramount in drug discovery, development, and quality control. Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are two powerful, accessible, and non-destructive analytical techniques that provide complementary information for the comprehensive analysis of quinoline-based molecules.[2][3][4]

This application note provides an in-depth guide to the principles, experimental protocols, and data interpretation for the analysis of quinoline compounds using FT-IR and UV-Vis spectroscopy. It is designed for researchers, scientists, and drug development professionals seeking to leverage these techniques for structural elucidation, purity assessment, and quantitative analysis.

  • FT-IR Spectroscopy probes the vibrational transitions of molecules. By identifying the characteristic vibrational frequencies of functional groups, it offers a molecular "fingerprint," enabling the confirmation of the quinoline scaffold and the identification of various substituents.[2][5]

  • UV-Vis Spectroscopy investigates the electronic transitions within a molecule, particularly involving π-electrons in conjugated systems like the quinoline ring.[6] It is highly effective for quantitative analysis based on the Beer-Lambert Law and for studying the effects of substitution and solvent environment on the electronic structure.[7]

Scientific Principles

FT-IR Spectroscopy: Molecular Vibrations

FT-IR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their natural modes of vibration.[2][8] For a molecule to be IR active, a specific vibration must result in a change in the molecule's net dipole moment. The quinoline structure, with its fused benzene and pyridine rings, exhibits a complex but well-defined IR spectrum.

Key vibrational modes for the quinoline scaffold include:

  • C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region.[2]

  • C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds are observed in the 1650-1400 cm⁻¹ region. These bands are often strong and provide clear evidence of the heterocyclic aromatic system.[9]

  • C-H Bending: In-plane and out-of-plane C-H bending vibrations occur in the 1300-650 cm⁻¹ "fingerprint region." The pattern of out-of-plane bending bands, particularly between 900-650 cm⁻¹, can be diagnostic of the substitution pattern on the aromatic rings.[10]

UV-Vis Spectroscopy: Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which excites electrons from a ground state to a higher energy state. In quinoline, the most significant electronic transitions are:

  • π → π* Transitions: These are high-energy transitions involving the π-electron system of the aromatic rings. They typically result in strong absorption bands in the UV region.[6]

  • n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen lone pair) to an antibonding π* orbital. These are lower in energy and intensity compared to π → π* transitions.[6]

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular environment. Factors such as solvent polarity, pH, and the electronic nature of substituents can cause shifts in λmax to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.[1][11][12][13][14] This sensitivity makes UV-Vis spectroscopy a valuable tool for studying solute-solvent interactions and the electronic effects of molecular modifications.

Instrumentation and Reagents

FT-IR Spectrometer

A modern FT-IR spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory, is recommended. The ATR technique is ideal for analyzing solid powders or liquid films with minimal sample preparation.[2][15] The ATR crystal (commonly diamond or zinc selenide) must be clean and free of scratches.

UV-Vis Spectrophotometer

A double-beam UV-Vis spectrophotometer capable of scanning from at least 190 nm to 800 nm is required.[3] A matched pair of quartz cuvettes (typically 1 cm path length) is essential for accurate measurements, as glass cuvettes are not transparent in the UV region below ~340 nm.

Solvents and Reagents
  • For FT-IR: No solvents are typically needed for ATR analysis of pure compounds. For solution-based analysis, a solvent with minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, chloroform) should be used.

  • For UV-Vis: Use UV-grade solvents (e.g., ethanol, methanol, acetonitrile, water). The choice of solvent is critical, as it can influence the λmax.[1][12] The solvent must be transparent in the wavelength range being measured and should not react with the analyte.

Experimental Protocols

Protocol 1: FT-IR Analysis using ATR

This protocol describes a rapid and straightforward method for obtaining an IR spectrum of a solid or liquid quinoline compound.

Methodology:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum:

    • Ensure the ATR crystal surface is impeccably clean. Clean with a soft tissue dampened with isopropanol or ethanol and allow it to dry completely.

    • Lower the ATR press arm.

    • Acquire a background spectrum. This step is crucial as it measures the ambient environment (water vapor, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Raise the press arm. Place a small amount of the solid powder (enough to cover the crystal surface) or one drop of the liquid sample onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure firm contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing and Cleaning:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • If necessary, apply an ATR correction to the data, which accounts for the variation in the depth of penetration of the IR beam with wavelength.

    • Thoroughly clean the ATR crystal and press arm with an appropriate solvent after analysis to prevent cross-contamination.

Diagram 1: General Workflow for FT-IR Analysis via ATR

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply Sample to Crystal background->apply_sample acquire_sample Acquire Sample Spectrum apply_sample->acquire_sample process Process Data (Baseline/ATR Correction) acquire_sample->process interpret Interpret Spectrum (Identify Functional Groups) process->interpret finish End interpret->finish

Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.

Protocol 2: Quantitative UV-Vis Analysis

This protocol outlines the procedure for determining the concentration of a quinoline compound in solution using the Beer-Lambert Law.[16][17][18]

Methodology:

  • Determine λmax:

    • Prepare a dilute solution of the quinoline compound in the chosen UV-grade solvent.

    • Scan the solution across the full UV-Vis range (e.g., 190-800 nm) to identify the wavelength of maximum absorbance (λmax). All subsequent absorbance measurements will be made at this wavelength for maximum sensitivity.

  • Prepare Stock Solution:

    • Accurately weigh a known mass of the quinoline compound and dissolve it in a precise volume of the chosen solvent using a Class A volumetric flask to create a stock solution of known concentration.

  • Prepare Standard Solutions:

    • Perform a series of accurate serial dilutions from the stock solution to create at least five standard solutions that bracket the expected concentration of the unknown sample.

  • Generate Calibration Curve:

    • Set the spectrophotometer to the predetermined λmax.

    • Use the pure solvent as a blank to zero the instrument (autozero).

    • Measure the absorbance of each standard solution, starting with the most dilute. Rinse the cuvette with the next standard before filling to measure.

    • Plot a graph of absorbance (y-axis) versus concentration (x-axis). Perform a linear regression on the data. The plot should be linear with a correlation coefficient (R²) > 0.995 for a valid calibration. The slope of this line is the product of the molar absorptivity (ε) and the path length (b).

  • Measure Unknown Sample:

    • Measure the absorbance of the unknown sample solution at λmax. Ensure the absorbance falls within the linear range of the calibration curve (typically 0.1 to 1.0 AU). If necessary, dilute the unknown sample with a known dilution factor.

  • Calculate Concentration:

    • Use the equation of the line from the linear regression (y = mx + c) to calculate the concentration of the unknown sample. Substitute the measured absorbance (y) and solve for concentration (x).

    • If the unknown was diluted, multiply the calculated concentration by the dilution factor to determine the concentration of the original sample.

Diagram 2: Workflow for Quantitative UV-Vis Analysis

UVVis_Workflow cluster_prep Preparation cluster_cal Calibration cluster_quant Quantification stock Prepare Accurate Stock Solution standards Create Serial Dilutions (Standard Solutions) stock->standards measure_std Measure Absorbance of Standards at λmax standards->measure_std plot_curve Plot Calibration Curve (Absorbance vs. Conc.) measure_std->plot_curve validate Validate Linearity (R² > 0.995) plot_curve->validate measure_unk Measure Absorbance of Unknown Sample validate->measure_unk calculate Calculate Concentration using Calibration Curve measure_unk->calculate result Final Concentration calculate->result

Caption: Workflow for determining the concentration of an analyte using UV-Vis spectroscopy.

Data Interpretation

Interpreting FT-IR Spectra

The FT-IR spectrum provides a wealth of structural information. Analysis involves assigning the observed absorption bands to specific vibrational modes.

Table 1: Characteristic FT-IR Vibrational Frequencies for Quinoline Scaffolds

Wavenumber Range (cm⁻¹) Vibration Type Bond Intensity Notes
3100 - 3000 Aromatic C-H Stretch C-H Medium-Weak Confirms the presence of the aromatic rings.[2]
1625 - 1580 Aromatic Ring Stretch C=C / C=N Strong-Medium Multiple bands are often observed in this region, characteristic of the heterocyclic aromatic system.[9]
1510 - 1450 Aromatic Ring Stretch C=C / C=N Strong-Medium Further confirmation of the aromatic core.
900 - 650 Out-of-Plane C-H Bend C-H Strong The pattern of these bands can help determine the substitution pattern on the rings.
~1310 Ring Vibration C-N Medium Associated with the pyridine part of the quinoline ring.[9]
2980 - 2850 Alkyl C-H Stretch C-H Varies Present if alkyl substituents (e.g., methyl) are attached to the ring.[2]

| 1750 - 1650 | Carbonyl Stretch | C=O | Strong | Indicates the presence of carbonyl-containing substituents (e.g., ketones, esters, acids).[2] |

Interpreting UV-Vis Spectra

Interpretation focuses on the position (λmax) and intensity of absorption bands, which relate to the molecule's electronic structure.

Table 2: Typical Electronic Transitions (λmax) for Quinoline in UV-Vis Spectroscopy

Wavelength Range (nm) Transition Type Notes and Influencing Factors
220 - 250 π → π* Intense absorption band associated with the electronic system of the fused rings.[6][11]
270 - 320 π → π* / n → π* A more complex region with multiple bands. The n → π* transition from the nitrogen lone pair often appears as a shoulder on a stronger π → π* band.[6][11][19]

| > 320 | π → π* | In highly conjugated or substituted quinolines, transitions can be red-shifted into this region. |

Key Considerations:

  • Substituent Effects: Electron-donating groups (e.g., -OH, -NH₂) or electron-withdrawing groups (e.g., -NO₂) can significantly shift the λmax and alter the spectral profile.

  • Solvent Effects: Increasing solvent polarity generally causes a blue shift (hypsochromic) for n → π* transitions and a red shift (bathochromic) for π → π* transitions.[13][14] This phenomenon can be used to help assign the nature of the electronic transitions.[11][12]

Method Validation and Trustworthiness

For applications in regulated environments such as pharmaceuticals, spectroscopic methods must be validated to ensure they are fit for purpose.[20] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The production of results that are directly proportional to the concentration of the analyte in samples (demonstrated by the calibration curve in UV-Vis).

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Range: The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

The protocols described herein incorporate elements of self-validation. The FT-IR spectrum serves as a unique fingerprint for identity, while a successful calibration curve in the UV-Vis protocol establishes linearity and provides the basis for accurate and precise quantification.

Conclusion

FT-IR and UV-Vis spectroscopy are indispensable tools for the analysis of quinoline compounds. FT-IR provides rapid, unambiguous structural confirmation, while UV-Vis offers a robust and sensitive method for quantification. When used in a complementary fashion, these techniques deliver a comprehensive analytical profile of quinoline-based molecules, supporting critical activities from initial research to final product quality control in the pharmaceutical and chemical industries.

References

  • Dymek, M., et al. (2022). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 27(21), 7247. Available at: [Link]

  • Coluccia, A., et al. (2013). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. PLoS ONE, 8(9), e73881. Available at: [Link]

  • Di Meo, F., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Molecules, 26(9), 2779. Available at: [Link]

  • dos Santos, G. V., et al. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. ResearchGate. Available at: [Link]

  • Klasinc, L., et al. (1986). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry, 51(17), 3329–3334. Available at: [Link]

  • Billic, Z., & Nemeth, L. (1998). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. ResearchGate. Available at: [Link]

  • Medhat, H. (2017). What is the right interpretation for solvent effect on UV-VIS spectra of this quinolinone derivative. ResearchGate. Available at: [Link]

  • Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493-497. Available at: [Link]

  • Aathithyan, S., et al. (2016). The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. International Journal of ChemTech Research, 9(5), 659-671. Available at: [Link]

  • Scientific Diagram. (n.d.). FTIR spectrum of quinoline derivative. ResearchGate. Available at: [Link]

  • Gowramma, B., et al. (2010). Validated Spectrophotometric Pharmaceutical Analysis. ResearchGate. Available at: [Link]

  • ASTM International. (n.d.). Standard Practices for General Techniques of Ultraviolet-Visible Quantitative Analysis. ASTM E169. Available at: [Link] (Note: Link is to the standard's page, direct document access may require subscription).

  • Mattioda, A. L., et al. (2019). Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline and Phenanthridine in Solid Argon and H2O. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). Quantitative Spectrophotometry and Beer's Law. Available at: [Link]

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  • Ciurczak, E. W., & Drennen, J. K. (Eds.). (2002). Handbook of Near-Infrared Analysis. Marcel Dekker. (Referenced concept of validation guidelines). Available at: [Link]

  • Griffiths, P. R. (2006). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]

  • ASTM International. (2023). Standard Guide for Forensic Analysis of Fibers by Infrared Spectroscopy. ASTM E2224. Available at: [Link]

  • Simmons University. (2018). Using the FT-IR: Solid & Liquid Samples. YouTube. Available at: [Link]

  • Scientific Diagram. (n.d.). Calculated and experimental vibrational frequencies of quinoline. ResearchGate. Available at: [Link]

  • Sim4t. (2013). UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. Available at: [Link]

  • Talath, S., & Hani, U. (2024). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Juniper Publishers. Available at: [Link]

  • All In All Chemistry. (2021). Solvent Effects in UV-VISIBLE spectroscopy (π-π* & n-π* Transitions). YouTube. Available at: [Link]

  • Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

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Application Notes and Protocols for the Safe Handling and Disposal of Chlorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Acknowledging the Double-Edged Sword

Chlorinated heterocyclic compounds are a cornerstone of modern drug discovery and development. Their unique physicochemical properties, conferred by the strategic placement of chlorine atoms on heterocyclic scaffolds, are instrumental in modulating biological activity, metabolic stability, and pharmacokinetic profiles.[1] More than 250 FDA-approved drugs contain chlorine, a testament to the significance of this halogen in medicinal chemistry.[1] However, the very features that make these compounds valuable can also contribute to their hazardous nature. The presence of chlorine can increase toxicity and environmental persistence.[2] This guide is intended for researchers, scientists, and drug development professionals, providing a framework for the safe handling and responsible disposal of these essential yet potentially hazardous molecules. It is built on the foundational principles of understanding the risks, implementing robust control measures, and ensuring verifiable, safe laboratory practices.

Section 1: The Inherent Hazards of Chlorinated Heterocycles

The risks associated with chlorinated heterocyclic compounds are multifaceted and depend on the specific molecular structure. However, some general hazards are prevalent across this class of chemicals.

Toxicological Profile: More Than Just Chlorine

The toxicity of chlorinated heterocycles is not solely dictated by the presence of chlorine but is a complex interplay of the heterocyclic core, the degree and position of chlorination, and the overall molecular properties. Many of these compounds are known to be irritants, and some are classified as potential carcinogens.[3][4] For instance, 2-chloropyridine is harmful if swallowed and can be fatal upon inhalation or skin contact, causing skin and serious eye irritation.[3][5] Prolonged or repeated exposure may lead to liver damage.[5]

Some chlorinated aromatic compounds, a class that includes many chlorinated heterocycles, are known to exert their toxic effects by acting as agonists of the Aryl Hydrocarbon Receptor (AhR), which can lead to a cascade of downstream gene expression changes and cellular damage.[3] It is a prudent practice to assume that any novel or uncharacterized chlorinated heterocyclic compound is toxic and to handle it with the utmost care.[6]

Reactivity and Incompatibility: A Guide to Safe Storage and Handling

Chlorinated heterocyclic compounds can be reactive with a variety of common laboratory chemicals. It is crucial to be aware of these incompatibilities to prevent dangerous reactions.

For example, 2-chloropyridine is incompatible with:

  • Strong oxidizing agents: such as perchlorates, peroxides, permanganates, chlorates, nitrates, chlorine, bromine, and fluorine.[7]

  • Strong acids: such as hydrochloric, sulfuric, and nitric acid.[7]

Pyridine, the parent heterocycle, is incompatible with a similar range of chemicals, including:

  • Strong oxidizing agents

  • Strong acids

  • Chlorosulfonic acid

  • Maleic anhydride

  • Oleum

  • Iodine

  • Chloroformates

  • Chromium trioxide[4]

A general rule is to store chlorinated heterocyclic compounds away from strong acids, bases, and oxidizing agents. Always consult the Safety Data Sheet (SDS) for the specific compound you are working with for a comprehensive list of incompatible materials.[8]

Section 2: Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol for handling chlorinated heterocyclic compounds relies on a combination of engineering controls and appropriate personal protective equipment (PPE).

The Primacy of Engineering Controls

Engineering controls are the first and most important line of defense in minimizing exposure to hazardous chemicals.

  • Chemical Fume Hoods: All work with chlorinated heterocyclic compounds, especially volatile ones or those that can form aerosols, must be conducted in a properly functioning and certified chemical fume hood.[9] This is non-negotiable.

  • Ventilation: Ensure that the laboratory has adequate general ventilation.[7]

  • Enclosed Operations: Whenever possible, enclose operations to minimize the release of vapors or dust.[7]

Personal Protective Equipment: The Last Line of Defense

While engineering controls are paramount, PPE provides an essential final barrier. The selection of PPE should be based on a thorough risk assessment of the specific compound and the procedure being performed.

PPE ComponentSpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Consult the glove manufacturer's compatibility chart for the specific compound.To prevent skin absorption, which can be a significant route of exposure.[7]
Eye and Face Protection Safety glasses with side shields are the minimum requirement. A full-face shield should be worn when there is a risk of splashes.[7]To protect the eyes from splashes and vapors that can cause serious eye irritation or damage.[5]
Skin and Body Protection A lab coat, buttoned to its full length, is mandatory. For larger quantities or high-splash-risk procedures, a chemically resistant apron or coveralls should be worn.[7]To protect the skin from contact with the chemical.[7]
Respiratory Protection Generally not required when working in a certified chemical fume hood. If there is a potential for exposure above the occupational exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[7]To prevent inhalation of harmful vapors or aerosols.[5]

Table 1: Recommended Personal Protective Equipment for Handling Chlorinated Heterocyclic Compounds.

Section 3: Standard Operating Procedures for Safe Handling

Adherence to established standard operating procedures (SOPs) is critical for minimizing the risk of exposure and accidents.

Workflow for Safe Handling

The following workflow provides a general framework for the safe handling of chlorinated heterocyclic compounds in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_sds Review SDS and Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handling_weigh Weigh/Measure Compound in Hood prep_hood->handling_weigh handling_reaction Perform Reaction/Procedure in Hood handling_weigh->handling_reaction cleanup_decon Decontaminate Work Area and Equipment handling_reaction->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE Correctly cleanup_waste->cleanup_ppe G spill_alert Alert others in the lab and evacuate if necessary spill_ppe Don appropriate PPE spill_alert->spill_ppe spill_contain Contain the spill with absorbent material spill_ppe->spill_contain spill_neutralize Neutralize (if applicable and safe to do so) spill_contain->spill_neutralize spill_collect Collect absorbed material into a labeled waste container spill_neutralize->spill_collect spill_decon Decontaminate the spill area spill_collect->spill_decon spill_report Report the spill to the appropriate safety personnel spill_decon->spill_report

Caption: A stepwise protocol for responding to a chemical spill.

Specific Guidance for Chlorinated Heterocycle Spills
  • For small spills (less than 100 mL) of a low-volatility compound:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent. [7] 3. Carefully collect the absorbed material into a clearly labeled, sealable container for hazardous waste disposal. [7] 4. Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • For large spills, or spills of highly volatile or toxic compounds:

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up the spill yourself.

Section 5: Disposal Procedures: From Cradle to Grave

The responsible disposal of chlorinated heterocyclic compounds and their associated waste is a critical component of laboratory safety and environmental stewardship. All waste must be handled in accordance with local, state, and federal regulations. [10]

Waste Segregation and Labeling

Proper segregation and labeling of waste streams are essential for safe and compliant disposal.

  • Solid Waste: Contaminated solid waste, such as gloves, absorbent materials, and filter paper, should be collected in a designated, clearly labeled, and sealed container.

  • Liquid Waste: Unused or surplus chlorinated heterocyclic compounds and reaction mixtures should be collected in a separate, clearly labeled, and sealed container. Do not mix incompatible waste streams.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Disposal Methods

The preferred method of disposal for chlorinated heterocyclic compounds is typically high-temperature incineration. [3]

  • Incineration: This method is effective for the complete destruction of these compounds. [3]However, it must be carried out in a licensed facility equipped with appropriate scrubbers to neutralize the hydrogen chloride gas produced during combustion.

  • Chemical Neutralization: For certain chlorinated heterocyclic compounds, chemical neutralization may be an option for laboratory-scale waste. However, this should only be attempted by trained personnel with a thorough understanding of the reaction chemistry and potential hazards. A specific protocol for the degradation of the compound should be developed and validated.

  • Licensed Waste Disposal Service: For most laboratories, the safest and most compliant method of disposal is to use a licensed hazardous waste disposal service. [7]

Protocol for Neutralization of Bleach-Containing Waste

In many laboratory procedures, bleach (sodium hypochlorite) is used for decontamination. Before disposing of bleach-containing aqueous waste down the drain, it must be neutralized. Sodium thiosulfate is an effective neutralizing agent.

Materials:

  • Sodium thiosulfate (Na₂S₂O₃) or sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

  • Water

  • Stir bar and stir plate

  • pH paper or pH meter

Procedure:

  • Prepare a sodium thiosulfate solution: Dissolve 40 g of anhydrous sodium thiosulfate or 65 g of sodium thiosulfate pentahydrate in 100 mL of water. This solution is stable at room temperature.

  • Neutralization: In a well-ventilated fume hood, slowly add the sodium thiosulfate solution to the bleach-containing waste while stirring. For a waste solution containing 15% sodium hypochlorite, approximately 100 mL of the neutralizing solution is needed per liter of waste.

  • Stir: Allow the mixture to stir for at least 2 minutes to ensure complete neutralization.

  • Check for Residual Chlorine: Use potassium iodide-starch paper or a chlorine test kit to confirm that all the active chlorine has been neutralized. The absence of a blue-black color indicates complete neutralization.

  • Adjust pH: Check the pH of the neutralized solution. Adjust the pH to between 6 and 8 using a dilute acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) as needed.

  • Disposal: Once the chlorine is neutralized and the pH is within the acceptable range, the solution can be disposed of down the sanitary sewer with copious amounts of water, provided it does not contain any other hazardous chemicals.

Section 6: Occupational Exposure Limits

Occupational exposure limits (OELs) are established by regulatory agencies to protect workers from the adverse health effects of chemical exposure. It is important to note that OELs have not been established for many chlorinated heterocyclic compounds. [7]In such cases, a conservative approach should be taken, and exposure should be minimized to the lowest reasonably achievable level.

CompoundOSHA PEL (8-hr TWA)NIOSH REL (10-hr TWA)ACGIH TLV (8-hr TWA)
Pyridine 5 ppm5 ppm1 ppm
2-Chloropyridine Not EstablishedNot EstablishedNot Established

Table 2: Occupational Exposure Limits for Pyridine and 2-Chloropyridine. [4][7]

Conclusion: A Culture of Safety

The safe handling and disposal of chlorinated heterocyclic compounds are not merely a set of rules to be followed but a mindset to be cultivated. A strong culture of safety, built on a foundation of knowledge, vigilance, and mutual respect for the potential hazards, is the most effective tool for protecting ourselves, our colleagues, and the environment. This guide provides a framework, but it is the responsibility of every researcher to apply these principles diligently in their daily work.

References

  • New Jersey Department of Health and Senior Services. (2004). Hazardous Substance Fact Sheet: 2-Chloropyridine.
  • Jubilant Ingrevia. (n.d.). 2-Chloropyridine Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). 2-Chloro Pyridine CAS No 109-09-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Occupational Safety and Health Administration. (n.d.). Pyridine. OSHA Occupational Chemical Database.
  • Santa Cruz Biotechnology. (n.d.). 2-Chloropyridine Safety Data Sheet.
  • Fisher Scientific. (2009). Safety Data Sheet: 2-Chloropyridine.
  • New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Pyridine.
  • Polshettiwar, V., & Len, C. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Advances, 11(45), 28286-28323. [Link]

  • Eurochlor. (n.d.). Science Dossier - How chlorine in molecules affects biological activity.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Pyridine.
  • Fisher Scientific. (2009). Safety Data Sheet: Pyridine.
  • MDPI. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 16(5), 734. [Link]

  • GOV.UK. (2024). Pyridine: incident management.
  • PubChem. (n.d.). 2-Chloropyridine.
  • ETH Zürich. (n.d.). Neutralization of Liquids Containing Chlorine Bleach.
  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • Stanford University. (2020). Chemical Incompatibility Guide.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Substituted Dihydroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of substituted dihydroquinolines. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the purification of this important class of heterocyclic compounds. Dihydroquinolines are valuable scaffolds in medicinal chemistry, but their purification can be fraught with challenges, from instability to the presence of closely related impurities. This resource is designed to provide you with the expertise and practical insights needed to navigate these complexities successfully.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of substituted dihydroquinolines in a question-and-answer format. Each answer provides a detailed explanation of the potential causes and offers step-by-step solutions.

Problem 1: My purified dihydroquinoline sample contains the corresponding quinoline as a major impurity.

Q: I've purified my substituted dihydroquinoline by column chromatography, but my NMR and LC-MS analyses show a significant amount of the oxidized quinoline analog. What is causing this, and how can I prevent it?

A: This is a very common issue. Dihydroquinolines are susceptible to oxidation, which converts them to the more thermodynamically stable aromatic quinoline.[1][2] This oxidation can occur during the reaction work-up, purification, or even during storage.

Causality:

  • Atmospheric Oxygen: Exposure to air, especially over extended periods during chromatography or solvent evaporation, can lead to oxidation.

  • Oxidizing Agents: Trace oxidizing agents in your solvents or on the surface of your silica gel can promote this conversion. DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is a reagent sometimes used for this oxidation, highlighting the susceptibility of dihydroquinolines to such agents.[1][2]

  • Light and Heat: Exposure to UV light and elevated temperatures can accelerate the oxidation process.

Troubleshooting Steps:

  • Minimize Air Exposure:

    • During your work-up and purification, try to work quickly and efficiently.

    • When concentrating your fractions, use a rotary evaporator with a well-sealed system. Consider backfilling with an inert gas like nitrogen or argon before removing the flask.

  • Solvent and Adsorbent Considerations:

    • Use freshly distilled or high-purity solvents for both your reaction and chromatography to minimize the presence of peroxides and other oxidizing impurities.

    • For particularly sensitive dihydroquinolines, you can sparge your solvents with nitrogen or argon before use.

    • Consider using deactivated silica gel. You can prepare this by adding a small percentage of a polar solvent like triethylamine or methanol to your slurry.

  • Column Chromatography Best Practices:

    • Run your column with a slight positive pressure of inert gas (nitrogen or argon) to minimize contact with air.

    • Avoid prolonged chromatography runs. Optimize your solvent system using Thin Layer Chromatography (TLC) to ensure a reasonable separation time.

  • Post-Purification Storage:

    • Store your purified dihydroquinoline under an inert atmosphere (nitrogen or argon) in a sealed vial.

    • For long-term storage, keep the sample in a freezer to minimize degradation.

Problem 2: I'm having difficulty separating my desired dihydroquinoline from a closely eluting impurity.

Q: During flash chromatography, my target dihydroquinoline co-elutes with an unknown impurity. How can I improve the separation?

A: Co-elution is a frequent challenge, often due to the presence of structurally similar impurities such as isomers or unreacted starting materials.[3]

Causality:

  • Similar Polarity: The impurity and your product likely have very similar polarities, leading to poor separation with standard solvent systems.

  • Isomeric Impurities: Positional isomers or stereoisomers formed during the synthesis can be particularly difficult to separate.

Troubleshooting Steps:

  • Optimize Your Solvent System:

    • Fine-tune the Polarity: Instead of large jumps in solvent polarity (e.g., from 10% to 20% ethyl acetate in hexanes), try smaller increments (e.g., 12%, 15%).

    • Introduce a Third Solvent: Adding a small amount of a third solvent with a different polarity or hydrogen bonding capability (e.g., methanol, dichloromethane, or a trace of triethylamine for basic compounds) can alter the selectivity of the separation.

  • Change the Stationary Phase:

    • If silica gel (a polar stationary phase) is not providing adequate separation, consider using a different adsorbent.

    • Alumina (basic or neutral): Can be effective for basic compounds and may offer different selectivity than silica.

    • Reverse-Phase Chromatography (C18): This technique separates compounds based on hydrophobicity. If your product and impurity have different hydrophobic characteristics, this can be a powerful alternative. Preparative High-Performance Liquid Chromatography (HPLC) is often used for this.[4][5]

  • Recrystallization:

    • If your dihydroquinoline is a solid, recrystallization can be a highly effective purification method.

    • Protocol for Recrystallization:

      • Dissolve the impure solid in a minimum amount of a hot solvent in which it is soluble.

      • Slowly cool the solution to allow for the formation of pure crystals.

      • The impurities will ideally remain in the mother liquor.

      • Collect the crystals by filtration.

    • Finding the right solvent or solvent pair is key and often requires some experimentation.

Problem 3: My dihydroquinoline appears to be decomposing on the silica gel column.

Q: I'm losing a significant amount of my product during column chromatography, and I see streaking on my TLC plates. What's happening?

A: This suggests that your substituted dihydroquinoline is unstable on silica gel.

Causality:

  • Acidity of Silica Gel: Silica gel is acidic and can cause the degradation of acid-sensitive compounds. This can include hydrolysis of certain functional groups or acid-catalyzed rearrangements.[6]

  • Prolonged Contact Time: The longer your compound remains on the column, the more time there is for degradation to occur.

Troubleshooting Steps:

  • Deactivate the Silica Gel:

    • Add 1-2% triethylamine to your eluent. This will neutralize the acidic sites on the silica gel and can significantly reduce degradation of basic compounds.

    • Alternatively, you can use commercially available deactivated silica gel or prepare your own by washing it with a solution of triethylamine in your mobile phase.

  • Switch to a Different Stationary Phase:

    • Neutral Alumina: This is a good alternative for acid-sensitive compounds.

    • Florisil or Celite: These are other options for compounds that are unstable on silica.

  • Minimize Contact Time:

    • Use a wider diameter column and a slightly more polar solvent system to speed up the elution.

    • Consider using a "plug" of silica (a short, wide column) for rapid purification if the impurities are significantly different in polarity.

  • Alternative Purification Methods:

    • If your compound is sufficiently non-polar, you might be able to purify it by simple filtration through a pad of silica gel, eluting with a non-polar solvent to remove polar impurities.

    • As mentioned before, recrystallization or preparative HPLC are excellent alternatives if column chromatography is not feasible.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude dihydroquinoline sample?

A1: The impurities will depend on the synthetic route used. However, common impurities include:

  • Starting Materials: Unreacted anilines, aldehydes, or ketones.

  • Oxidized Quinolines: As discussed in the troubleshooting section, this is a very common side product.[1][2]

  • Polymeric Material: Especially in acid-catalyzed reactions like the Doebner-von Miller synthesis, polymerization of reactants can lead to tar-like byproducts.[7]

  • Isomers: Depending on the substitution pattern of your reactants, you may form constitutional isomers or stereoisomers.

Q2: How can I monitor the purity of my fractions during column chromatography?

A2: Thin Layer Chromatography (TLC) is the most common and effective method.

  • Staining: Use a UV lamp to visualize aromatic compounds. For compounds that are not UV-active, you can use staining agents like potassium permanganate (which reacts with reducible groups like the double bond in the dihydroquinoline ring) or iodine.

  • Co-spotting: Spot your crude mixture, the current fraction, and a combination of the two on the same TLC plate to confirm the identity of the spots.

Q3: My dihydroquinoline is an oil. Can I still use recrystallization?

A3: While you cannot recrystallize an oil directly, you may be able to convert it into a solid salt that can be recrystallized. If your dihydroquinoline has a basic nitrogen atom, you can treat it with an acid (e.g., HCl, H₂SO₄) to form a salt, which is often a crystalline solid. After recrystallization, you can neutralize the salt to recover the purified, oily free base.

Q4: I have a racemic mixture of a chiral dihydroquinoline. How can I separate the enantiomers?

A4: The separation of enantiomers requires a chiral environment.[8]

  • Chiral HPLC: This is the most common method. It uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

  • Diastereomeric Salt Formation: You can react your racemic dihydroquinoline with a chiral resolving agent (a chiral acid or base) to form a mixture of diastereomeric salts. Diastereomers have different physical properties and can often be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers.

Q5: What is a good starting point for a solvent system for flash chromatography of a substituted dihydroquinoline?

A5: A good starting point for many nitrogen-containing heterocyclic compounds is a mixture of a non-polar solvent and a polar solvent.

  • Common Systems: Ethyl acetate/hexanes or dichloromethane/methanol are widely used.

  • TLC Optimization: Before running a column, always optimize your solvent system using TLC. A good Rf value for your target compound on a TLC plate is typically between 0.2 and 0.4.

Visualizations and Workflows

Decision-Making Workflow for Dihydroquinoline Purification

purification_workflow start Crude Dihydroquinoline Mixture is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Flash Column Chromatography is_solid->column_chromatography No recrystallization_success Recrystallization Successful? try_recrystallization->recrystallization_success pure_solid Pure Solid Product recrystallization_success->pure_solid Yes recrystallization_success->column_chromatography No is_acid_sensitive Is the compound acid-sensitive? column_chromatography->is_acid_sensitive use_deactivated_silica Use Deactivated Silica/Alumina is_acid_sensitive->use_deactivated_silica Yes standard_silica Use Standard Silica Gel is_acid_sensitive->standard_silica No separation_achieved Separation Achieved? use_deactivated_silica->separation_achieved standard_silica->separation_achieved pure_fractions Combine Pure Fractions separation_achieved->pure_fractions Yes try_hplc Consider Preparative HPLC separation_achieved->try_hplc No

Caption: A decision tree for selecting the appropriate purification method.

Conceptual Diagram of Impurity Separation by Polarity

separation_concept cluster_column Chromatography Column (Normal Phase) cluster_elution Elution Profile column_top Mixture Loaded column_bottom Solvent Elutes elute_nonpolar Non-polar Impurity (Elutes First) column_bottom->elute_nonpolar Early Fractions elute_product Substituted Dihydroquinoline (Target) column_bottom->elute_product Middle Fractions elute_polar Polar Impurity (Elutes Last) column_bottom->elute_polar Late Fractions start_mix Crude Mixture (Dihydroquinoline + Impurities)

Caption: Separation of components based on polarity during normal phase chromatography.

References

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products. Available at: [Link]

  • Synthesis of Dihydroquinolines in the Twenty-First Century. ResearchGate. Available at: [Link]

  • Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines. National Institutes of Health. Available at: [Link]

  • 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines. ResearchGate. Available at: [Link]

  • Synthesis of 1,2-dihydroquinolines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. National Institutes of Health. Available at: [Link]

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. National Institutes of Health. Available at: [Link]

  • Isomerization of Dihydroquercetin. ResearchGate. Available at: [Link]

  • 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines. Canadian Journal of Chemistry. Available at: [Link]

  • Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations. ACS Catalysis. Available at: [Link]

  • Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines. MDPI. Available at: [Link]

  • OXIDATION OF 1,2-DIHYDROQUINOLINES UNDER MILD AND HETEROGENEOUS CONDITIONS. Taylor & Francis Online. Available at: [Link]

  • Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates. National Institutes of Health. Available at: [Link]

  • Continuous-Flow Photochemical Isomerization of Humulones to Isohumulones. MDPI. Available at: [Link]

  • In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. MDPI. Available at: [Link]

  • Practical synthetic strategies towards lipophilic 6-iodotetrahydroquinolines and -dihydroquinolines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations. ResearchGate. Available at: [Link]

  • 1,2-Dihydroquinoline to quinoline oxidation with nitrobenzene - mechanism? Reddit. Available at: [Link]

  • Increasing the Stability of Liquid Stationary Phases for Improved Stability in High-Temperature GC. American Laboratory. Available at: [Link]

  • Practical synthetic strategies towards lipophilic 6-iodotetrahydroquinolines and -dihydroquinolines. National Institutes of Health. Available at: [Link]

  • Enantioselective Synthesis of Chiral 1,4-Dihydroquinolines via Iridium-Catalyzed Asymmetric Partial Hydrogenation of Quinolines. PubMed. Available at: [Link]

  • Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube. Available at: [Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available at: [Link]

  • The crystallization of quinoline. Google Patents.
  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. MDPI. Available at: [Link]

  • High-performance liquid chromatography of substituted p-benzoquinones and p-hydroquinones. I. Interplay of on-column redox reaction and the chromatographic retention process. PubMed. Available at: [Link]

  • Stability of Alkaloids during Drying Process and Their Effect on Anticoagulating Activity of Uncariae Ramulus Cum Uncis. National Institutes of Health. Available at: [Link]

  • Synthesis, Molecular Docking Analysis, and Evaluation of Antibacterial and Antioxidant Properties of Stilbenes and Pinacol of Quinolines. National Institutes of Health. Available at: [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Available at: [Link]

Sources

Technical Support Center: Resolving Anomalous ¹H NMR Spectra in Dihydroquinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving anomalous ¹H NMR spectra in dihydroquinoline compounds. Dihydroquinolines are a vital class of heterocyclic compounds with broad applications in medicinal chemistry and drug development.[1] However, their structural flexibility and electronic properties can often lead to complex and non-ideal ¹H NMR spectra, posing significant challenges for researchers.

This guide provides in-depth troubleshooting strategies and frequently asked questions to help you diagnose and resolve common NMR issues, ensuring accurate structural elucidation of your dihydroquinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks in my ¹H NMR spectrum of a dihydroquinoline compound unusually broad?

A1: Peak broadening in the ¹H NMR spectra of dihydroquinolines can stem from several factors. One common cause is the presence of intermediate chemical exchange processes, such as slow ring inversion or restricted rotation around single bonds (atropisomerism), which are on the NMR timescale.[2][3] Another possibility is the presence of paramagnetic impurities, such as dissolved oxygen or trace metal ions, which can induce significant line broadening.[4] Aggregation of the molecules at higher concentrations through π-π stacking can also lead to broader signals.[5][6]

Q2: I see more signals in my spectrum than expected for my dihydroquinoline structure. What could be the reason?

A2: The presence of extra signals often points to the existence of multiple, slowly interconverting species in your sample. This could be due to the presence of atropisomers if your molecule has bulky substituents that hinder free rotation around a single bond.[7][8][9] Alternatively, slow ring inversion can lead to distinct axial and equatorial proton signals at a given temperature.[10] It is also important to rule out the presence of impurities from the synthesis, such as the corresponding quinoline or unreacted starting materials.[11]

Q3: The chemical shifts of my aromatic protons seem to be in an unusual region. Why is this happening?

A3: The electronic environment of the protons in dihydroquinolines can be sensitive to the solvent used for the NMR experiment. This phenomenon, known as solvatochromism, arises from differential solvation of the molecule's ground and excited states, which can alter the shielding of the protons.[12][13][14][15] Additionally, the concentration of your sample can influence chemical shifts, as intermolecular interactions like π-π stacking become more prevalent at higher concentrations, causing protons to experience different magnetic environments.[5][6]

Q4: How can I confirm the presence of an N-H proton in my dihydroquinoline spectrum?

A4: The signal for an N-H proton can sometimes be broad and its chemical shift can be variable. A simple and effective way to confirm its presence is to perform a D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The acidic N-H proton will exchange with deuterium, causing its corresponding peak to disappear or significantly diminish in intensity.[16]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Severe Peak Broadening

Severe peak broadening can obscure important coupling information and make spectral interpretation nearly impossible. This guide provides a systematic approach to identify the cause and resolve the issue.

Underlying Causes:

  • Chemical Exchange: Slow conformational changes (e.g., ring inversion, atropisomerism) on the NMR timescale.

  • Paramagnetic Impurities: Dissolved O₂ or trace metal contaminants.

  • Aggregation: π-π stacking or hydrogen bonding at high concentrations.

  • Solvent Viscosity: High viscosity of the solvent can lead to broader lines.

Troubleshooting Workflow:

start Broad Peaks Observed degas Degas Sample (N₂ or Ar bubbling) start->degas sharp_peaks Peaks Sharpen degas->sharp_peaks Yes (Paramagnetic O₂ was the issue) no_change No Significant Change degas->no_change No vt_nmr Variable Temperature (VT) NMR temp_effect Peaks Sharpen at High/Low Temp? vt_nmr->temp_effect conc_study Concentration-Dependent Study conc_effect Peaks Sharpen at Lower Concentration? conc_study->conc_effect solvent_change Change Solvent solvent_effect Peaks Sharpen in New Solvent? solvent_change->solvent_effect no_change->vt_nmr temp_effect->conc_study No temp_effect->sharp_peaks Yes (Chemical exchange is occurring) conc_effect->solvent_change No conc_effect->sharp_peaks Yes (Aggregation was the issue) solvent_effect->sharp_peaks Yes (Viscosity/Solvent interaction was the issue)

Caption: Troubleshooting workflow for broad NMR peaks.

Experimental Protocols:

  • Degassing the Sample:

    • Objective: To remove dissolved paramagnetic oxygen.

    • Procedure:

      • Dissolve the sample in the deuterated solvent in the NMR tube.

      • Bubble a gentle stream of nitrogen or argon gas through the solution for 5-10 minutes using a long Pasteur pipette.

      • Quickly cap the NMR tube and acquire the spectrum.

  • Variable Temperature (VT) NMR:

    • Objective: To investigate dynamic processes.

    • Procedure:

      • Acquire a standard ¹H NMR spectrum at room temperature.

      • Gradually increase the temperature (e.g., in 10-15 °C increments) and acquire a spectrum at each temperature. If the exchange rate increases, broadened peaks may sharpen.

      • If high temperatures do not resolve the issue, cool the sample down (e.g., in 10-15 °C increments) and acquire spectra. At lower temperatures, the exchange may slow down sufficiently to show distinct signals for each conformer.[2][17]

  • Concentration-Dependent Study:

    • Objective: To check for aggregation.

    • Procedure:

      • Prepare a series of samples with decreasing concentrations of your dihydroquinoline compound.

      • Acquire a ¹H NMR spectrum for each sample.

      • Compare the spectra. If the peaks sharpen and chemical shifts change at lower concentrations, aggregation is likely the cause.[6]

Guide 2: Interpreting an Unexpected Number of Signals

The appearance of more signals than anticipated can be perplexing. This is often due to the presence of slowly interconverting isomers on the NMR timescale.

Potential Causes:

  • Atropisomerism: Restricted rotation around a C-N or C-C single bond creates stable, non-interconverting rotational isomers (atropisomers).

  • Slow Ring Inversion: The dihydroquinoline ring may be "flipping" between two chair-like conformations at a rate that is slow on the NMR timescale.

  • Presence of Diastereomers: If a chiral center is present, the protons on a neighboring methylene group can become diastereotopic and show separate signals.

  • Sample Impurity: Contamination with starting materials, byproducts, or the oxidized quinoline species.

Diagnostic Workflow:

start More Signals Than Expected purity_check Check Purity (LC-MS, TLC) start->purity_check pure Sample is Pure purity_check->pure impure Impurity Detected purity_check->impure No vt_nmr Variable Temperature (VT) NMR coalescence Signals Coalesce at High Temp? vt_nmr->coalescence nmr_2d 2D NMR (COSY, NOESY/ROESY) diastereomers Diastereotopicity or Stable Isomers nmr_2d->diastereomers pure->vt_nmr no_coalescence No Coalescence coalescence->no_coalescence No atropisomers Atropisomers or Conformers Likely coalescence->atropisomers Yes no_coalescence->nmr_2d

Caption: Diagnostic workflow for unexpected NMR signals.

Experimental Protocols:

  • Purity Assessment:

    • Objective: To rule out impurities.

    • Procedure:

      • Analyze your sample using Liquid Chromatography-Mass Spectrometry (LC-MS) to check for multiple components.

      • Run a Thin Layer Chromatography (TLC) of your sample to visualize any impurities.

  • 2D NMR Spectroscopy:

    • Objective: To establish connectivity and spatial relationships between protons.

    • Procedure:

      • COSY (Correlation Spectroscopy): Helps to identify which protons are coupled to each other, allowing you to trace out the spin systems of the different species.

      • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Provides information about protons that are close in space. For atropisomers, you may see NOE correlations between protons on the two different rotating fragments, which can help in assigning the structures of the individual isomers.[18]

Guide 3: Managing Shifting and Overlapping Peaks

Overlapping signals, particularly in the aromatic region, can make it difficult to assign protons and determine coupling constants.

Influencing Factors:

  • Solvent Effects: The choice of solvent can alter the chemical shifts of protons.

  • Concentration Effects: Intermolecular interactions can cause shifts in proton resonances.

  • pH Effects: If your molecule has acidic or basic sites, the pH of the solution (even from impurities in the solvent) can affect the spectrum.

Strategies for Resolution:

Table 1: Influence of NMR Solvents on ¹H Spectra

SolventPolarityCommon UsePotential Effect on Dihydroquinoline Spectra
CDCl₃LowGeneral purposeAromatic protons may be poorly resolved. Acidic impurities can protonate the nitrogen.
Benzene-d₆Non-polarAromatic compoundsCan induce significant shifts (aromatic solvent-induced shifts, ASIS) due to its magnetic anisotropy, often improving resolution in the aromatic region.[16]
Acetone-d₆Polar aproticGood for polar compoundsCan disrupt intermolecular hydrogen bonding.
DMSO-d₆HighGood for poorly soluble compoundsCan be difficult to remove from the sample. May broaden exchangeable proton signals.
Methanol-d₄Polar proticFor highly polar compoundsWill exchange with N-H protons, causing the signal to disappear.

Experimental Protocols:

  • Solvent Titration:

    • Objective: To gradually change the solvent environment to resolve overlapping peaks.

    • Procedure:

      • Acquire a spectrum in one solvent (e.g., CDCl₃).

      • Add small aliquots of a second solvent with different properties (e.g., Benzene-d₆) and acquire a spectrum after each addition.

      • Observe how the chemical shifts of the protons change, which can help in their assignment.

  • Use of Lanthanide Shift Reagents (LSRs):

    • Objective: To induce large chemical shifts to resolve overlapping signals.

    • Procedure:

      • Acquire a standard ¹H NMR spectrum.

      • Add a small, measured amount of an LSR (e.g., Eu(fod)₃) to the NMR tube.

      • Acquire another spectrum and observe the shifts. Protons closer to the coordinating site (the nitrogen atom in dihydroquinolines) will experience larger shifts.

References

  • Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

  • Recent updates on the synthesis of Dihydroquinolines: A review. (2022). Zenodo. [Link]

  • Dreher, W., & Flogel, U. (2017). Temperature dependence of 1H NMR chemical shifts and its influence on estimated metabolite concentrations. Magnetic Resonance Materials in Physics, Biology and Medicine, 30(5), 451–460. [Link]

  • Beck, A. (2011). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. [Link]

  • Aher, S. B., et al. (2021). Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates. Molecules, 26(4), 868. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. [Link]

  • Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Frontiers in Chemistry. [Link]

  • 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines. Canadian Journal of Chemistry. [Link]

  • Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. ResearchGate. [Link]

  • Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-875. [Link]

  • Coldham, I., et al. (2020). Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines. Chemistry – A European Journal, 26(3), 629-633. [Link]

  • Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific Reports. [Link]

  • ATROPISOMERISM AXIAL CHIRALITY EXAMPLES Biphenyls are connected by σ bond. Free Hindered rotation. YouTube. [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. [Link]

  • Jones, A. J., et al. (1981). Conformational equilibria due to ring inversion in N-alkyl-cis-decahydroisoquinolines. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. MDPI. [Link]

  • Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research. [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]

  • Pinto, D. C. G. A., et al. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 13(4), 396-427. [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002434). Human Metabolome Database. [Link]

  • Trinh Thi Huan, et al. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 235-247. [Link]

  • The four facets of 1H NMR spectroscopy. University of Wisconsin-Madison. [Link]

  • Geminal 13C–1H NMR Spin-Coupling Constants in Furanose Rings: New Empirical Correlations with Conformation. Journal of the American Chemical Society. [Link]

  • Elimination of homogeneous broadening in 1H solid-state NMR. Chemical Communications. [Link]

  • Atropisomers. The Knowles Group - Princeton University. [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. [Link]

  • CSRI: Structural Changes in Solvatochromic Molecules. YouTube. [Link]

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Molecules. [Link]

  • General characteristics of atropisomerism and the herein reported... ResearchGate. [Link]

  • Solvatochromism and estimation of ground and excited state dipole moments of 6-aminoquinoline. Journal of Molecular Liquids. [Link]

  • Why Cyclohexane gives two signals in H-NMR spectrum? YouTube. [Link]

  • NMR Studies of Aromatic Ring Flips to Probe Conformational Fluctuations in Proteins. The Journal of Physical Chemistry B. [Link]

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minimizing impurity formation during synthesis of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, minimize impurity formation, and troubleshoot common experimental challenges. The information provided herein is based on established principles of organic synthesis for analogous structures, offering a framework for achieving high purity and yield.

I. Proposed Synthetic Strategy: An Overview

A plausible and efficient route to 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline involves a two-step process commencing with the acylation of 4-chloroaniline with a derivative of 3,3-dimethylacrylic acid, followed by an intramolecular cyclization. This strategy is advantageous due to the commercial availability of the starting materials and the robustness of the reaction types involved.

II. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis, providing insights into their root causes and actionable solutions.

Problem 1: Low Yield of the Amide Intermediate (N-(4-chlorophenyl)-3,3-dimethylacrylamide)

  • Symptom: After the acylation step, analysis of the crude product shows a significant amount of unreacted 4-chloroaniline.

  • Probable Causes:

    • Insufficient Acylating Agent: The acylating agent (e.g., 3,3-dimethylacryloyl chloride) may have degraded due to moisture.

    • Inadequate Base: The base used to scavenge the HCl byproduct (e.g., triethylamine, pyridine) may be of insufficient quantity or purity.

    • Low Reaction Temperature: The reaction may be too slow at the temperature employed.

  • Solutions:

    • Verify Reagent Quality: Use freshly opened or distilled acylating agent and a high-purity, dry base.

    • Optimize Stoichiometry: Employ a slight excess (1.1-1.2 equivalents) of the acylating agent and base.

    • Temperature Adjustment: Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Alternative Acylation Methods: Consider using 3,3-dimethylacrylic acid with a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Problem 2: Formation of Multiple Products During Cyclization

  • Symptom: TLC or LC-MS analysis of the crude product after cyclization shows multiple spots or peaks, indicating a mixture of isomers or byproducts.

  • Probable Causes:

    • Isomeric Cyclization: The intramolecular Friedel-Crafts type cyclization can potentially occur at the position ortho or meta to the nitrogen, leading to the formation of the desired 6-chloro isomer and the undesired 8-chloro isomer.

    • Dehydrogenation: Partial oxidation of the desired dihydroquinoline to the corresponding quinoline can occur, especially at high temperatures or in the presence of air.

    • Polymerization/Tar Formation: Strong acid catalysts and high temperatures can lead to the formation of polymeric or tarry byproducts, a common issue in reactions like the Skraup synthesis of quinolines.[1]

  • Solutions:

    • Choice of Catalyst: Polyphosphoric acid (PPA) is often a good choice for promoting clean intramolecular cyclizations. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can also be effective.

    • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate to minimize side reactions.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Parameter Recommended Condition Rationale
Cyclization Catalyst Polyphosphoric Acid (PPA)Promotes clean intramolecular acylation with good yields.
Reaction Temperature 80-100 °C (monitor by TLC)Balances reaction rate with minimizing byproduct formation.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation to the quinoline impurity.

Problem 3: Presence of Unreacted Amide Starting Material After Cyclization

  • Symptom: The final crude product contains a significant amount of the N-(4-chlorophenyl)-3,3-dimethylacrylamide starting material.

  • Probable Causes:

    • Insufficient Catalyst: The amount of acid catalyst may be too low to drive the reaction to completion.

    • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

    • Deactivation of Catalyst: The catalyst may have been deactivated by moisture in the reagents or solvent.

  • Solutions:

    • Increase Catalyst Loading: Incrementally increase the amount of PPA or other acid catalyst.

    • Extend Reaction Time: Monitor the reaction by TLC and continue until the starting material is consumed.

    • Ensure Anhydrous Conditions: Use dry solvents and reagents to prevent catalyst deactivation.

III. Frequently Asked Questions (FAQs)

Q1: What is the most likely isomeric impurity, and how can I distinguish it from the desired product?

The most probable isomeric impurity is 8-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline, arising from cyclization at the position ortho to the amine. These isomers can often be distinguished by:

  • Chromatography: They will likely have different retention factors (Rf) on TLC and different retention times in HPLC.

  • NMR Spectroscopy: The 1H NMR spectra will show different splitting patterns and chemical shifts for the aromatic protons. The desired 6-chloro product will have two aromatic protons that are ortho and meta to the chlorine, while the 8-chloro isomer will have protons in different electronic environments.

Q2: I observe a byproduct with a mass two units lower than my product. What could it be?

This is likely the corresponding quinoline, 6-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, formed by over-oxidation of the dihydroquinoline product. To minimize its formation, maintain an inert atmosphere during the cyclization and any subsequent heating steps.

Q3: My reaction mixture turned dark and viscous. What happened, and can I salvage the product?

This indicates the formation of tarry or polymeric byproducts, often due to excessively high temperatures or a highly exothermic reaction.[1] To prevent this, ensure gradual heating and good temperature control. Salvaging the product may be possible through column chromatography, although yields will be reduced.

Q4: What are the best practices for purifying the final product?

  • Work-up: After the reaction, the mixture should be carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The product can then be extracted with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Column Chromatography: This is the most effective method for separating the desired product from isomers, unreacted starting materials, and other byproducts. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point for elution.

  • Recrystallization: If the product is a solid and of reasonable purity after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can provide a highly pure final product.

IV. Experimental Protocols

Protocol 1: Synthesis of N-(4-chlorophenyl)-3,3-dimethylacrylamide (Amide Intermediate)
  • To a stirred solution of 4-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in dry dichloromethane (DCM) at 0 °C, add 3,3-dimethylacryloyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide. The product can be purified by recrystallization from ethanol/water if necessary.

Protocol 2: Cyclization to 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline
  • Add the crude N-(4-chlorophenyl)-3,3-dimethylacrylamide (1.0 eq) to polyphosphoric acid (PPA) (10-20 times the weight of the amide) under a nitrogen atmosphere.

  • Heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the aqueous solution with a saturated sodium hydroxide solution to a pH of 8-9.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

V. Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Proposed Synthetic Pathway

G cluster_0 Step 1: Amidation cluster_1 Step 2: Intramolecular Cyclization 4-Chloroaniline 4-Chloroaniline Amide_Intermediate N-(4-chlorophenyl)-3,3-dimethylacrylamide 4-Chloroaniline->Amide_Intermediate Triethylamine, DCM 3,3-Dimethylacryloyl_chloride 3,3-Dimethylacryloyl_chloride 3,3-Dimethylacryloyl_chloride->Amide_Intermediate Target_Product 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline Amide_Intermediate->Target_Product PPA, Heat

Caption: Proposed two-step synthesis of the target compound.

Diagram 2: Troubleshooting Impurity Formation

G cluster_impurities Potential Impurities cluster_solutions Mitigation Strategies Cyclization_Reaction Cyclization of Amide Intermediate Isomer 8-Chloro Isomer Cyclization_Reaction->Isomer Non-regioselective cyclization Oxidized_Product Quinoline Derivative Cyclization_Reaction->Oxidized_Product High Temp / Air Tarry_Byproducts Polymeric/Tarry Material Cyclization_Reaction->Tarry_Byproducts Excessive Heat Unreacted_SM Unreacted Amide Cyclization_Reaction->Unreacted_SM Incomplete Reaction Control_Regioselectivity Optimize Catalyst/ Solvent System Isomer->Control_Regioselectivity Inert_Atmosphere Use N2 or Ar Oxidized_Product->Inert_Atmosphere Temperature_Control Gradual Heating/ Lower Temp Tarry_Byproducts->Temperature_Control Reaction_Monitoring Monitor by TLC/ Ensure Complete Conversion Unreacted_SM->Reaction_Monitoring

Caption: Troubleshooting guide for common cyclization impurities.

VI. References

  • Bunce, R. A. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules2013 , 18 (9), 10245-10287. [Link]

  • Fodor, G.; Nagubandi, S. Correlation of the Bischler-Napieralski, Pictet-Spengler and Pictet-Gams syntheses of isoquinolines. Tetrahedron1980 , 36 (10), 1279-1300. [Link]

  • Varma, R. S. Friedel–Crafts acylation of arenes using clay catalysts. Green Chemistry1999 , 1 (4), 183-185. [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]

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Technical Support Center: Enhancing the Storage Stability of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline during storage. By understanding its potential degradation pathways and implementing appropriate storage and handling procedures, you can minimize the formation of impurities and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline during storage?

A1: The stability of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline can be influenced by several factors, including exposure to light, heat, oxygen, and humidity. The presence of the chlorinated aromatic ring suggests sensitivity to photodegradation, while the dihydroquinoline core is susceptible to oxidation and dehydrogenation.

Q2: What are the visual or physical signs of degradation I should look for?

A2: Degradation may manifest as a change in color (e.g., development of a yellowish or brownish tint), a change in physical state (e.g., from a crystalline solid to a more amorphous or oily substance), or the appearance of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial for confirming the purity and stability of the compound.

Q3: How should I properly store this compound for short-term and long-term use?

A3: For short-term storage (days to weeks), the compound should be stored in a tightly sealed, amber glass vial in a cool, dark, and dry place, preferably in a desiccator. For long-term storage (months to years), it is recommended to store the compound at or below 4°C in a tightly sealed amber glass vial under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[1][2][3][4]

Q4: What type of container is best for storing 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline?

A4: Amber borosilicate glass vials with PTFE-lined caps are the most suitable primary packaging. The amber glass protects the compound from light, and the borosilicate composition is chemically resistant. The PTFE liner provides an inert barrier, preventing potential interactions with the cap material. Avoid using plastic containers for long-term storage due to the potential for leaching of plasticizers and other additives.[5]

Q5: Can I store the compound in solution?

A5: Storing the compound in solution is generally not recommended for long-term stability, as solvents can promote degradation. If you must store it in solution for a short period, use a high-purity, degassed aprotic solvent and store the solution at low temperatures in the dark. The stability in solution will be highly dependent on the solvent used and should be experimentally determined.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter and provides actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration of the solid compound (e.g., turning yellow or brown) Photodegradation due to light exposure. Oxidation from exposure to air.Store the compound in an amber glass vial, protected from light. For long-term storage, purge the vial with an inert gas (argon or nitrogen) before sealing.
Appearance of new peaks in HPLC analysis Chemical degradation. This could be due to oxidation, dehydrogenation, or hydrolysis.Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light and moisture. Perform a forced degradation study to identify potential degradants.
Decreased purity over time, as determined by analytical methods Gradual degradation under the current storage conditions.Re-evaluate your storage protocol. Consider storing at a lower temperature and under an inert atmosphere. Ensure the container is properly sealed.
Inconsistent experimental results using different batches of the compound Variation in the purity of different batches, potentially due to degradation during storage.Always re-analyze the purity of the compound before use, especially if it has been stored for an extended period. Use a validated stability-indicating analytical method.

Potential Degradation Pathways

Understanding the likely degradation pathways of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline is crucial for developing effective stabilization strategies.

Caption: Potential degradation pathways of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent compound from its potential degradation products.[6][7][8][9]

Objective: To develop and validate an HPLC method capable of resolving 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline from its process impurities and degradation products.

Materials:

  • 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Analytical grade formic acid or phosphoric acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with a photodiode array (PDA) detector

Methodology:

  • Initial Scouting:

    • Prepare a 1 mg/mL stock solution of the reference standard in a suitable solvent (e.g., acetonitrile).

    • Perform initial chromatographic runs with a generic gradient, for example:

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: 10-90% B over 20 minutes

    • Monitor the elution profile at multiple wavelengths using the PDA detector to determine the optimal detection wavelength.

  • Forced Degradation Studies:

    • Subject the compound to stress conditions to generate degradation products.[10][11][12][13][14] This is a critical step to ensure the method is truly "stability-indicating."

    • Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

    • Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10][11][12][13][14]

    • Analyze the stressed samples using the initial HPLC method.

  • Method Optimization:

    • Based on the results of the forced degradation studies, optimize the HPLC method to achieve adequate separation of all degradation products from the parent peak and from each other.

    • Adjust parameters such as the gradient profile, mobile phase composition (e.g., trying methanol instead of acetonitrile), pH of the aqueous phase, column temperature, and flow rate.

  • Method Validation:

    • Once a suitable method is developed, validate it according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol 2: Long-Term Storage and Monitoring

Objective: To establish a robust protocol for the long-term storage of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline and to monitor its stability over time.

Materials:

  • 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline

  • Amber borosilicate glass vials with PTFE-lined caps

  • Inert gas (argon or nitrogen) source

  • Refrigerator or freezer capable of maintaining the desired temperature (e.g., 4°C or -20°C)

  • Validated stability-indicating HPLC method

Methodology:

  • Initial Characterization:

    • Before placing the compound in long-term storage, perform a full characterization, including purity assessment by HPLC, appearance, and any other relevant analytical tests. This will serve as the time-zero data point.

  • Packaging:

    • Weigh the desired amount of the compound into a pre-cleaned and dried amber borosilicate glass vial.

    • Purge the vial with a gentle stream of inert gas for 1-2 minutes to displace any air.

    • Immediately and tightly seal the vial with a PTFE-lined cap.

    • Label the vial clearly with the compound name, batch number, date, and storage conditions.

  • Storage:

    • Place the sealed vial in a refrigerator (2-8°C) or freezer (-20°C) for long-term storage. The chosen temperature should be based on preliminary stability data, if available. For highly sensitive compounds, storage at -80°C may be considered.

  • Stability Monitoring:

    • Establish a stability testing schedule. For example, pull samples for analysis at 3, 6, 12, 24, and 36 months.

    • At each time point, allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Analyze the sample using the validated stability-indicating HPLC method.

    • Compare the results (purity, impurity profile, appearance) to the time-zero data.

Packaging and Material Compatibility

The choice of packaging is critical to prevent degradation and contamination.

  • Primary Container: As mentioned, amber borosilicate glass (Type I) is the preferred material.[14]

  • Container Closure: Use caps with an inert liner, such as PTFE, to avoid leaching of materials from the cap into the compound.[4]

  • Secondary Containment: For added protection, especially from light and accidental breakage, vials can be stored in a labeled, sealed, opaque container within the refrigerator or freezer.

Chemical Compatibility Considerations:

Avoid contact with strong oxidizing agents, strong bases, and certain plastics. Halogenated compounds can be incompatible with some polymers, leading to swelling, cracking, or leaching.[15][16][17][18][19][20] It is crucial to perform extractable and leachable studies if non-glass components are considered in the storage or processing of the compound.[5][21][22][23][24]

By adhering to these guidelines, researchers can significantly enhance the storage stability of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline, ensuring the integrity and reliability of their valuable research material.

References

  • Błaszczak-Świątkiewicz, K., Mikiciuk-Olasik, E., & Szymański, P. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Poloniae Pharmaceutica, 69(3), 543-548.
  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Synthesis and Characterization of some Anilines Oxidative Coupling Products. (2011). Tikrit Journal of Pure Science, 16(2).
  • Safety Office. (n.d.).
  • Vas, G., & Fleck, L. (2020). Extractable and Leachable Testing for Pharmaceutical Packaging, Finished Pharmaceutical Products, and Medical Devices: An Analytical Perspective. Spectroscopy Online.
  • Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant. (2015). Environmental Science & Technology, 49(14), 8537–8545.
  • Aniline degradation by electrocatalytic oxidation. (2007). Chemosphere, 67(4), 812-817.
  • Analytical Testing – Extractables and Leachables Testing for Pharmaceutical Products. (2017). American Pharmaceutical Review.
  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. (2022). Molecules, 27(23), 8279.
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Technical Support Center: Overcoming Poor Solubility of Quinoline Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the poor solubility of quinoline derivatives in biological assays. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of solubilizing quinoline derivatives for accurate and reproducible experimental results.

Introduction: The Quinoline Solubility Challenge

Quinoline and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimalarial, and antiviral properties.[1][2][3] However, the planar, aromatic structure of many quinoline derivatives often leads to poor aqueous solubility. This presents a significant hurdle in biological assays, as inefficient solubilization can lead to compound precipitation, inaccurate concentration measurements, and ultimately, misleading experimental data.[4][5] This guide provides a systematic approach to understanding and overcoming these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: Why are my quinoline derivatives precipitating in my aqueous assay buffer?

A1: Precipitation of hydrophobic compounds like many quinoline derivatives in aqueous buffers is a common issue. This typically occurs when the concentration of the compound exceeds its aqueous solubility limit. The direct addition of a concentrated stock solution (often in DMSO) into the aqueous buffer can cause a rapid change in the solvent environment, leading to "shock" precipitation.[6] The compound, which was stable in the organic solvent, is suddenly exposed to a polar aqueous environment where it is less soluble, causing it to crash out of solution.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: While Dimethyl sulfoxide (DMSO) is a powerful solvent for many poorly soluble compounds, it can also exhibit cytotoxicity.[7][8][9] The maximum tolerated concentration of DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium below 0.5% to avoid significant toxic effects on the cells.[10] Some studies have shown that concentrations as low as 1% can reduce cell viability over time.[7] It is always best practice to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used in your assay.

Q3: Can I use other organic solvents besides DMSO?

A3: Yes, other organic solvents can be used, but their compatibility with your specific assay must be validated. Solvents such as ethanol, polyethylene glycol 3350 (PEG3350), and glycerol have been explored for solubilizing hydrophobic compounds for biological assays.[4] PEG3350 and glycerol can sometimes be better at preserving protein stability compared to DMSO.[4] However, like DMSO, these co-solvents can also interfere with the assay or exhibit cytotoxicity, so proper controls are essential.[11]

Q4: How does pH affect the solubility of my quinoline derivative?

A4: The pH of the solution can significantly impact the solubility of quinoline derivatives.[2][3][12] Quinoline itself is a weak base with a pKa of approximately 4.9.[12] At pH values below the pKa, the quinoline nitrogen becomes protonated, leading to a more polar, charged species that is more soluble in aqueous solutions.[12] Conversely, at pH values above the pKa, the quinoline is in its neutral, less polar form, which is less soluble in water. Therefore, adjusting the pH of your buffer (if your assay permits) can be a simple and effective way to improve the solubility of your quinoline derivative.

Troubleshooting Guides

Problem 1: Compound Precipitation Observed Upon Dilution in Aqueous Buffer

start Precipitation Observed step1 Reduce Final Concentration start->step1 Is the final concentration high? step2 Implement Step-wise Dilution step1->step2 Still precipitating? step3 Warm the Assay Buffer step2->step3 Still precipitating? step4 Consider Co-solvents or Solubilizers step3->step4 Still precipitating? end Precipitation Resolved step4->end Successful solubilization

Caption: Troubleshooting workflow for compound precipitation.

  • Reduce the Final Concentration: The most straightforward reason for precipitation is that the compound's concentration is above its solubility limit in the final assay buffer.[6] Try reducing the highest concentration in your dose-response curve.[13]

  • Implement Step-wise Dilution: Avoid "shock" precipitation by performing a serial dilution.[6] Instead of adding the concentrated DMSO stock directly to the full volume of the aqueous buffer, first, create an intermediate dilution in a smaller volume of the buffer. Mix this intermediate dilution well before adding it to the final assay volume.

  • Warm the Assay Buffer: If your assay components are stable at higher temperatures, gently warming the assay buffer to 37°C before adding the compound stock can sometimes prevent precipitation.[6]

  • Consider Co-solvents or Solubilizing Agents: If the above steps are not sufficient, you may need to incorporate a co-solvent or a solubilizing agent into your assay buffer.

Problem 2: Inconsistent or Non-Reproducible Assay Results
  • Cause: Incomplete dissolution of the compound in the stock solution.

    • Solution: Ensure your compound is fully dissolved in the stock solvent. This can be aided by gentle warming or sonication.[14] Store stock solutions appropriately, as freeze-thaw cycles can lead to compound precipitation.[13]

  • Cause: Compound aggregation in the assay well. Some quinoline derivatives can form aggregates, which can lead to non-specific assay interference.[15][16]

    • Solution: Include detergents like Triton X-100 or Tween 20 (at low concentrations, e.g., 0.01%) in your assay buffer to help prevent aggregation.

  • Cause: The compound is binding to plastics.

    • Solution: Use low-binding microplates and pipette tips.

Advanced Solubilization Strategies

When standard methods are insufficient, more advanced formulation strategies can be employed.

Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like quinoline derivatives, increasing their apparent aqueous solubility.[17][18][19]

  • Types: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[20]

  • Application: Cyclodextrins are added to the aqueous assay buffer to complex with the quinoline derivative as it is introduced.

Self-Assembling Peptides (SAPs)

SAPs are short peptides that can self-assemble into structures with hydrophobic cores capable of solubilizing hydrophobic compounds.[14] These can be effective delivery vehicles in cell culture and in vivo models.[14]

Solid Dispersions

For preclinical studies, creating a solid dispersion of the quinoline derivative in a water-soluble polymer can improve its dissolution rate and oral bioavailability.[21] This is a more advanced technique typically used in drug formulation development.

Data Presentation: Solvent and Solubilizer Properties

Solvent/Solubilizer Typical Starting Concentration in Stock Recommended Max Final Concentration in Assay Advantages Potential Issues
DMSO 10-30 mM[4]<0.5%[10]Excellent solubilizing power for many compounds.Cytotoxicity at higher concentrations.[7][8][9] Can interfere with some enzyme assays.
Ethanol Varies<1%Good solubilizing power.Can be cytotoxic and may affect protein stability.
PEG3350 VariesVariesCan preserve protein stability.[4]Higher viscosity. May not be suitable for all automated liquid handlers.
Glycerol VariesVariesCan preserve protein stability.[4]High viscosity. Potential for microbial growth if not sterile.
HP-β-Cyclodextrin N/A (added to aqueous phase)Varies (often in the mM range)Low cytotoxicity. Can significantly increase aqueous solubility.[17][18]Can sometimes interfere with ligand-receptor binding.

Experimental Protocols

Protocol 1: Preparation of a Quinoline Derivative Stock Solution
  • Determine the appropriate solvent: Based on the compound's properties and the requirements of your assay, select a suitable solvent (e.g., DMSO).

  • Weigh the compound: Accurately weigh the desired amount of the quinoline derivative in a sterile microcentrifuge tube.

  • Add the solvent: Add the calculated volume of the solvent to achieve the desired stock concentration (e.g., 10 mM).

  • Ensure complete dissolution: Vortex the solution vigorously. If necessary, use a sonicator water bath to aid dissolution.[14] Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[10][14]

Protocol 2: Step-wise Dilution for a Cell-Based Assay

stock 10 mM Stock in DMSO intermediate Intermediate Dilution (e.g., 200 µM in media) stock->intermediate 1:50 dilution final Final Concentration in Assay Plate (e.g., 10 µM in media) intermediate->final 1:20 dilution

Caption: Workflow for step-wise dilution.

  • Prepare the intermediate dilution: In a sterile tube, add a small volume of your pre-warmed cell culture medium. Then, add the required volume of your concentrated stock solution to the medium (not the other way around). For example, to make a 200 µM intermediate dilution from a 10 mM stock, add 2 µL of the stock to 98 µL of medium.

  • Mix thoroughly: Gently pipette up and down to mix the intermediate dilution.

  • Add to the assay plate: Add the appropriate volume of the intermediate dilution to the wells of your assay plate containing cells and the remaining volume of medium. For example, to achieve a final concentration of 10 µM in a 200 µL final volume, add 10 µL of the 200 µM intermediate dilution.

  • Include controls: Always include a vehicle control with the same final concentration of the solvent (e.g., DMSO) as your test wells.

References

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Technical Support Center: Refining Catalyst Selection for Efficient Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst selection to optimize their synthetic routes. Quinolines are a critical structural motif in a vast array of pharmaceuticals and functional materials, making their efficient synthesis a paramount objective.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols. We move beyond simple procedural lists to explain the underlying chemical principles—the "why" behind the "how"—to empower you to make informed decisions in your experimental design.

Section 1: The Friedländer Annulation - A Workhorse for Quinolines

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, is a cornerstone of quinoline synthesis.[1][2][3] Catalyst selection is the most critical parameter influencing its success, dictating reaction rate, yield, and purity.

Troubleshooting Guide & FAQs: Friedländer Synthesis

Q1: My Friedländer reaction is sluggish, resulting in low yield or no product. What are the primary causes?

A1: Low yields in Friedländer synthesis are a common challenge.[3] Several factors can be at play:

  • Inappropriate Catalyst Choice: The catalyst's nature (acidic or basic) and strength are substrate-dependent. A mismatched catalyst can lead to poor conversion.[2][3]

  • Suboptimal Reaction Temperature: While heating is often necessary, excessive temperatures can cause decomposition of starting materials or the desired product.[2]

  • Poor Substrate Reactivity: Steric hindrance or deactivating electronic effects on either the 2-aminoaryl carbonyl or the methylene-containing reactant can significantly impede the reaction.[2]

  • Competing Side Reactions: The most prevalent side reaction is the self-condensation (aldol condensation) of the ketone reactant, particularly under basic conditions.[2][3]

  • Solvent Effects: The polarity and proticity of the solvent can influence the solubility of reactants and the stability of reaction intermediates.[2]

Q2: How do I select the appropriate catalyst for my specific substrates?

A2: The choice between an acid or base catalyst hinges on the reactivity of your starting materials.[2]

  • Acid Catalysts: Generally effective for a broad range of substrates.[2] They activate the carbonyl group of the 2-aminoaryl ketone, facilitating nucleophilic attack by the enol or enolate of the α-methylene carbonyl compound.

    • Brønsted Acids: Protic acids like p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄) are common choices.[2][4] Trifluoroacetic acid is also an effective catalyst.[2][4]

    • Lewis Acids: These electron-pair acceptors can be highly effective.[4] Metal salts such as zinc chloride (ZnCl₂), and more advanced catalysts like indium(III) triflate (In(OTf)₃), have demonstrated high efficacy.[2][5] Metal-organic frameworks (MOFs) with Lewis acidic sites, such as MIL-53(Al), have also proven to be efficient, recyclable heterogeneous catalysts.[6]

  • Base Catalysts: Often employed for more reactive substrates.[2] Common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide (KOtBu).[2] Base catalysis proceeds by generating an enolate from the α-methylene carbonyl compound, which then attacks the 2-aminoaryl carbonyl.

Q3: My reaction is producing a significant amount of aldol self-condensation byproduct. How can I suppress this?

A3: Aldol self-condensation is a frequent issue, especially with base catalysis.[2] To mitigate this:

  • Switch to an Acid Catalyst: Acidic conditions generally favor the desired Friedländer annulation over ketone self-condensation.

  • Slow Addition of the Ketone: Adding the α-methylene carbonyl compound slowly to the reaction mixture containing the 2-aminoaryl ketone and catalyst can help to maintain a low concentration of the ketone, thus disfavoring the bimolecular self-condensation reaction.

  • Use a Heterogeneous Catalyst: Solid acid catalysts can provide a high local concentration of acid sites, promoting the desired reaction on the catalyst surface while potentially minimizing side reactions in the bulk solution.

Q4: I'm using a heterogeneous catalyst, but its activity is decreasing upon reuse. What could be the cause and how can I regenerate it?

A4: Catalyst deactivation in heterogeneous systems can occur through several mechanisms:

  • Leaching of Active Species: The active catalytic species may slowly dissolve into the reaction medium.

  • Fouling: Adsorption of reactants, products, or byproducts onto the catalyst surface can block active sites.

  • Poisoning: Certain functional groups or impurities in the starting materials can irreversibly bind to and deactivate the catalytic sites.

Regeneration Protocol: The regeneration method depends on the nature of the catalyst and the deactivation mechanism. A common approach for solid acid catalysts is:

  • Filter the catalyst from the reaction mixture.

  • Wash thoroughly with a solvent like ethanol to remove adsorbed organic species.[7]

  • Dry the catalyst in an oven at a moderate temperature (e.g., 80-120 °C) to remove residual solvent.

  • For more robust deactivation, calcination at higher temperatures may be required, but this should be done with caution to avoid damaging the catalyst structure.

Catalyst Selection Workflow for Friedländer Synthesis

G start Start: Select Substrates (2-Aminoaryl Ketone + α-Methylene Carbonyl) reactivity Assess Substrate Reactivity start->reactivity acid_cat Choose Acid Catalyst reactivity->acid_cat Standard/Low Reactivity base_cat Choose Base Catalyst reactivity->base_cat High Reactivity lewis_vs_bronsted Lewis or Brønsted Acid? acid_cat->lewis_vs_bronsted homogeneous Homogeneous Catalyst (KOH, KOtBu) base_cat->homogeneous bronsted Brønsted Acid (p-TsOH, H₂SO₄) lewis_vs_bronsted->bronsted General Purpose lewis Lewis Acid (ZnCl₂, In(OTf)₃, MOFs) lewis_vs_bronsted->lewis High Selectivity Needed optimize Optimize: Temperature, Solvent, Catalyst Loading bronsted->optimize lewis->optimize homogeneous->optimize heterogeneous Consider Heterogeneous Catalyst (e.g., Nanocatalysts, MOFs) for recyclability troubleshoot Troubleshoot: Low Yield / Side Reactions optimize->heterogeneous optimize->troubleshoot

Caption: Decision workflow for catalyst selection in Friedländer synthesis.

Section 2: Advances in Catalysis - Nanocatalysts and Sustainable Methods

The field of quinoline synthesis is continually evolving, with a strong emphasis on developing more sustainable and efficient catalytic systems. Nanocatalysts have emerged as a highly promising class of materials due to their high surface-area-to-volume ratio, which provides a greater number of active sites.[8]

FAQs: Modern Catalytic Systems

Q5: What are the main advantages of using nanocatalysts over traditional homogeneous or heterogeneous catalysts?

A5: Nanocatalysts offer several key benefits:[7]

  • High Activity: Their large surface area often translates to higher catalytic activity and faster reaction rates.

  • Mild Reaction Conditions: Many nanocatalyzed reactions can proceed under milder conditions (lower temperatures, less harsh reagents), improving the energy efficiency and safety of the process.[7]

  • High Yields and Selectivity: They can provide excellent yields and selectivity for the desired quinoline products.[7]

  • Recyclability: Like other heterogeneous catalysts, nanocatalysts can often be recovered and reused for multiple reaction cycles, which is both cost-effective and environmentally friendly.[7] Magnetic nanocatalysts, for instance, can be easily separated from the reaction mixture using an external magnet.[8]

Q6: What types of nanocatalysts are commonly used for quinoline synthesis?

A6: A variety of metal and metal oxide nanoparticles have been successfully employed:

  • Iron-Based Nanoparticles: Magnetic iron oxide nanoparticles (e.g., Fe₃O₄) are popular due to their low toxicity, abundance, and ease of separation.[8] They can be functionalized, for example, with sulfonic acid groups (Fe₃O₄@SiO₂–SO₃H), to create robust solid acid catalysts.[7]

  • Copper-Based Nanoparticles: Copper and copper oxide (CuO) nanoparticles are also effective catalysts, valued for their unique electronic and catalytic properties.[7][8]

  • Zirconium and Ruthenium-Based Nanocatalysts: Zirconia (ZrO₂) based nanoparticles are noted for their thermal and chemical stability, making them robust catalysts for reactions like the Friedländer annulation.[7]

Q7: Are there effective metal-free catalysts for quinoline synthesis?

A7: Yes, the development of metal-free catalytic systems is a significant area of research aimed at improving the sustainability of quinoline synthesis.[9]

  • Brønsted Acidic Ionic Liquids: These can act as both the solvent and the catalyst, offering high efficiency and the potential for recycling.[9]

  • Organocatalysts: Iodine has been shown to be a highly efficient catalyst for Friedländer annulation.[4]

  • Functionalized Carbon Materials: Materials like Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄) have been developed as effective and recyclable metal-free heterogeneous catalysts.[10]

Comparative Performance of Selected Catalysts in Friedländer Synthesis
Catalyst SystemTypical ConditionsYield Range (%)Key AdvantagesReference
p-TsOH Solvent-free, 80-120°C85-95Inexpensive, readily available[4]
In(OTf)₃ Mild conditionsHighHigh selectivity[5]
Fe₃O₄@SiO₂–SO₃H NPs Ethanol, ultrasonic irradiation85-96Recyclable, fast reaction times[7]
CuO Nanoparticles Acetonitrile, 40°C80-94Mild conditions, reusable[8]
g-C₃N₄-(CH₂)₃-SO₃H Solvent-free, 100°C~97Metal-free, heterogeneous, high yield[10]

Section 3: The Skraup & Combes Syntheses - Classic Routes and Catalytic Considerations

While the Friedländer synthesis is versatile, the Skraup and Combes syntheses remain important methods, particularly for accessing specific substitution patterns.

Troubleshooting Guide & FAQs: Skraup and Combes Syntheses

Q8: The Skraup synthesis is notoriously exothermic and can be hazardous. Are there catalytic modifications to improve safety and control?

A8: The classic Skraup synthesis (aniline, glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene) is indeed highly exothermic. While modern process safety measures are paramount, catalytic improvements have focused on milder conditions.

  • Use of Lewis Acids: Boric acid has been used to moderate the reaction, leading to smoother processes, although potentially with slightly lower yields than traditional methods.[11]

  • Heterogeneous Catalysts: The use of solid acid catalysts like niobium phosphate has been explored for continuous flow Skraup synthesis, allowing for better temperature control and improved safety at scale.[12]

Q9: My Combes synthesis (condensation of anilines with β-diketones) is giving low yields. What is the role of the acid catalyst and how can I optimize it?

A9: The Combes synthesis typically requires a strong acid catalyst (like sulfuric acid) to facilitate both the initial condensation to form a β-amino-enone and the subsequent cyclization and dehydration.

  • Catalyst Strength: The acidity must be sufficient to promote the intramolecular electrophilic attack on the aniline ring. If the reaction is stalling, a stronger acid or a higher catalyst loading might be necessary.

  • Dehydration Efficiency: The final step is dehydration to form the aromatic quinoline ring. Inefficient water removal can lead to reversible reactions and lower yields. Using a dehydrating agent or conducting the reaction at a temperature sufficient to remove water can be beneficial.

General Catalyst Troubleshooting Logic

G start Experiment Fails (Low Yield, Byproducts, No Reaction) check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents catalyst_issue Is the Catalyst the Issue? check_reagents->catalyst_issue wrong_type Incorrect Catalyst Type? (Acid vs. Base, Lewis vs. Brønsted) catalyst_issue->wrong_type Yes wrong_activity Incorrect Catalyst Activity? (Too Weak / Too Strong) catalyst_issue->wrong_activity Yes deactivated Has the Catalyst Deactivated? catalyst_issue->deactivated Yes re_optimize Re-optimize Reaction Conditions (Temp, Solvent, Time) catalyst_issue->re_optimize No change_type Select Alternative Catalyst Type wrong_type->change_type change_loading Adjust Catalyst Loading or Change Catalyst wrong_activity->change_loading regenerate Regenerate or Replace Catalyst deactivated->regenerate change_type->re_optimize change_loading->re_optimize regenerate->re_optimize

Caption: A logical flowchart for troubleshooting catalyst-related issues.

Section 4: Experimental Protocols

Protocol 4.1: General Procedure for Friedländer Synthesis using a Heterogeneous Nanocatalyst (Fe₃O₄@SiO₂–SO₃H)

This protocol is adapted from methodologies described for sulfonic acid-functionalized magnetic nanoparticles.[7]

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • α-Methylene carbonyl compound (1.2 mmol)

  • Fe₃O₄@SiO₂–SO₃H nanocatalyst (e.g., 10 mg)[7]

  • Ethanol (5 mL)

  • Reaction vessel suitable for ultrasonic irradiation or conventional heating with magnetic stirring.

Procedure:

  • To the reaction vessel, add the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), the Fe₃O₄@SiO₂–SO₃H nanocatalyst (10 mg), and ethanol (5 mL).

  • If using sonication, place the vessel in an ultrasonic bath and irradiate at a specified power and temperature (e.g., 60-80°C) for the optimized time (typically 5-30 minutes).[7] Alternatively, heat the mixture with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Place a strong magnet against the side of the vessel to immobilize the magnetic nanocatalyst.

  • Carefully decant the supernatant solution.

  • Wash the catalyst with ethanol (2 x 5 mL), collecting the washings with the supernatant.

  • The collected catalyst can be dried and reused.

  • Combine the supernatant and washings. Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired quinoline derivative.

References
  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. [Link]

  • Bobbili, K. et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. [Link]

  • Wang, Z. et al. (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Mechanochemistry. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of quinolines. [Link]

  • Organic Syntheses Procedure. The 12-l. flask is then connected with the steam-distillation apparatus shown in. [Link]

  • Bobbili, K. et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. [Link]

  • Gopalakrishnan, M. et al. (2014). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. [Link]

  • Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]

  • Ramachandran, R. et al. (2023). Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Yadav, P. et al. (2024). Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. Scientific Reports. [Link]

  • Wang, Z. et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules. [Link]

  • Kinzhalov, M. A. et al. (2015). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. [Link]

  • Wang, B. et al. (2026). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters. [Link]

  • Sharma, A. et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Polycyclic Aromatic Compounds. [Link]

  • Wikipedia. (2023). Friedländer synthesis. [Link]

  • Kumar, A. et al. (2023). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Current Organic Synthesis. [Link]

  • LibreTexts. (2021). 3.2: Brønsted and Lewis Acids and Bases. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Managing Thermal Decomposition in High-Temperature Quinoline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for high-temperature quinoline reactions. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing thermal decomposition, a critical challenge in the synthesis of quinoline-based scaffolds. This guide offers in-depth troubleshooting, answers to frequently asked questions, and detailed protocols to enhance reaction efficiency and product purity.

Frequently Asked questions (FAQs)

Q1: What are the primary drivers of thermal decomposition in high-temperature quinoline syntheses like the Skraup or Doebner-von Miller reactions?

A1: Thermal decomposition in these reactions is primarily driven by the harsh reaction conditions, which include high temperatures and strong acidic catalysts.[1] These conditions promote undesired side reactions, most notably the polymerization of highly reactive intermediates. For instance, in the Skraup synthesis, the in situ formation of acrolein from the dehydration of glycerol is a key step.[2] This α,β-unsaturated aldehyde is highly susceptible to acid-catalyzed polymerization, leading to the formation of intractable tars and reducing the yield of the desired quinoline product.[1]

Q2: I am observing a significant amount of dark, tar-like material in my Skraup reaction. What is this substance and how can I minimize its formation?

A2: The tar is a complex mixture of high-molecular-weight polymers formed from the self-condensation of reactive intermediates like acrolein under the strongly acidic and exothermic conditions of the Skraup reaction.[1][3] To minimize tar formation, several strategies can be employed:

  • Use of a Moderator: The addition of a moderator, such as ferrous sulfate (FeSO₄) or boric acid, can help to control the notoriously violent exothermic nature of the reaction, leading to a smoother and more controlled process with reduced charring.[2][4][5]

  • Controlled Reagent Addition: The slow and controlled addition of sulfuric acid to the reaction mixture is crucial to prevent localized overheating, which can accelerate polymerization.[1]

  • Efficient Stirring: Vigorous and efficient stirring ensures uniform heat distribution throughout the reaction mixture, preventing the formation of "hot spots" that promote tar formation.[1]

Q3: My Doebner-von Miller reaction is plagued by low yields and the formation of a gummy, resinous byproduct. What is the cause and what are the solutions?

A3: Similar to the Skraup synthesis, the primary cause of low yields and resinous byproducts in the Doebner-von Miller reaction is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone reactant.[1][6][7] To mitigate this, consider the following approaches:

  • In Situ Generation of the Carbonyl Compound: Preparing the α,β-unsaturated carbonyl compound in situ via an aldol condensation (the Beyer method) can maintain a low concentration of this reactive species, thereby suppressing polymerization.[6]

  • Two-Phase Reaction System: Employing a two-phase system, where the carbonyl compound is sequestered in an organic phase, can significantly reduce its polymerization in the aqueous acidic phase and improve the yield of the quinoline product.[7]

  • Slow Reagent Addition: A slow and controlled addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline helps to manage the reaction exotherm and minimize polymerization.[7]

Q4: How does the choice of solvent impact thermal decomposition in high-temperature quinoline syntheses?

A4: The choice of solvent is critical, particularly in reactions requiring high temperatures for cyclization, such as the Conrad-Limpach synthesis. High-boiling point, inert solvents are often necessary to reach the required reaction temperatures, which can be around 250°C.[8] The use of solvents like mineral oil has been shown to significantly increase yields compared to solvent-free conditions.[8] A general trend of increasing yield with higher solvent boiling points has been observed.[9] High-boiling point solvents can help to ensure uniform heating and prevent localized overheating, which can lead to decomposition.

Q5: What is the effect of substituents on the aniline ring on the thermal stability and outcome of high-temperature quinoline syntheses?

A5: Substituents on the aniline ring can significantly influence the course of the reaction. Electron-donating groups can increase the nucleophilicity of the aniline, potentially accelerating the desired reaction but also possibly increasing the propensity for side reactions if not properly controlled. Conversely, strongly electron-withdrawing groups decrease the electron density on the ring and the nitrogen atom, making the molecule less susceptible to electrophilic attack and potentially requiring more forcing conditions.[10] For meta-substituted anilines, the regiochemical outcome of the cyclization can be unpredictable.[11]

Troubleshooting Guides

Issue: Runaway Reaction and Excessive Tar Formation in Skraup Synthesis

Symptoms: The reaction becomes extremely vigorous and difficult to control, leading to a dark, tarry reaction mixture and a low yield of the desired quinoline product.

Root Cause Analysis: The Skraup reaction is highly exothermic due to the dehydration of glycerol to acrolein and the subsequent condensation and cyclization steps.[2] Localized overheating accelerates the polymerization of the reactive acrolein intermediate, leading to excessive tar formation.[1]

Corrective Actions:

ParameterRecommended ActionRationaleCitation(s)
Moderator Add ferrous sulfate (FeSO₄) or boric acid to the reaction mixture before heating.These moderators help to control the exotherm, resulting in a less violent and more controlled reaction.[2][4][5]
Temperature Control Add the concentrated sulfuric acid slowly and in portions, with efficient cooling.Prevents a rapid and uncontrolled increase in temperature.[1]
Mixing Ensure vigorous and efficient mechanical stirring throughout the reaction.Promotes even heat distribution and prevents the formation of localized hot spots.[1]
Purification After basification, utilize steam distillation for the workup.This technique effectively separates the volatile quinoline product from the non-volatile tarry byproducts.[1][3]
Issue: Low Yield and Polymer Formation in Doebner-von Miller Synthesis

Symptoms: The reaction yields a small amount of the desired quinoline product, with the major component being a gummy, polymeric material that complicates purification.

Root Cause Analysis: The α,β-unsaturated carbonyl compound used in the Doebner-von Miller reaction is prone to acid-catalyzed self-condensation and polymerization, which competes with the desired quinoline formation.[1][7]

Corrective Actions:

ParameterRecommended ActionRationaleCitation(s)
Reaction Medium Employ a two-phase system (e.g., water/toluene) with an acid catalyst.Sequesters the α,β-unsaturated carbonyl in the organic phase, reducing its concentration in the acidic aqueous phase where polymerization is most rapid.[7]
Reagent Addition Add the α,β-unsaturated carbonyl compound slowly to the reaction mixture.Maintains a low concentration of the reactive carbonyl species, favoring the reaction with the aniline over self-polymerization.[7]
In Situ Generation Generate the α,β-unsaturated carbonyl in situ from an aldol condensation (Beyer method).This approach also ensures a low steady-state concentration of the reactive intermediate, minimizing polymerization.[6]
Catalyst Optimization Experiment with milder Lewis acids (e.g., ZnCl₂) or solid-supported acids.Strong Brønsted acids can aggressively promote polymerization; a milder catalyst may provide a better balance between the desired reaction and side reactions.[6][11]

In-Depth Technical Explanations

The Mechanism of Polymerization in Acid-Catalyzed Quinoline Syntheses

The formation of tar and resinous byproducts in reactions like the Skraup and Doebner-von Miller syntheses is a direct consequence of the acid-catalyzed polymerization of the α,β-unsaturated carbonyl intermediates. The mechanism involves the protonation of the carbonyl oxygen, which activates the molecule for nucleophilic attack. This can lead to a cascade of Michael-type additions and aldol condensations between molecules of the unsaturated carbonyl compound, resulting in the formation of long-chain polymers.

cluster_0 Initiation cluster_1 Propagation Acrolein Acrolein (Reactive Intermediate) Protonated_Acrolein Protonated Acrolein (Activated Intermediate) Acrolein->Protonated_Acrolein H+ Dimer Dimeric Adduct Protonated_Acrolein->Dimer Acrolein Trimer Trimeric Adduct Dimer->Trimer Acrolein Polymer Polymeric Tar Trimer->Polymer ...

Caption: Acid-catalyzed polymerization of acrolein.

Analytical Strategies for Monitoring Decomposition

Effective management of thermal decomposition requires robust analytical methods to monitor reaction progress and impurity formation.

3.2.1. In-Situ Reaction Monitoring

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for real-time monitoring of chemical reactions.[12] By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, you can track the disappearance of reactants and the appearance of products and intermediates without the need for sampling.[13] This allows for precise determination of reaction endpoints and early detection of deviations that may lead to increased byproduct formation.

Experimental Protocol: In-Situ FTIR Monitoring of a Quinoline Synthesis

  • Setup: Equip the reaction vessel with an in-situ FTIR-ATR probe.

  • Background Spectrum: Collect a background spectrum of the solvent and any reagents present before initiating the reaction.

  • Reaction Initiation: Start the reaction (e.g., by heating or adding a catalyst).

  • Data Acquisition: Continuously collect FTIR spectra at regular intervals throughout the reaction.

  • Data Analysis: Monitor the change in absorbance of characteristic peaks for reactants (e.g., C=O stretch of the carbonyl compound) and the product (e.g., aromatic C=C stretching vibrations of the quinoline ring).

3.2.2. Impurity Profiling by Chromatography

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for the quantitative analysis of reaction mixtures and the identification of impurities.[14][15][16][17]

Experimental Protocol: HPLC-UV Analysis of a Quinoline Reaction Mixture

  • Sample Preparation: Withdraw a small aliquot from the reaction mixture, quench the reaction (e.g., by cooling and dilution), and prepare a solution in a suitable solvent (e.g., acetonitrile/water).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[14]

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV-Vis detector set to a wavelength where the quinoline product has strong absorbance (e.g., 340 nm).[14]

  • Analysis: Inject the sample and integrate the peaks to determine the relative amounts of starting materials, product, and byproducts.

Visualization of Key Concepts

Logical Flow for Troubleshooting High-Temperature Quinoline Reactions

Start High-Temperature Quinoline Reaction Problem Low Yield or Excessive Tar Formation? Start->Problem Exotherm Is the reaction highly exothermic? Problem->Exotherm Yes Polymerization Is polymerization of an intermediate suspected? Problem->Polymerization No Moderator Add Moderator (e.g., FeSO₄) Exotherm->Moderator SlowAddition Slow Reagent Addition Moderator->SlowAddition Stirring Improve Stirring SlowAddition->Stirring Stirring->Polymerization InSitu Generate Intermediate In Situ Polymerization->InSitu Yes Solvent Is the reaction temperature optimal? Polymerization->Solvent No TwoPhase Use a Two-Phase System InSitu->TwoPhase TwoPhase->Solvent HighBoilingSolvent Use a High-Boiling Point Solvent Solvent->HighBoilingSolvent Yes End Optimized Reaction Solvent->End No HighBoilingSolvent->End

Caption: Troubleshooting workflow for quinoline synthesis.

References

  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series. [Link]

  • Skraup reaction. (2023). In Wikipedia. [Link]

  • Doebner–Miller reaction. (2023). In Wikipedia. [Link]

  • Preparation and Properties of Quinoline. (n.d.). [Link]

  • (n.d.). Retrieved January 23, 2026, from [Link]

  • Shao, W., Chen, S., & He, S. (2017). Competition for electrons between pyridine and quinoline during their simultaneous biodegradation. Environmental Science and Pollution Research, 24(26), 21256–21263. [Link]

  • Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. (2013). International Journal of Pharmaceutical and Phytopharmacological Research, 3(2), 108-111.
  • Klasinc, L., Novak, I., & Sabljić, A. (2002). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry, 67(18), 6429–6432. [Link]

  • Making quinoline - the Skraup synthesis. (2024, August 24). YouTube. [Link]

  • Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). National Institutes of Health. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024, March 17). Chemistry LibreTexts. [Link]

  • A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. (n.d.). MDPI. [Link]

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022, June 20). Novelty Journals. [Link]

  • high boiling point solvents. (2011, December 2). ResearchGate. [Link]

  • Substitution reactions in the acenaphthene analog of quino[7,8-h]quinoline and an unusual synthesis of the corresponding acenaphthylenes by tele-elimination. (n.d.). National Institutes of Health. [Link]

  • Preparation and Properties of Quinoline. (n.d.). [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). RSC Publishing. [Link]

  • The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Ghugare, P. S., & Kumar, S. (2022). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Pharmaceutical and Life Sciences, 11(12), 1-10.
  • Thermodynamic and kinetic reaction control. (n.d.). In Wikipedia. [Link]

  • In-Situ Monitoring of Chemical Reactions. (n.d.). Mettler Toledo. [Link]

  • Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. (2015, October 6). National Institutes of Health. [Link]

  • 08 Kinetic Vs Thermodynamic Control. (n.d.). Scribd. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (n.d.). [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]

  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. (2023, September 11). National Institutes of Health. [Link]

  • (n.d.). Retrieved January 23, 2026, from [Link]

  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. (2022, May 18). ACS Omega. [Link]

  • Thermodynamic versus kinetic reaction control. (n.d.). chemeurope.com. [Link]

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Validation & Comparative

comparing the efficacy of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline with chloroquine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Antimalarial Efficacy of Novel Quinolines and Chloroquine

This guide provides a comprehensive framework for evaluating the efficacy of novel quinoline-based antimalarial candidates, using 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline as a representative investigational compound, against the established benchmark, chloroquine. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antimalarial therapeutics.

Introduction: The Enduring Legacy and Looming Challenge of Quinolines in Malaria

The quinoline chemical scaffold is central to the history of antimalarial chemotherapy. For decades, 4-aminoquinolines like chloroquine were the cornerstone of malaria treatment and prophylaxis, lauded for their efficacy, safety, and affordability.[1] Chloroquine acts within the parasite's acidic digestive vacuole, where it interferes with the detoxification of heme—a byproduct of hemoglobin digestion—leading to a buildup of toxic heme and parasite death.[2][3][4]

However, the widespread emergence of chloroquine-resistant (CQR) strains of Plasmodium falciparum, the deadliest malaria parasite, has severely compromised its clinical utility.[5] This resistance is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, which expels the drug from its site of action.[6][7] Consequently, the scientific community is compelled to explore novel quinoline derivatives that can either circumvent these resistance mechanisms or engage entirely new targets.

This guide uses 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline as an exemplar of a new chemical entity (NCE). While direct comparative data for this specific molecule is not established in public literature, its structure presents features—a chlorinated quinoline ring and a modified side chain—that merit investigation. We will therefore compare the known attributes of chloroquine with the standard experimental framework required to rigorously assess the potential of such a novel compound.

Section 1: The Benchmark - Chloroquine

Chloroquine is a weak base that accumulates in the acidic food vacuole of the parasite.[8] Its primary mechanism involves inhibiting the polymerization of free heme into non-toxic hemozoin, causing oxidative damage to the parasite.[5][8]

Mechanism of Action and Resistance

The established mechanism of chloroquine's action and the primary pathway for resistance are depicted below. Chloroquine's efficacy is contingent on its ability to remain concentrated in the digestive vacuole. The mutated PfCRT transporter effectively pumps the drug out, allowing heme polymerization to proceed and the parasite to survive.[6][9]

cluster_RBC Infected Red Blood Cell cluster_Parasite Plasmodium Parasite cluster_DV Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Heme_Polymerase Heme Polymerase Heme->Heme_Polymerase Toxicity Parasite Death Heme->Toxicity Accumulation Leads to Hemozoin Hemozoin (Non-toxic Crystal) Heme_Polymerase->Hemozoin Detoxification PfCRT PfCRT Transporter (Mutated in CQR) CQ_in Chloroquine (CQ) PfCRT->CQ_in CQ_vacuole Accumulated CQ CQ_in->CQ_vacuole Enters Vacuole CQ_vacuole->Heme_Polymerase INHIBITS CQ_vacuole->PfCRT Efflux

Caption: Chloroquine's mechanism of action and resistance.

Section 2: The Challenger - A Framework for Evaluating Novel Quinolines

For an NCE like 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline, a systematic evaluation is required. Its structural differences from chloroquine—notably the saturated heterocyclic ring and dimethyl substitution—could fundamentally alter its physicochemical properties, target engagement, and susceptibility to resistance mechanisms. The primary goal is to determine if these changes confer potent activity, particularly against chloroquine-resistant parasite strains.

Section 3: Experimental Protocols for Efficacy Comparison

To objectively compare a novel compound to chloroquine, a tiered approach involving standardized in vitro and in vivo assays is essential. This ensures that data is reproducible and directly comparable to historical benchmarks.

In Vitro Efficacy Assessment: The SYBR Green I-Based Fluorescence Assay

Causality and Rationale: The first step is to determine the compound's intrinsic potency against the parasite. This is achieved by calculating the 50% inhibitory concentration (IC50), the drug concentration required to inhibit 50% of parasite growth in vitro. The SYBR Green I assay is a widely adopted method that is sensitive, cost-effective, and avoids the use of radioisotopes.[10] It works by measuring the proliferation of parasites through the binding of SYBR Green I dye to parasitic DNA. We must test against both a chloroquine-sensitive (e.g., 3D7, NF54) and a chloroquine-resistant (e.g., Dd2, K1, W2) strain of P. falciparum to establish a Resistance Index (RI = IC50 resistant strain / IC50 sensitive strain). A low RI suggests the compound may overcome existing resistance mechanisms.

Detailed Protocol:

  • Parasite Culture Maintenance:

    • Maintain asynchronous P. falciparum cultures (e.g., 3D7 and Dd2 strains) in human O+ erythrocytes at 4% hematocrit in RPMI-1640 medium supplemented with 10% human serum or Albumax II, 25 mM HEPES, and 25 mM NaHCO3.

    • Incubate cultures at 37°C in a gassed incubator (5% CO2, 5% O2, 90% N2).

    • Monitor parasitemia daily via Giemsa-stained thin blood smears and maintain between 1-5% parasitemia.

  • Drug Plate Preparation:

    • Dissolve the test compound and chloroquine (as a control) in DMSO to create 10 mM stock solutions.

    • In a 96-well microtiter plate, perform a 2-fold serial dilution of the compounds in culture medium to achieve final concentrations ranging from (for example) 1000 nM to 0.5 nM.

    • Include wells with parasite culture but no drug (positive control for growth) and wells with uninfected erythrocytes (negative control).

  • Assay Execution:

    • Adjust the parasitemia of the cultures to 0.5-1% rings with 2% hematocrit.

    • Add 180 µL of the parasite culture to each well of the drug-dosed plate (final volume 200 µL).

    • Incubate the plate for 72 hours under the conditions described in step 1.

  • Quantification of Parasite Growth:

    • Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye.

    • After 72 hours, carefully remove 100 µL of the supernatant from each well.

    • Add 100 µL of the SYBR Green lysis buffer to each well. Mix and incubate in the dark for 1 hour at room temperature.

    • Measure the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence from uninfected red blood cells.

    • Normalize the data to the drug-free control wells (100% growth).

    • Plot the percentage of parasite growth inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

start Start culture Maintain P. falciparum (Sensitive & Resistant Strains) start->culture plate_prep Prepare 96-Well Plate with Serial Drug Dilutions culture->plate_prep seeding Seed Plate with Parasitized Erythrocytes plate_prep->seeding incubation Incubate for 72 hours (37°C, Gas Mixture) seeding->incubation lysis Add SYBR Green Lysis Buffer incubation->lysis read Read Fluorescence (Ex:485nm, Em:530nm) lysis->read analysis Calculate IC50 Values (Dose-Response Curve) read->analysis end End analysis->end

Caption: Workflow for the in vitro SYBR Green I antimalarial assay.

Data Presentation:

CompoundIC50 (nM) vs. 3D7 (CQ-S)IC50 (nM) vs. Dd2 (CQ-R)Resistance Index (RI)
Chloroquine e.g., 15 ± 3e.g., 250 ± 25e.g., 16.7
6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline Experimental ValueExperimental ValueCalculated Value
In Vivo Efficacy Assessment: The 4-Day Suppressive Test (Thompson Test)

Causality and Rationale: A potent compound in vitro does not guarantee efficacy in vivo. The host's metabolism, drug distribution, and bioavailability (pharmacokinetics) can profoundly impact performance. The 4-day suppressive test is the standard primary in vivo screen to assess a compound's ability to suppress an established blood-stage infection in a murine model. Plasmodium berghei is commonly used as it reliably infects mice and produces a high level of parasitemia.[11] This test provides a clear measure of efficacy as a percentage reduction in parasitemia compared to an untreated control group.

Detailed Protocol:

  • Animal and Parasite Handling:

    • Use Swiss albino or BALB/c mice (6-8 weeks old, 20-25g). House them in accordance with institutional animal care guidelines.

    • Maintain a donor mouse infected with P. berghei (ANKA strain).

    • Prepare the inoculum by diluting blood from the donor mouse in a suitable buffer (e.g., Alsever's solution) to a concentration of 1x10^7 parasitized erythrocytes per 0.2 mL.

  • Infection and Grouping:

    • Randomly divide mice into groups (n=5 per group): a vehicle control group (e.g., 7% Tween 80, 3% ethanol), a positive control group (chloroquine, e.g., 20 mg/kg/day), and test groups for the novel compound at various doses (e.g., 25, 50, 100 mg/kg/day).

    • On Day 0, infect all mice intraperitoneally with 0.2 mL of the prepared inoculum (1x10^7 infected cells).

  • Drug Administration:

    • Two to four hours post-infection (Day 0), administer the first dose of the respective compounds/vehicle to each group via oral gavage or intraperitoneal injection.

    • Continue daily administration for four consecutive days (Day 0, 1, 2, and 3).

  • Monitoring Parasitemia:

    • On Day 4, prepare thin blood smears from the tail blood of each mouse.

    • Fix the smears with methanol and stain with 10% Giemsa solution.

    • Determine the percentage of parasitemia by counting the number of parasitized red blood cells out of at least 1000 total red blood cells under a microscope.

  • Data Analysis:

    • Calculate the average parasitemia for each group.

    • Determine the percent suppression of parasitemia for each treated group using the formula: % Suppression = [ (A - B) / A ] * 100 Where A is the average parasitemia in the vehicle control group and B is the average parasitemia in the treated group.

    • The effective dose that suppresses parasitemia by 50% (ED50) and 90% (ED90) can be determined by plotting percent suppression against drug dose.

start Start grouping Group Mice (n=5) (Vehicle, CQ, Test Cmpd) start->grouping infection Day 0: Infect all mice with P. berghei (1x10^7 cells) grouping->infection dosing Days 0, 1, 2, 3: Administer Daily Dose of Compound/Vehicle infection->dosing smear Day 4: Prepare Giemsa-Stained Blood Smears dosing->smear counting Microscopy: Determine % Parasitemia smear->counting analysis Calculate % Suppression vs. Vehicle Control counting->analysis end End analysis->end

Caption: Workflow for the in vivo 4-Day Suppressive Test.

Data Presentation:

Treatment Group (Dose)Mean Parasitemia (%) on Day 4 (± SD)Percent Suppression (%)
Vehicle Control e.g., 35.2 ± 5.10
Chloroquine (20 mg/kg) e.g., 1.5 ± 0.8e.g., 95.7
Test Compound (50 mg/kg) Experimental ValueCalculated Value
Test Compound (100 mg/kg) Experimental ValueCalculated Value

Conclusion and Future Directions

This guide outlines a rigorous, two-tiered experimental framework for comparing the efficacy of a novel quinoline compound, such as 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline, against the benchmark antimalarial, chloroquine. The foundational in vitro assays against both sensitive and resistant P. falciparum strains provide critical data on intrinsic potency and the potential to overcome resistance. A successful outcome—ideally low nanomolar potency and a Resistance Index near 1—justifies progression to the in vivo 4-day suppressive test.

Strong suppression of parasitemia in the murine model would establish the compound as a viable lead. Subsequent steps in the drug development pipeline would include advanced in vivo models (such as humanized mice for P. falciparum studies), pharmacokinetic/pharmacodynamic (PK/PD) profiling, mechanism of action deconvolution studies, and comprehensive toxicological evaluation.[12][13] Through this systematic and validated approach, the potential of new chemical entities to contribute to the next generation of antimalarial therapies can be thoroughly and objectively assessed.

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A Researcher's Guide to In Vitro Cytotoxicity Assays for Novel Quinoline Compounds Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological drug discovery, quinoline derivatives have emerged as a privileged scaffold, demonstrating a broad spectrum of anticancer activities.[1][2] The journey from a promising novel compound to a potential therapeutic agent is paved with rigorous preclinical evaluation, a critical component of which is the assessment of its cytotoxic effects against cancer cell lines. This guide provides an in-depth comparison of three widely adopted in vitro cytotoxicity assays—MTT, SRB, and LDH—offering field-proven insights and detailed protocols to empower researchers in generating robust and reliable data for their novel quinoline compounds.

The Rationale Behind Assay Selection: More Than Just a Color Change

Choosing the appropriate cytotoxicity assay is not a mere matter of convenience; it is a crucial decision that can significantly impact the interpretation of a compound's efficacy. The underlying mechanism of each assay determines what it truly measures: metabolic activity, cell membrane integrity, or total protein content. For heterocyclic compounds like quinolines, understanding these nuances is paramount to avoid potential artifacts and ensure the scientific integrity of the findings.[3]

MTT Assay: A Workhorse for Assessing Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that has long been a staple in cytotoxicity screening.[4] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells, resulting in the formation of insoluble purple formazan crystals.[4] The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.

Causality in Experimental Choices: The MTT assay is often a primary choice due to its high sensitivity and established protocols. It provides a good initial indication of a compound's ability to interfere with cellular metabolism, a common mechanism of action for many anticancer drugs. However, it is crucial to recognize that a decrease in MTT reduction does not always equate to cell death; it may reflect a cytostatic effect or mitochondrial dysfunction.

SRB Assay: A Reliable Measure of Cell Density

The Sulforhodamine B (SRB) assay is another colorimetric method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[5] The amount of bound dye is proportional to the total protein mass, which serves as a proxy for cell number.

Expertise in Application: The SRB assay is particularly advantageous when dealing with compounds that may interfere with mitochondrial function, a known characteristic of some quinoline derivatives. Since it measures total protein content, it is less susceptible to metabolic fluctuations that might confound the results of an MTT assay. Furthermore, the fixation step in the SRB protocol can be beneficial for long-term storage of plates before analysis.

LDH Assay: A Direct Indicator of Cell Membrane Damage

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[6] LDH is a stable enzyme, and its presence in the supernatant is a hallmark of compromised cell membrane integrity, a direct indicator of cytolysis.[6]

Trustworthiness Through Direct Measurement: The LDH assay offers a more direct measure of cell death compared to metabolic assays. This is particularly valuable when investigating compounds that are expected to induce necrosis or late-stage apoptosis. However, it is important to note that LDH leakage may not be prominent in early apoptosis, where the cell membrane remains intact.

Comparative Analysis of Cytotoxicity Assays

Assay Principle Advantages Limitations Best Suited For
MTT Enzymatic reduction of MTT by mitochondrial dehydrogenases in viable cells.[4]High sensitivity, well-established protocols, high-throughput compatible.Can be affected by compounds that alter mitochondrial metabolism. Indirect measure of cell viability.Initial screening of large compound libraries; assessing metabolic activity.
SRB Binding of Sulforhodamine B to total cellular protein.[5]Less susceptible to metabolic interference, simple, and cost-effective.Less sensitive than MTT for certain cell lines; requires a fixation step.Compounds that may interfere with mitochondrial function; endpoint assays.
LDH Measurement of Lactate Dehydrogenase released from damaged cells.[6]Direct measure of cell membrane damage (cytolysis), non-destructive to remaining cells.Less sensitive for early apoptosis; background LDH from serum can be an issue.Assessing necrotic cell death; time-course experiments where supernatant is sampled.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a comprehensive guide for conducting cytotoxicity assays with novel quinoline compounds.

MTT Assay Protocol

This protocol is adapted from standard methodologies for assessing cell viability.[4]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the novel quinoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout seed Seed Cells (96-well plate) incubate1 Incubate 24h seed->incubate1 treat Add Quinoline Compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read Measure Absorbance (570 nm) add_dmso->read

Caption: Workflow of the MTT cytotoxicity assay.

SRB Assay Protocol

This protocol provides a detailed procedure for the SRB assay.[5]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound incubation, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

SRB_Workflow cluster_prep Preparation & Treatment cluster_fix_stain Fixation & Staining cluster_solubilize_read Solubilization & Readout seed_treat Seed Cells & Treat with Compounds fix Fix with TCA seed_treat->fix wash1 Wash with Water fix->wash1 stain Stain with SRB wash1->stain wash2 Wash with Acetic Acid stain->wash2 solubilize Solubilize with Tris Base wash2->solubilize read Measure Absorbance (510 nm) solubilize->read

Caption: Workflow of the SRB cytotoxicity assay.

LDH Assay Protocol

This protocol outlines the steps for conducting an LDH cytotoxicity assay.[6][7]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include a "maximum LDH release" control by adding a lysis buffer to a set of untreated wells 30 minutes before the end of the incubation.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction (Optional): Add 50 µL of stop solution to each well if provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

LDH_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_readout Readout seed_treat Seed Cells & Treat with Compounds centrifuge Centrifuge Plate seed_treat->centrifuge collect Collect Supernatant centrifuge->collect add_reagent Add LDH Reaction Mix collect->add_reagent incubate Incubate 30 min add_reagent->incubate read Measure Absorbance (490 nm) incubate->read

Caption: Workflow of the LDH cytotoxicity assay.

Data Presentation: Comparative Cytotoxicity of Novel Quinoline Compounds

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values in µM) of various novel quinoline derivatives against a panel of human cancer cell lines. This data is compiled from multiple research articles to provide a comparative overview.

Quinoline Derivative Cancer Cell Line IC₅₀ (µM) Reference
Quinoline-Chalcone 12eMGC-803 (Gastric)1.38[8]
HCT-116 (Colon)5.34[8]
MCF-7 (Breast)5.21[8]
Phenylsulfonylurea 7HepG-2 (Liver)2.71[8]
A549 (Lung)7.47[8]
MCF-7 (Breast)6.55[8]
Quinoline Compound 91b1A549 (Lung)15.38 (µg/mL)[9]
AGS (Gastric)4.28 (µg/mL)[9]
KYSE150 (Esophageal)4.17 (µg/mL)[9]
Quinoline-DNMT Inhibitor 2aU937 (Leukemia)0.7[10]
HL60 (Leukemia)0.2[10]
Quinoline-DNMT Inhibitor 4cU937 (Leukemia)1.2[10]
HL60 (Leukemia)0.3[10]
Tubulin Inhibitor 4cMDA-MB-231 (Breast)17 ± 0.3[11]

Mechanistic Insights: Quinoline Compounds and Cancer Signaling Pathways

Many quinoline derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[2][3] Understanding these mechanisms is crucial for rational drug design and development.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a common feature in many cancers.[12][13] Some quinoline compounds have been shown to inhibit this pathway, leading to the induction of apoptosis.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Apoptosis Apoptosis Inhibition Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline Quinoline Compound Quinoline->PI3K Inhibition MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Quinoline Quinoline Compound Quinoline->Raf Inhibition

Caption: Interference of the MAPK/ERK pathway by quinoline compounds.

Conclusion: A Strategic Approach to Cytotoxicity Testing

The selection and execution of in vitro cytotoxicity assays are foundational steps in the preclinical evaluation of novel quinoline compounds. A thorough understanding of the principles, advantages, and limitations of each assay, coupled with meticulous experimental technique, is essential for generating high-quality, reproducible data. This guide provides the necessary framework for researchers to confidently design and implement a robust cytotoxicity testing strategy, ultimately contributing to the advancement of promising anticancer therapeutics.

References

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI. Available at: [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Center for Biotechnology Information. Available at: [Link]

  • LDH cytotoxicity assay. protocols.io. Available at: [Link]

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. Available at: [Link]

  • MAPK/ERK pathway. Wikipedia. Available at: [Link]

  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. MDPI. Available at: [Link]

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link]

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A Comparative Guide to the Biological Evaluation of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline nucleus is a privileged heterocyclic scaffold that forms the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] Its derivatives have been extensively investigated and developed as therapeutic agents for a variety of diseases, demonstrating antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1] The versatility of the quinoline ring system allows for substitutions at various positions, leading to a diverse array of pharmacological effects.

The partially saturated 1,2,3,4-tetrahydroquinoline and 2,3-dihydroquinoline (dihydroquinoline) cores are of particular interest as they introduce a three-dimensional character to the otherwise planar quinoline structure, which can lead to enhanced biological activity and improved pharmacokinetic properties.[2] Furthermore, the introduction of a chlorine atom at the 6-position of the quinoline ring has been shown to modulate the biological activity of these compounds significantly. This guide focuses on the biological evaluation of a specific subset of these analogs: 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinolines.

Synthesis of the 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline Scaffold

The synthesis of the 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline core is a critical first step in the exploration of its biological potential. While specific literature on the synthesis of this exact scaffold is not abundant, general methods for the synthesis of dihydroquinolines can be adapted. One common approach involves the cyclization of substituted anilines with appropriate carbonyl compounds. For instance, the Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound, is a well-established method for synthesizing quinoline-4-carboxylic acids and can be modified to produce dihydroquinoline derivatives.[3]

A plausible synthetic route to the target scaffold could involve the reaction of 4-chloroaniline with a suitable α,β-unsaturated ketone, such as mesityl oxide, under acidic conditions. This would be a variation of the Skraup synthesis or a related cyclization reaction.

Below is a conceptual workflow for the synthesis of the core structure.

cluster_synthesis Conceptual Synthetic Workflow start Starting Materials: 4-Chloroaniline Mesityl Oxide reaction Acid-Catalyzed Cyclization (e.g., H2SO4 or PPA) start->reaction product 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline reaction->product derivatization Further Derivatization (e.g., N-alkylation, aromatic substitution) product->derivatization analogs Diverse Library of Analogs derivatization->analogs cluster_sar Structure-Activity Relationship (SAR) Hotspots scaffold 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline Core chloro 6-Chloro: - Modulates lipophilicity - Potential for enhanced activity scaffold->chloro dimethyl 4,4-Dimethyl: - Steric influence - Metabolic stability scaffold->dimethyl dihydro Dihydro-quinoline: - 3D conformation - Target specificity scaffold->dihydro n1 N1 Position: - Site for derivatization - Modulates physicochemical properties scaffold->n1

Caption: Key structural features influencing the biological activity of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline analogs.

Experimental Protocols

To ensure the scientific integrity and reproducibility of biological evaluations, detailed and validated experimental protocols are essential. The following are representative protocols for assessing the key biological activities discussed in this guide.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay

This assay measures the ability of a compound to scavenge nitric oxide, a key inflammatory mediator.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing sodium nitroprusside in phosphate-buffered saline (PBS).

  • Compound Addition: Add various concentrations of the test compounds to the reaction mixture.

  • Incubation: Incubate the mixture at room temperature for a specified time.

  • Griess Reagent Addition: Add Griess reagent to the mixture. The formation of a pink-colored chromophore indicates the presence of nitrite, a stable product of NO.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO scavenging activity.

Conclusion and Future Directions

The 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline scaffold represents a promising starting point for the development of novel therapeutic agents. While direct biological data for this specific analog series is limited, the extensive research on related quinoline and dihydroquinoline derivatives provides a strong rationale for its exploration in anticancer, antimicrobial, and anti-inflammatory drug discovery programs.

Future research should focus on the efficient synthesis of a diverse library of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline analogs and their systematic biological evaluation. Comprehensive structure-activity relationship studies will be crucial for identifying lead compounds with potent and selective activity. Furthermore, elucidation of the molecular mechanisms of action of the most promising analogs will be essential for their further development as clinical candidates.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. MDPI.
  • Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and rel
  • (PDF) One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents.
  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. MDPI.
  • (PDF) One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents.
  • 2-(2-Chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one. PMC - NIH.
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. PMC - NIH.
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A Senior Application Scientist's Guide to Cross-Validation of Experimental NMR Data with Computational Predictions

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern structural elucidation, particularly within pharmaceutical and natural product research, the synergy between experimental Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry has become an indispensable tool.[1][2][3] This guide provides an in-depth exploration of the methodologies, best practices, and critical considerations for the robust cross-validation of experimental NMR data with computational predictions. As a self-validating system, this process not only enhances the confidence in proposed molecular structures but also provides deeper insights into their conformational dynamics and electronic environments.[4]

The Foundational Pillars: Experimental NMR and Computational Chemistry

The accurate interpretation of complex molecular structures often pushes the boundaries of what can be achieved with experimental NMR data alone.[1][5] Computational methods, particularly quantum chemical calculations, offer a powerful complementary approach to predict NMR parameters with high precision, enabling a direct comparison with experimental spectra for structure verification and determination.[1][5]

The quality of the experimental NMR data is the bedrock upon which any successful cross-validation rests. For meaningful comparison with computational data, certain experimental parameters and practices are crucial.

Key Experimental Considerations:

  • Sample Preparation: Meticulous sample preparation is paramount to minimize impurities and interfering signals.

  • Solvent Selection: The choice of solvent can significantly influence chemical shifts. It is crucial to use the same solvent in both the experiment and the computational model.[1]

  • Concentration Effects: Analyte concentration can affect chemical shifts due to intermolecular interactions. It is advisable to use a concentration that minimizes these effects.

  • Temperature Control: Temperature fluctuations can lead to changes in conformation and chemical shifts. Stable temperature control during data acquisition is essential.

  • Referencing: Accurate referencing of chemical shifts (e.g., to TMS or a known internal standard) is critical for a valid comparison.[6]

  • Data Processing: Consistent and appropriate data processing techniques, including phasing, baseline correction, and peak picking, are necessary to extract accurate experimental values.[7]

Recommended Experimental Protocols:

A typical workflow for acquiring high-quality NMR data for computational comparison would involve:

  • Dissolution: Dissolve a precisely weighed sample in a deuterated solvent of high purity.

  • Referencing: Add a suitable internal standard for accurate chemical shift referencing.

  • Acquisition: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra on a high-field spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.[8]

  • Processing: Process the raw data using appropriate software, applying consistent phasing and baseline correction routines.[9]

  • Peak Picking: Carefully and accurately pick the peak positions for all relevant signals.

The prediction of NMR parameters is primarily achieved through quantum mechanical calculations, with Density Functional Theory (DFT) being a popular and effective approach due to its balance of accuracy and computational cost.[2][5][10]

Core Computational Methodologies:

  • Geometry Optimization: The first and most critical step is to obtain an accurate 3D structure of the molecule. This is typically done through geometry optimization, which finds the lowest energy conformation of the molecule.[1][5] The quality of the geometry optimization directly impacts the accuracy of the predicted NMR parameters.[1]

  • Conformational Searching: For flexible molecules, a thorough conformational search is necessary to identify all low-energy conformers that contribute to the observed NMR spectrum. The final predicted spectrum is a Boltzmann-weighted average of the spectra of individual conformers.[5]

  • NMR Parameter Calculation: Once the optimized geometries are obtained, the NMR shielding tensors (which are related to chemical shifts) and spin-spin coupling constants are calculated. The Gauge-Including Atomic Orbital (GIAO) method is widely used for this purpose.[10]

  • Solvation Models: To account for the influence of the solvent, implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are commonly employed.[1]

A Standard Computational Workflow:

G cluster_0 Computational Prediction Workflow mol_structure Initial Molecular Structure conf_search Conformational Search mol_structure->conf_search geom_opt Geometry Optimization (e.g., DFT) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Parameter Calculation (e.g., GIAO-DFT) freq_calc->nmr_calc Imaginary Frequencies Check boltzmann Boltzmann Averaging nmr_calc->boltzmann predicted_spectrum Predicted NMR Spectrum boltzmann->predicted_spectrum

Caption: A typical workflow for the computational prediction of NMR spectra.

The Nexus: Cross-Validation Methodologies

The core of the process lies in the systematic comparison of the experimental and computationally predicted NMR data. This comparison is not merely a qualitative assessment but a quantitative analysis that provides a statistical measure of the agreement between the two datasets.

Several statistical metrics are employed to quantify the agreement between experimental (δ_exp) and calculated (δ_calc) chemical shifts.

MetricFormulaDescription
Mean Absolute Error (MAE) MAE = (1/n) * Σδ_calc - δ_exp
Corrected Mean Absolute Error (CMAE) Varies by scaling methodMAE calculated after linear regression scaling of the calculated data to correct for systematic errors.[11]
Maximum Error (MaxErr) MaxErr = maxδ_calc - δ_exp
Coefficient of Determination (R²) R² = 1 - [Σ(δ_exp - δ_calc)² / Σ(δ_exp - δ_mean)²]Indicates how well the calculated data explains the variation in the experimental data. A value closer to 1 signifies a better fit.

For stereochemical assignments, the DP4+ probability analysis has emerged as a powerful statistical tool.[12][13] It calculates the probability of a given diastereomer being the correct one by comparing the experimental NMR data to the predicted data for all possible diastereomers.[13] This method has been successfully applied to revise the structures of numerous natural products.[14]

DP4+ Workflow:

G cluster_1 DP4+ Analysis Workflow candidate_structures Candidate Diastereomers nmr_prediction NMR Prediction for each Diastereomer candidate_structures->nmr_prediction dp4_calc DP4+ Probability Calculation nmr_prediction->dp4_calc exp_data Experimental NMR Data exp_data->dp4_calc structure_assignment Structure Assignment dp4_calc->structure_assignment

Caption: The workflow for structure elucidation using DP4+ probability analysis.

Navigating the Challenges and Pitfalls

While the cross-validation of experimental and computational NMR data is a robust methodology, it is not without its challenges.

  • Computational Cost: For large and flexible molecules, the computational cost of performing a thorough conformational search and high-level DFT calculations can be substantial.[2]

  • Accuracy of Computational Methods: The accuracy of the predicted NMR parameters is dependent on the chosen level of theory (functional and basis set) and the solvation model. There is no single "best" method for all systems, and careful validation is often required.

  • Conformational Flexibility: For highly flexible molecules, ensuring that the conformational search has adequately sampled the potential energy surface can be challenging.[10]

  • Relativistic Effects: For molecules containing heavy atoms, relativistic effects can significantly influence NMR parameters and must be accounted for in the calculations.[10]

  • Dynamic Effects: The experimental NMR spectrum is an average over all conformational and dynamic processes occurring on the NMR timescale. Capturing these dynamic effects computationally can be complex.[4]

Case Study: NMR Crystallography in Pharmaceutical Development

A compelling application of this cross-validation approach is in the field of NMR crystallography, where it is used to refine and validate crystal structures.[15][16] In a pharmaceutical setting, this can be crucial for understanding intermolecular interactions, such as hydrogen bonding, which govern the solid-state properties of an active pharmaceutical ingredient (API).[15]

In a typical NMR crystallography study, the crystal structure is initially determined by X-ray diffraction (XRD).[15][17] Then, solid-state NMR (ssNMR) spectra are acquired and compared to the NMR parameters calculated for the XRD structure using DFT. Any discrepancies can indicate inaccuracies in the XRD structure, such as the positions of hydrogen atoms, which are often poorly resolved by XRD.[15][16] The structure can then be refined to achieve better agreement between the experimental and calculated NMR data, leading to a more accurate and complete structural model.[16]

Conclusion: A Synergistic Future

The integration of experimental NMR data with computational predictions represents a paradigm shift in structural elucidation. This guide has outlined the core principles, methodologies, and practical considerations for performing robust cross-validation. By adhering to best practices in both experimental data acquisition and computational modeling, and by employing rigorous statistical analysis, researchers can achieve a higher level of confidence in their structural assignments. As computational methods continue to advance in accuracy and efficiency, the synergy between experiment and theory will undoubtedly play an even more critical role in accelerating drug discovery and advancing our understanding of complex molecular systems.[1]

References

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A Researcher's Guide to Comparative Analysis of Antimalarial Activity Across Diverse Plasmodium Strains

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Strain-Specific Antimalarial Screening

The relentless evolution of drug resistance in Plasmodium falciparum, the most virulent human malaria parasite, poses a formidable challenge to global malaria eradication efforts.[1] The emergence and spread of resistance are not monolithic; different parasite strains exhibit varied susceptibility profiles to antimalarial compounds, a phenomenon rooted in their unique genetic backgrounds.[2] Consequently, a comprehensive understanding of a compound's efficacy requires a comparative analysis across a panel of well-characterized laboratory-adapted strains and, ideally, fresh clinical isolates. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to design, execute, and interpret antimalarial activity assays across different Plasmodium strains. We will delve into the causality behind experimental choices, provide validated protocols, and present data in a comparative context to facilitate informed decision-making in the drug discovery pipeline.[3]

Understanding the Players: Key Plasmodium falciparum Strains in Antimalarial Research

The selection of appropriate parasite strains is a critical first step in any comparative analysis. Strains are typically chosen based on their geographical origin, drug-resistance profiles, and genetic markers.[4] A well-rounded panel should include both drug-sensitive and drug-resistant strains to determine the spectrum of activity and potential cross-resistance.[5]

StrainOriginKey Resistance CharacteristicsRelevance in Drug Discovery
3D7 Unknown (derived from NF54)Generally drug-sensitive.[5][6]A common reference strain for baseline activity; used to determine the intrinsic potency of a compound against a sensitive parasite.[7][8]
Dd2 Southeast Asia (Indochina)Chloroquine-resistant, Pyrimethamine-resistant.[5]A standard multidrug-resistant strain, crucial for identifying compounds that overcome common resistance mechanisms.[9]
K1 Southeast Asia (Thailand)Chloroquine-resistant, Sulfadoxine-Pyrimethamine-resistant.[10]Represents a different lineage of multidrug resistance compared to Dd2.
W2 Southeast Asia (Indochina)Chloroquine-resistant, Mefloquine-resistant.Important for assessing activity against mefloquine-resistant parasites.
Clinical Isolates Various endemic regionsVariable and often uncharacterized resistance profiles.Provide a "real-world" assessment of a compound's potential efficacy against currently circulating parasite populations.

In Vitro Efficacy Testing: Quantifying Antimalarial Activity

In vitro susceptibility testing is the cornerstone of antimalarial drug discovery, providing a quantitative measure of a compound's ability to inhibit parasite growth.[11] The most common metric is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that reduces parasite growth by 50%. Several robust and high-throughput methods are available, each with its own advantages and considerations.

Core Principle: Causality in Assay Selection

The choice of assay is not arbitrary; it is dictated by the specific research question.

  • For high-throughput screening (HTS) of large compound libraries, speed, cost-effectiveness, and automation potential are paramount. Fluorescence-based assays like the SYBR Green I assay are ideal.[12]

  • For mechanism of action studies or detailed dose-response analysis , assays that measure a specific parasite metabolic pathway, such as the parasite lactate dehydrogenase (pLDH) assay, can provide more nuanced data.[13]

  • The gold standard , though low-throughput, remains microscopic examination of Giemsa-stained blood smears, which offers direct visual confirmation of parasite viability and morphology.[14]

Experimental Workflow for In Vitro Antimalarial Screening

The following diagram outlines a typical workflow for assessing the in vitro activity of a test compound against different P. falciparum strains.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_readout Readout & Analysis P1 Culture & Synchronize P. falciparum Strains (e.g., 3D7, Dd2, K1) A1 Add Synchronized Ring-Stage Parasites to Plates P1->A1 P2 Prepare Serial Dilutions of Test Compound & Controls in 96-well Plates P2->A1 A2 Incubate for 48-72 hours under Standard Culture Conditions A1->A2 R1 Perform Readout Assay (e.g., SYBR Green I, pLDH) A2->R1 R2 Measure Signal (Fluorescence/Absorbance) R1->R2 R3 Calculate IC50 Values (Non-linear Regression) R2->R3

Caption: General workflow for in vitro antimalarial drug susceptibility testing.

Detailed Experimental Protocols

Protocol 1: SYBR Green I-Based Fluorescence Assay

This assay measures the proliferation of malaria parasites by quantifying the amount of parasite DNA.[15] SYBR Green I is a fluorescent dye that intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic genetic material.[16]

Materials:

  • P. falciparum cultures (synchronized to the ring stage)

  • Complete culture medium (RPMI 1640 with supplements)

  • 96-well black, clear-bottom microplates

  • Test compounds and control drugs (e.g., Chloroquine, Artemisinin)

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)[15]

  • SYBR Green I dye (10,000x stock in DMSO)

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)[15]

Methodology:

  • Plate Preparation: Prepare serial dilutions of the test compounds in complete medium in the 96-well plates.[4] Include wells for "no drug" (positive growth control) and "no parasites" (background control).

  • Parasite Seeding: Adjust the synchronized ring-stage parasite culture to 0.5% parasitemia and 2% hematocrit. Add this parasite suspension to each well.

  • Incubation: Incubate the plates for 72 hours in a gassed, humidified chamber at 37°C.[4]

  • Lysis and Staining: Prepare the SYBR Green I working solution by diluting the stock 1:5000 in the lysis buffer. Add an equal volume of this solution to each well.

  • Final Incubation: Incubate the plates in the dark at room temperature for 1-2 hours.[15]

  • Fluorescence Reading: Measure the fluorescence using a plate reader at the specified wavelengths.

  • Data Analysis: Subtract the background fluorescence, normalize the data to the "no drug" control, and plot the percentage of parasite growth inhibition against the log of the drug concentration. Calculate the IC50 values using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).

Protocol 2: Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH), which is released upon lysis of the parasites.[13][17] The activity of this enzyme serves as a proxy for parasite viability.

Materials:

  • Assay plates prepared and incubated as in Protocol 1.

  • Malstat Reagent/NBT (Nitro blue tetrazolium)/PES (phenazine ethosulfate) solution.

  • 20% Triton X-100

  • Absorbance plate reader (650 nm)

Methodology:

  • Plate Freezing: After the 72-hour incubation, freeze the plates at -80°C to lyse the red blood cells and parasites.

  • Thawing and Reagent Addition: Thaw the plates at room temperature. Prepare the pLDH reaction mixture and add it to each well.

  • Incubation: Incubate the plates in the dark at room temperature for 30-60 minutes.

  • Absorbance Reading: Measure the absorbance at 650 nm.

  • Data Analysis: Perform data analysis as described for the SYBR Green I assay.

Comparative Data Analysis

The primary output of these assays is a set of IC50 values for each compound against each parasite strain. Presenting this data in a tabular format allows for a clear comparison of a compound's activity profile.

Table 1: Representative IC50 Values (nM) of Standard Antimalarials Against Different P. falciparum Strains

Compound3D7 (Sensitive)Dd2 (CQ-R)K1 (CQ-R, PYR-R)
Chloroquine 10 - 30[18]100 - 300[5]150 - 400
Artemisinin 2 - 10[18]3 - 124 - 15
Mefloquine 15 - 4030 - 6025 - 50
Atovaquone 0.5 - 21 - 5>1000 (if resistant)

Note: These values are illustrative and can vary between laboratories. It is crucial to run standard drugs as controls in every experiment.[12]

A key metric derived from this data is the Resistance Index (RI) , calculated as: RI = IC50 (Resistant Strain) / IC50 (Sensitive Strain, e.g., 3D7)[19]

An RI significantly greater than 1 suggests that the compound's activity is affected by the resistance mechanisms present in that strain.

Mechanisms of Resistance: Understanding the "Why"

A differential response across strains often points to specific mechanisms of resistance. Understanding these mechanisms is vital for developing drugs that can circumvent them.

Chloroquine Resistance and PfCRT

Chloroquine (CQ) resistance is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[20][21] In sensitive parasites, CQ, a weak base, accumulates in its protonated form in the acidic digestive vacuole, where it inhibits the polymerization of toxic heme into hemozoin.[22] Mutant PfCRT protein, located on the digestive vacuole membrane, is thought to transport CQ out of the vacuole, reducing its concentration at the site of action.[23][24]

G cluster_vacuole Digestive Vacuole (Acidic) cluster_membrane Vacuolar Membrane V1 Heme V2 Hemozoin (Non-toxic) V1->V2 Heme Polymerase V3 CQH+ V3->V1 Inhibition M1 Mutant PfCRT V3->M1 Efflux in Resistant Strains C1 CQ M1->C1 C1->V3 Accumulation in Sensitive Strains

Caption: Mechanism of chloroquine action and PfCRT-mediated resistance.

Artemisinin Resistance and K13

The emergence of artemisinin resistance, characterized by delayed parasite clearance, is associated with mutations in the propeller domain of the Kelch 13 (K13) protein.[25][26] While the exact function of K13 is still under investigation, mutations are thought to alter the parasite's response to the oxidative stress induced by artemisinin activation, allowing a sub-population of ring-stage parasites to enter a state of quiescence and survive drug pressure.[27][28][29]

Transitioning to In Vivo Models

While in vitro assays are essential for initial screening, they do not capture the complexities of a compound's behavior in a whole organism, such as metabolism, distribution, and host immune response.[12] Therefore, promising candidates must be evaluated in in vivo models. Murine malaria models, such as P. berghei in mice, are commonly used for preclinical efficacy testing.[3][30] Standard protocols like the 4-day suppressive test are used to determine a compound's ability to reduce parasitemia in infected mice, providing crucial data on its in vivo potency (e.g., ED50 and ED90 values).[4]

Conclusion and Future Perspectives

The comparative analysis of antimalarial activity across different Plasmodium strains is a fundamental and indispensable component of the drug discovery process. A multi-strain screening approach not only defines a compound's spectrum of activity but also provides early insights into its potential resilience against known resistance mechanisms. By integrating robust in vitro methodologies, a clear understanding of resistance pathways, and a logical progression to in vivo models, researchers can build a comprehensive data package to identify and advance the most promising next-generation antimalarial therapies. The continuous surveillance of drug susceptibility in clinical isolates remains paramount to ensure that the drug development pipeline is responsive to the evolving landscape of parasite resistance.[31]

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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Substituted Quinolines in Liver Microsomes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the metabolic stability of novel compounds is a cornerstone of preclinical assessment. The quinoline scaffold, a privileged structure in medicinal chemistry, is no exception. This guide provides an in-depth, technically-focused comparison of the metabolic stability of substituted quinolines, grounded in established experimental protocols and data interpretation. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to this critical DMPK (Drug Metabolism and Pharmacokinetics) assay.

The Imperative of Metabolic Stability in Quinoline Drug Candidates

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzyme superfamily, abundant in liver microsomes, plays a pivotal role in the clearance of most orally administered drugs.[1][2] For quinoline-based compounds, metabolic stability is a critical determinant of their pharmacokinetic profile, influencing factors such as oral bioavailability, half-life, and potential for drug-drug interactions.[3] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable might accumulate to toxic levels. Therefore, early in vitro assessment of metabolic stability is essential for lead optimization and candidate selection.[4]

Liver microsomes, which are subcellular fractions of liver cells containing a high concentration of Phase I drug-metabolizing enzymes like CYPs, serve as a widely-used and cost-effective in vitro model for these assessments.[3][5] They allow for a focused evaluation of oxidative metabolism, which is often the primary route of clearance for many xenobiotics.[6][7]

Experimental Design: A Rationale-Driven Approach

The design of a microsomal stability assay is more than a mere sequence of steps; it's a carefully considered system to generate reliable and predictive data. Here, we dissect the key components and the reasoning behind their selection.

Choosing the Right In Vitro System: Microsomes vs. Hepatocytes

While hepatocytes, being intact liver cells, offer a more comprehensive metabolic picture by including both Phase I and Phase II enzymes and transport mechanisms, microsomal assays are often the preferred choice for initial high-throughput screening.[7] Their simplicity, reproducibility, and focus on the critical Phase I oxidative pathways make them ideal for ranking and comparing large sets of compounds, such as a library of substituted quinolines.[7]

The Critical Role of Cofactors

The metabolic activity of CYP enzymes is dependent on the presence of cofactors, primarily NADPH.[8] Therefore, the incubation mixture must be supplemented with an NADPH-regenerating system to ensure sustained enzyme activity throughout the experiment. This system typically consists of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

Species Selection: Human and Beyond

While human liver microsomes (HLM) are paramount for predicting human pharmacokinetics, conducting parallel assays with microsomes from preclinical species (e.g., rat, mouse, dog) is crucial.[6] This comparative approach helps in understanding inter-species differences in metabolism, which is vital for the correct interpretation of toxicology data and for building robust in vitro-in vivo correlations (IVIVC).[9]

A Self-Validating Protocol for Assessing Quinoline Metabolic Stability

This protocol is designed to be a self-validating system, incorporating essential controls to ensure the integrity of the data.

Materials and Reagents:

  • Pooled human and/or other species liver microsomes (e.g., rat, mouse)

  • Test substituted quinoline compounds and reference compounds (e.g., a rapidly cleared compound like verapamil and a slowly cleared compound like diazepam)[10]

  • NADPH regenerating system (Solution A: NADP+, glucose-6-phosphate; Solution B: glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Organic solvent for compound stock solutions (e.g., DMSO)

  • Acetonitrile or methanol for quenching the reaction

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Test & Reference Compound Stock Solutions D Pre-incubate Microsomes and Test Compounds (37°C, 5 min) A->D B Prepare Microsome Working Solution (e.g., 0.5 mg/mL) B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH Regenerating System C->E D->E Add NADPH system F Incubate at 37°C with shaking E->F G Aliquots taken at Time Points (0, 5, 15, 30, 60 min) F->G H Quench Reaction with Cold Acetonitrile containing Internal Standard G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Data Processing & Calculation of Half-Life and Intrinsic Clearance J->K

Caption: Experimental workflow for the microsomal stability assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare stock solutions of the substituted quinolines and reference compounds in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Microsome and Cofactor Preparation: Thaw the pooled liver microsomes on ice and dilute to the desired working concentration (e.g., 0.5 mg/mL) in phosphate buffer.[10] Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Setup: In a 96-well plate, add the microsomal working solution. Include control wells with heat-inactivated microsomes to assess non-enzymatic degradation.

  • Pre-incubation: Add the test and reference compounds to the wells (final concentration typically 1 µM) and pre-incubate the plate at 37°C for 5 minutes with gentle shaking. This step allows the compounds to equilibrate with the microsomes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative controls (no NADPH). The time of addition is considered time zero.

  • Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard. The organic solvent precipitates the microsomal proteins, halting enzymatic activity.[10]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method.[11][12] This technique provides the necessary sensitivity and selectivity for quantifying the parent compound at each time point.[13]

Data Analysis and Interpretation: From Raw Data to Meaningful Insights

The primary output of the LC-MS/MS analysis is the peak area ratio of the analyte to the internal standard at each time point. This data is then used to calculate key metabolic stability parameters.

  • Calculating Percent Remaining: The percentage of the parent compound remaining at each time point is calculated relative to the time zero sample.

  • Determining the Half-Life (t½): The natural logarithm of the percent remaining is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k). The half-life is then calculated using the following equation:

    • t½ = -0.693 / k

  • Calculating Intrinsic Clearance (CLint): Intrinsic clearance represents the intrinsic ability of the liver to metabolize a drug.[10] It is calculated from the half-life and the experimental conditions:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)

Data Presentation: A Comparative Analysis

Summarizing the data in a clear, tabular format is crucial for comparing the metabolic stability of different substituted quinolines.

Compound IDSubstitution Patternt½ (min)CLint (µL/min/mg protein)Clearance Classification
Quinoline-A 4-Chloro15.245.6High
Quinoline-B 6-Methoxy48.914.2Moderate
Quinoline-C 2-Methyl>60<11.5Low
Verapamil (Positive Control)8.581.5High
Diazepam (Positive Control)>60<11.5Low

Clearance classifications are often based on established ranges and can be used to quickly categorize compounds.[8]

Structure-Activity Relationships and Mechanistic Insights

The data generated from these assays can provide valuable insights into the structure-activity relationships (SAR) of metabolic stability. For instance, the introduction of a metabolically labile group may significantly decrease the half-life, while blocking a site of metabolism with a group like a fluorine atom can enhance stability.

The primary enzymes responsible for quinoline metabolism in human liver microsomes are often CYP2A6 and CYP2E1.[14][15] These enzymes can catalyze reactions such as the formation of quinoline-1-oxide and 3-hydroxyquinoline.[15] Understanding which CYPs are involved can be further investigated using recombinant CYP enzymes or specific chemical inhibitors.

Bridging In Vitro Data to In Vivo Predictions

While microsomal stability data is incredibly valuable, it's important to recognize its limitations. Microsomal assays primarily assess Phase I metabolism and do not account for Phase II conjugation reactions or the role of drug transporters, which can also contribute to a drug's overall clearance.[7][8] Therefore, data from microsomal stability assays should be integrated with other in vitro data (e.g., hepatocyte stability, plasma protein binding) to build more comprehensive pharmacokinetic models for predicting in vivo clearance.[16]

Conclusion

The assessment of metabolic stability in liver microsomes is a critical and informative step in the preclinical development of substituted quinolines. By employing a well-designed, self-validating protocol and a systematic approach to data analysis, researchers can effectively compare and rank compounds, elucidate structure-activity relationships, and make informed decisions to guide the optimization of drug candidates with favorable pharmacokinetic properties. This early-stage assessment is instrumental in reducing the risk of late-stage attrition and ultimately contributes to the development of safer and more effective medicines.

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A Comparative Guide to the Antibacterial Spectrum of Quinolone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of antimicrobial resistance, a nuanced understanding of the structure-activity relationships (SAR) and antibacterial spectrum of established and novel therapeutic agents is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth comparison of the antibacterial spectrum of various quinoline analogs, grounded in experimental data and mechanistic insights. We will delve into the rationale behind experimental design for spectrum determination and explore how subtle molecular modifications to the quinoline scaffold can dramatically alter its efficacy against a range of bacterial pathogens.

The Quinolone Scaffold: A Privileged Structure in Antibacterial Chemotherapy

Quinolones are a class of synthetic broad-spectrum antibiotics that have been a cornerstone of antibacterial therapy for decades.[1][2] Their core bicyclic structure provides a versatile scaffold for chemical modification, leading to the development of multiple generations of drugs with progressively enhanced antibacterial activity and pharmacokinetic profiles. The fundamental mechanism of action for all quinolones is the inhibition of bacterial DNA synthesis through the targeting of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] By stabilizing the enzyme-DNA complex, quinolones introduce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[1][2]

The evolution of quinolones has been driven by the need to overcome emerging resistance and broaden their spectrum of activity. This has led to a classification system based on their antibacterial properties:

  • First-generation quinolones, such as nalidixic acid, exhibit a narrow spectrum of activity, primarily against Gram-negative bacteria.

  • Second-generation quinolones, or fluoroquinolones, marked a significant advancement with the incorporation of a fluorine atom at the C-6 position, which dramatically increased their potency and broadened their spectrum to include some Gram-positive bacteria.[3] Ciprofloxacin is a prominent example of this class.

  • Third and fourth-generation fluoroquinolones, such as levofloxacin and moxifloxacin, offer an even broader spectrum, with enhanced activity against Gram-positive bacteria, atypical pathogens, and, in the case of fourth-generation agents, anaerobic bacteria.[4][5]

This guide will comparatively analyze representative quinolone analogs, highlighting the structural modifications that govern their antibacterial spectrum.

Deciphering the Antibacterial Spectrum: The Broth Microdilution Method

To objectively compare the antibacterial potency of different quinolone analogs, a standardized and reproducible method is essential. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism. This quantitative measure is fundamental to defining the antibacterial spectrum of a compound. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for conducting and interpreting antimicrobial susceptibility tests, ensuring consistency and comparability of data across different laboratories.

Experimental Protocol: Broth Microdilution for MIC Determination (CLSI Guideline)

The following protocol outlines the key steps in performing a broth microdilution assay. The causality behind each step is explained to provide a deeper understanding of the experimental design.

1. Preparation of Quinolone Analog Stock Solutions:

  • Action: Accurately weigh and dissolve the quinolone analogs in a suitable solvent (e.g., water, DMSO) to create high-concentration stock solutions.

  • Rationale: Precise stock solution concentrations are critical for the accuracy of the subsequent serial dilutions and the final MIC value. The choice of solvent is determined by the solubility of the compound and its compatibility with the bacterial culture medium.

2. Serial Dilution in Microtiter Plates:

  • Action: In a 96-well microtiter plate, perform a two-fold serial dilution of each quinolone stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a range of decreasing drug concentrations across the wells.

  • Rationale: Serial dilution allows for the testing of a wide range of concentrations to pinpoint the exact MIC. CAMHB is the standardized medium for susceptibility testing of most common aerobic and facultative anaerobic bacteria as it has a defined composition and supports the growth of a wide range of pathogens.

3. Inoculum Preparation:

  • Action: From a fresh (18-24 hour) culture of the test bacterium on an agar plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. Further dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Rationale: A standardized inoculum density is crucial for the reproducibility of the MIC test. A higher or lower bacterial concentration can significantly affect the test outcome. The 0.5 McFarland standard provides a visual reference for achieving the correct starting bacterial density.

4. Inoculation and Incubation:

  • Action: Inoculate each well of the microtiter plate (containing the serially diluted quinolone analogs) with the standardized bacterial suspension. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only). Incubate the plate at 35-37°C for 16-20 hours.

  • Rationale: The growth control ensures that the bacteria are viable and capable of growth under the test conditions. The sterility control confirms that the broth and plate are not contaminated. Incubation provides the necessary time for bacterial growth in the absence of an effective antibiotic concentration.

5. MIC Determination:

  • Action: After incubation, visually inspect the microtiter plate for bacterial growth (turbidity). The MIC is the lowest concentration of the quinolone analog at which there is no visible growth.

  • Rationale: The absence of turbidity indicates that the concentration of the quinolone analog in that well was sufficient to inhibit bacterial growth.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Quinolone Stock Solutions serial_dilution Perform Serial Dilutions in 96-well Plate stock->serial_dilution Add to broth inoculate Inoculate Plate with Bacterial Suspension serial_dilution->inoculate inoculum_prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum_prep->inoculate Add to wells incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_mic Visually Read MIC (Lowest concentration with no growth) incubate->read_mic

Experimental workflow for the broth microdilution method.

Comparative Antibacterial Spectrum of Quinolone Analogs

The antibacterial spectrum of a quinolone is intricately linked to its chemical structure. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative fluoroquinolones against a panel of clinically relevant Gram-positive and Gram-negative bacteria. This data provides a quantitative comparison of their potency.

Quinolone AnalogStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Streptococcus pneumoniaeEscherichia coliPseudomonas aeruginosaBacteroides fragilis (Anaerobe)
Ciprofloxacin 0.25 - 11 - >321 - 4≤0.015 - 0.120.25 - 18 - >128
Levofloxacin 0.12 - 0.50.5 - 320.5 - 2≤0.03 - 0.250.5 - 44 - 16
Moxifloxacin ≤0.06 - 0.250.12 - 16≤0.06 - 0.25≤0.03 - 0.252 - 80.5 - 2
Gatifloxacin ≤0.06 - 0.250.12 - 16≤0.06 - 0.25≤0.03 - 0.251 - 81 - 4
Non-fluorinated Quinolone (NFQ) Analog *0.12 - 0.50.25 - 10.12 - 0.51 - 8>32ND

Note: MIC values are presented as ranges (in µg/mL) compiled from various studies and are intended for comparative purposes. Actual MICs can vary depending on the specific strain and testing conditions. NFQ data is representative of novel compounds designed for activity against resistant Gram-positive pathogens. ND = Not determined.

Structure-Activity Relationship (SAR): The "Why" Behind the Spectrum

The variations in the antibacterial spectra of quinolone analogs can be attributed to specific chemical modifications at key positions of the quinolone ring.

  • N-1 Position: The substituent at the N-1 position is crucial for DNA gyrase inhibition and overall antibacterial potency. A cyclopropyl group, as seen in ciprofloxacin, generally confers excellent activity against Gram-negative bacteria.[6]

  • C-6 Position: The presence of a fluorine atom at the C-6 position is a hallmark of the fluoroquinolones and is critical for potent antibacterial activity, enhancing both DNA gyrase binding and cell penetration.[3]

  • C-7 Position: The substituent at the C-7 position significantly influences the antibacterial spectrum and potency. A piperazine ring, as in ciprofloxacin, contributes to strong activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[7] Larger, more complex substituents at this position, such as the diazabicycle in moxifloxacin, enhance activity against Gram-positive bacteria and anaerobes.[1][7]

  • C-8 Position: Modifications at the C-8 position can modulate the antibacterial spectrum. A methoxy group at C-8, as in moxifloxacin, is associated with enhanced activity against anaerobic bacteria and can also improve activity against resistant Gram-positive strains.[2]

Non-fluorinated quinolones (NFQs) represent a promising avenue for combating resistance. By replacing the C-6 fluorine with hydrogen and incorporating other modifications, such as an 8-methoxy group, these analogs have been designed to retain potency against multidrug-resistant Gram-positive pathogens like MRSA.[8]

Mechanism of Action: A Tale of Two Topoisomerases

The bactericidal action of quinolones stems from their ability to inhibit DNA gyrase and topoisomerase IV.[1][2] While both enzymes are essential for bacterial DNA replication, the primary target of quinolones can differ between bacterial species.

  • In Gram-negative bacteria , DNA gyrase is typically the primary target.

  • In Gram-positive bacteria , topoisomerase IV is often the primary target.

This differential targeting has implications for the development of resistance. Mutations in the genes encoding these enzymes can reduce the binding affinity of quinolones, leading to decreased susceptibility.

Quinolone_MoA cluster_gram_neg Gram-Negative Bacteria cluster_gram_pos Gram-Positive Bacteria quinolone Quinolone Analog dna_gyrase DNA Gyrase quinolone->dna_gyrase Primary Target topo_iv Topoisomerase IV quinolone->topo_iv Primary Target replication_neg DNA Replication Inhibited dna_gyrase->replication_neg Inhibition cell_death Bacterial Cell Death replication_neg->cell_death replication_pos DNA Replication Inhibited topo_iv->replication_pos Inhibition replication_pos->cell_death

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Safety Operating Guide

Navigating the Disposal of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of safe and compliant disposal of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline, a halogenated quinoline derivative. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

Immediate Safety and Handling Imperatives

Core Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.

  • Lab Coat: A flame-resistant lab coat should be worn at all times.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols.[3][4]

Waste Characterization and Segregation: The Foundation of Compliant Disposal

Proper disposal begins with accurate waste characterization and meticulous segregation. As a chlorinated organic compound, 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline is classified as a halogenated organic waste .[5][6] It is crucial to prevent the mixing of halogenated and non-halogenated waste streams, as this can complicate and increase the cost of disposal.[6]

Key Segregation Steps:

  • Designated Waste Container: Establish a clearly labeled waste container specifically for "Halogenated Organic Waste."

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name(s) of the contents, and an indication of the associated hazards (e.g., Toxic, Irritant, Carcinogen).[7]

  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and is kept tightly closed when not in use.[7]

Disposal Protocol: A Step-by-Step Guide

The following protocol provides a systematic approach to the disposal of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline, from residual amounts in laboratory glassware to bulk quantities.

I. Decontamination of Laboratory Glassware and Equipment

For glassware and equipment contaminated with trace amounts of the compound:

  • Initial Rinse: Rinse the glassware with a minimal amount of a suitable organic solvent, such as acetone or ethanol. This rinseate is now considered halogenated organic waste and must be collected in the designated waste container.

  • Secondary Rinse: Perform a second rinse with the same solvent to ensure thorough decontamination. This rinseate should also be collected as hazardous waste.

  • Final Wash: After the solvent rinses, the glassware can be washed with soap and water.

II. Management of Solid and Liquid Waste

For pure compound, reaction mixtures, or solutions containing 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline:

  • Direct Transfer: Carefully transfer the waste into the designated and labeled "Halogenated Organic Waste" container. Use a funnel to prevent spills.

  • Avoid Drain Disposal: Under no circumstances should this chemical or its solutions be poured down the drain.[6] Its potential toxicity to aquatic life necessitates disposal through a certified hazardous waste management vendor.[2]

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). The contaminated absorbent material must then be collected in a sealed container, labeled as hazardous waste, and disposed of accordingly.

III. Final Disposal Pathway

The ultimate disposal of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline waste must be handled by a licensed environmental waste management company. These companies are equipped to dispose of halogenated organic compounds through high-temperature incineration or other approved methods that ensure complete destruction and minimize environmental impact.

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline.

DisposalWorkflow Start Waste Generated: 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline IsHalogenated Is the waste a halogenated organic compound? Start->IsHalogenated Segregate Segregate into a designated 'Halogenated Organic Waste' container. IsHalogenated->Segregate Yes Label Label container with: 'Hazardous Waste' Full Chemical Name Hazard Information Segregate->Label Store Store in a designated Satellite Accumulation Area (SAA). Label->Store ContactEHS Contact Environmental Health & Safety (EHS) for pickup and disposal by a certified vendor. Store->ContactEHS

Caption: Disposal decision workflow for 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline.

Quantitative Data Summary

ParameterGuidelineRationale
Waste Stream Halogenated Organic WasteContains a chlorinated compound.
Container Type Chemically compatible, sealed containerPrevents leaks and reactions.[7]
Labeling "Hazardous Waste," full chemical name, hazard warningsComplies with OSHA and EPA regulations.[8][9]
Disposal Method Incineration by a licensed vendorEnsures complete destruction of the hazardous compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline, thereby upholding their commitment to a safe and sustainable research environment.

References

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Auburn University. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • Penta s.r.o. (2025, May 13). Quinoline - Safety Data Sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

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  • Occupational Safety and Health Administration. (n.d.). Hazard Communication - Red line strikeout. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. Retrieved from [Link]

  • MDPI. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]

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  • Occupational Safety and Health Administration. (2003, May 14). T-PV2123-01-0305-CH Target concentration. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: Understanding the Risks of Quinoline Derivatives

Quinoline and its derivatives are recognized for their potential health hazards. The parent compound, quinoline, is classified as a carcinogen and a mutagen, and it can cause skin and eye irritation.[1][2] It is also harmful if swallowed or in contact with skin.[3] Given these properties, 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline should be handled with extreme caution, assuming a similar hazard profile until proven otherwise.

Key Potential Hazards:

  • Carcinogenicity and Mutagenicity: Assumed risk based on the quinoline core structure.[1][2]

  • Skin and Eye Irritation: Direct contact can cause irritation and potential burns.[1][4]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[1][4]

  • Toxicity: Potential for systemic effects if absorbed through the skin or ingested.

Core Directive: Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum recommended PPE for various laboratory operations involving 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline.

Operation Eyes and Face Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.[5]Double-gloving with powder-free nitrile gloves.[6][7]Disposable, long-sleeved gown with knit cuffs.[7]N95 respirator if not handled in a chemical fume hood.[8]
Solution Preparation and Transfers Chemical splash goggles and a face shield.[5]Double-gloving with powder-free nitrile gloves.[6][7]Chemically resistant, disposable gown.[7][8]Work in a certified chemical fume hood is mandatory.
Running Reactions and Work-up Chemical splash goggles and a face shield.[5]Double-gloving with powder-free nitrile gloves.[6][7]Chemically resistant, disposable gown or coveralls ("bunny suit").[5][7]Work in a certified chemical fume hood is mandatory.
Handling Waste and Decontamination Chemical splash goggles and a face shield.[5]Heavy-duty, chemically resistant gloves (e.g., butyl rubber).Chemically resistant, disposable gown or coveralls.[5][7]Work in a well-ventilated area; respirator may be required depending on the nature of the waste.

Experimental Protocols: Step-by-Step Guidance

Donning PPE: A Deliberate Approach

The order in which PPE is put on is critical to ensure complete protection and prevent cross-contamination.

  • Hand Hygiene: Begin by washing hands thoroughly with soap and water.

  • Gown/Coveralls: Don the gown or coveralls, ensuring complete coverage.[7]

  • Respiratory Protection: If required, perform a fit check for your respirator.

  • Eye and Face Protection: Put on safety goggles and a face shield.

  • Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the gown. Don the second pair of gloves over the first.[6]

Doffing PPE: Preventing Contamination

The removal of PPE is a high-risk activity for contamination. Follow this sequence to minimize exposure.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.

  • Gown/Coveralls and Inner Gloves: Remove the gown and the inner pair of gloves simultaneously, rolling the gown away from the body and turning it inside out. Dispose of them in a designated hazardous waste container.

  • Hand Hygiene: Wash hands thoroughly.

  • Eye and Face Protection: Remove the face shield and goggles.

  • Respiratory Protection: Remove the respirator if worn.

  • Final Hand Hygiene: Wash hands again.

Spill Management: A Rapid Response Workflow

In the event of a spill, a swift and organized response is crucial to mitigate exposure and environmental contamination.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Assessment_and_PPE Assessment & PPE cluster_Containment_and_Cleanup Containment & Cleanup cluster_Disposal_and_Decontamination Disposal & Decontamination Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess the Spill Size and Nature Isolate->Assess Select_PPE Select Appropriate PPE Assess->Select_PPE Contain Contain the Spill with Absorbent Material Select_PPE->Contain Neutralize Neutralize if Applicable (Consult SDS) Contain->Neutralize Collect Collect Contaminated Material Neutralize->Collect Package Package Waste in a Labeled, Sealed Container Collect->Package Decontaminate Decontaminate the Area and Equipment Package->Decontaminate Dispose Dispose of Waste According to Institutional Procedures Decontaminate->Dispose

Caption: Workflow for handling a chemical spill.

Disposal Plan: Responsible Waste Management

All materials contaminated with 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline, including disposable PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregation: Collect all contaminated solid waste in a designated, labeled, and sealed container.

  • Liquid Waste: Collect liquid waste in a separate, compatible, and clearly labeled container.

  • Labeling: Ensure all waste containers are labeled with the chemical name and appropriate hazard symbols.

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal.

Conclusion: A Culture of Safety

The safe handling of 6-Chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline is not merely a matter of following procedures but of fostering a deep-seated culture of safety. This guide provides a robust framework for PPE selection and use. However, it is incumbent upon every researcher to remain vigilant, to question the safety of every step, and to continuously seek knowledge to protect themselves and their colleagues.

References

  • New Jersey Department of Health. (2008). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2023). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Storemasta. (2023). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.